Product packaging for Di-sec-butyl succinate(Cat. No.:CAS No. 626-31-3)

Di-sec-butyl succinate

Cat. No.: B1593819
CAS No.: 626-31-3
M. Wt: 230.3 g/mol
InChI Key: PJZURRKQOJYGAU-UHFFFAOYSA-N
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Description

Di-sec-butyl succinate is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B1593819 Di-sec-butyl succinate CAS No. 626-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutan-2-yl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZURRKQOJYGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CCC(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871796
Record name Di-sec-butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-31-3
Record name Succinic acid, di-sec-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-sec-butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Di-sec-butyl succinate chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Di-sec-butyl Succinate: Properties, Synthesis, and Applications

Introduction

This compound (DSBS) is a diester of succinic acid and sec-butanol, belonging to the broader class of dialkyl succinates.[1] With the IUPAC name dibutan-2-yl butanedioate, this colorless liquid is distinguished by its branched sec-butyl ester groups, which impart specific physical and chemical properties that differentiate it from its linear isomer, di-n-butyl succinate.[1][2] These structural nuances significantly influence its reactivity, solubility, and performance in various industrial applications.[1]

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis methodologies, spectroscopic characterization, analytical procedures, key applications, and safety protocols. The insights provided are grounded in established scientific principles and aim to equip the reader with a thorough understanding of this versatile chemical compound.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are crucial for its handling, application, and analysis. Its branched alkyl chains are a key structural feature that influences its physical state, boiling point, and solvency characteristics.[1]

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name dibutan-2-yl butanedioate [2]
CAS Number 626-31-3 [2][3]
Molecular Formula C₁₂H₂₂O₄ [2][3]
Molecular Weight 230.30 g/mol [2][3]
InChI InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 [2]

| Canonical SMILES | CCC(C)OC(=O)CCC(=O)OC(C)CC |[2] |

Table 2: Physical and Chemical Properties of this compound

Property Value Source
Physical State Liquid [4]
Appearance Colorless [4]
Boiling Point 252.6 °C (at 760 mmHg) [3]
Density 0.982 g/cm³ [3]
Solubility Insoluble in water; Soluble in alcohols and ethers. [5]

| XLogP3 | 2.5 |[2] |

Synthesis and Reaction Mechanism

This compound is most commonly synthesized via the Fischer esterification of succinic acid (or its anhydride) with sec-butanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[6][7]

The Fischer Esterification Mechanism

The causality behind this acid-catalyzed reaction is fundamental to organic synthesis. The process begins with the protonation of the carbonyl oxygen of succinic acid by the acid catalyst. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of sec-butanol. The reaction proceeds through a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of water as a leaving group. The elimination of water and subsequent deprotonation of the resulting ester yields the final product. Since succinic acid is a dicarboxylic acid, this process occurs at both carboxylic acid groups to yield the diester.[6]

Fischer_Esterification Fischer Esterification of Succinic Acid with sec-Butanol SuccinicAcid Succinic Acid (HOOC-CH₂CH₂-COOH) ProtonatedAcid Protonated Carbonyl SuccinicAcid->ProtonatedAcid 1. Protonation SecButanol sec-Butanol (x2) (CH₃CH₂CH(OH)CH₃) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate 2. Nucleophilic Attack (from sec-Butanol) Ester This compound Tetrahedral_Intermediate->Ester 3. Proton Transfer & H₂O Elimination Water Water (x2) (H₂O) Tetrahedral_Intermediate->Water Ester->H_plus 4. Catalyst Regeneration

Caption: Fischer Esterification workflow for this compound synthesis.

An alternative synthetic route is the transesterification of a simpler dialkyl succinate, such as dimethyl succinate, with sec-butanol. This method is particularly advantageous when the starting dialkyl succinate is more readily available or cost-effective.[1]

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound are reliably achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete structural elucidation.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the ester functional group.

  • C=O Stretch: A very strong and sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is the most prominent peak and is characteristic of the carbonyl group in an aliphatic ester.[8]

  • C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[8]

  • C-H Stretch: Absorption bands corresponding to the sp³ C-H bonds of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the chemically non-equivalent protons of the sec-butyl and succinate moieties. The methylene protons (-CH₂-) of the succinate backbone are expected to appear as a singlet around 2.5-2.7 ppm. The methine proton (-CH-) of the sec-butyl group, being adjacent to the electron-withdrawing oxygen, will appear as a multiplet further downfield. The methylene (-CH₂-) and methyl (-CH₃) protons of the sec-butyl group will have characteristic chemical shifts and splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom. The carbonyl carbon of the ester will be the most downfield signal, typically in the 170-175 ppm range. The carbons of the sec-butyl groups and the succinate backbone will appear at distinct chemical shifts in the upfield region.[2]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of the compound (230.30 g/mol ).[2]

  • Fragmentation Pattern: Characteristic fragment ions will be observed due to the cleavage of the ester bonds. Common fragments include the loss of a sec-butoxy group and ions corresponding to the sec-butyl cation and the succinate backbone. Key fragments observed in the NIST library for this compound include m/z values of 157, 119, and 101.[2]

Analytical Procedure: Purity Determination by Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of volatile organic compounds like this compound. The principle relies on the separation of components in a mixture based on their differential partitioning between a stationary phase (in the column) and a mobile phase (carrier gas).[10]

Experimental Protocol

This protocol provides a self-validating system for assessing the purity of a this compound sample.

1. Principle: The sample is volatilized and transported through a capillary column by an inert carrier gas. Separation occurs based on the analyte's boiling point and affinity for the stationary phase. The FID detects carbon-containing compounds as they elute, generating a signal proportional to their concentration. Purity is calculated using the area percent method, assuming all components have a similar response factor.[11][12]

2. Instrumentation and Conditions:

  • System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen, constant flow rate (e.g., 1.0 mL/min).

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

  • Injection: 1 µL, Split ratio 50:1.

3. Reagents:

  • Sample: this compound.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

5. Analysis Procedure:

  • Inject a solvent blank to ensure no interfering peaks are present from the solvent.

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram until all components have eluted.

6. Data Analysis and Calculation:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the percentage purity using the area normalization formula:[12]

    • % Purity = (Area of DSBS Peak / Total Area of All Peaks) x 100

  • Trustworthiness Check: The solvent peak should be excluded from the total area calculation. The method's reliability can be confirmed by running a reference standard of known purity to verify retention time and response.

GC_Workflow GC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh 1. Weigh Sample (~50 mg) Dissolve 2. Dissolve in Solvent (10 mL) Weigh->Dissolve Transfer 3. Transfer to GC Vial Dissolve->Transfer Inject 4. Inject Sample (1 µL) Transfer->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. FID Detection Separate->Detect Chromatogram 7. Obtain Chromatogram Detect->Chromatogram Integrate 8. Integrate Peak Areas Chromatogram->Integrate Calculate 9. Calculate % Purity Integrate->Calculate Result Final Purity Report Calculate->Result

Caption: Workflow for purity determination of this compound by GC-FID.

Applications and Field Insights

The unique branched structure of this compound makes it a valuable component in several advanced material applications.

  • Plasticizers: It is used as a plasticizer in polymer formulations. The branched sec-butyl groups disrupt polymer chain packing more effectively than linear chains, increasing flexibility, reducing brittleness, and improving low-temperature performance in materials like PVC and other resins.[3]

  • Coatings, Adhesives, and Sealants: In these applications, it acts as a coalescing agent and plasticizer, enhancing the workability and durability of the final product. Its good solubility in organic matrices and resistance to hydrolysis contribute to the longevity and performance of the coatings.[3]

  • Catalysis in Polymerization: Substituted succinates, including this compound, are employed as internal electron donors in Ziegler-Natta catalysts for olefin polymerization (e.g., polypropylene). The steric hindrance provided by the sec-butyl groups has a profound influence on the stereospecificity of the polymerization, leading to polymers with higher isotacticity, increased crystallinity, and improved physical properties compared to those made with older phthalate-based donors.[1]

  • Precursor for Biodegradable Polymers: this compound can serve as a monomer or precursor in the synthesis of Poly(butylene succinate) (PBS) and its copolymers.[1] PBS is a highly promising biodegradable polyester with thermal properties and processability comparable to polypropylene, making it a sustainable alternative for applications in packaging, agriculture, and textiles.[13][14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomer, di-n-butyl succinate, and general principles of chemical safety provide reliable guidance.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Ensure adequate ventilation; if exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[4][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]

Conclusion

This compound is a versatile diester whose utility is directly linked to its branched molecular architecture. Its properties make it a high-performance plasticizer, a critical component in modern polymerization catalysis, and a building block for sustainable biodegradable polymers. A thorough understanding of its chemical and physical properties, supported by robust analytical methods for quality control, is essential for leveraging its full potential in research and industrial applications.

References

An In-depth Technical Guide to Di-sec-butyl Succinate: Synthesis, Properties, and Applications in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of di-sec-butyl succinate, a significant organic compound with burgeoning applications in materials science and as a precursor to advanced polymers. Addressed to researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis methodologies, physicochemical properties, and its pivotal role in the development of biodegradable polymers.

Chemical Identity and Nomenclature

This compound is chemically identified as the diester of succinic acid and sec-butanol.

  • IUPAC Name: dibutan-2-yl butanedioate[1]

  • CAS Number: 626-31-3[1][2]

  • Molecular Formula: C₁₂H₂₂O₄[1]

  • Molecular Weight: 230.30 g/mol [1]

The structure of this compound, featuring a central succinate moiety with two sec-butyl groups attached to the carboxyl functionalities, is crucial to its physical and chemical properties. The branched nature of the sec-butyl groups influences its solubility and reactivity compared to its linear isomer, di-n-butyl succinate.[2]

Synthesis Methodologies

The primary route for the synthesis of this compound is through the esterification of succinic acid or its anhydride with sec-butanol. This reaction is typically catalyzed by an acid.[2]

Fischer Esterification

This classical method involves the direct reaction of succinic acid with an excess of sec-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Generalized Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, a 2 to 6-fold molar excess of sec-butanol, and a catalytic amount of a strong acid.

  • Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by the amount of water collected. The reaction is typically complete within 3 to 9 hours.

  • After cooling, the excess alcohol is removed under reduced pressure.

  • The crude ester is then purified, typically by washing with a sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine, drying over an anhydrous salt like magnesium sulfate, and finally, purification by vacuum distillation.

Transesterification

An alternative pathway to this compound is the transesterification of a more volatile dialkyl succinate, such as dimethyl succinate, with sec-butanol. This equilibrium-driven reaction is facilitated by the removal of the more volatile alcohol (methanol in this case) and can be catalyzed by either an acid or a base.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application and handling.

Physicochemical Properties
PropertyValueSource
IUPAC Name dibutan-2-yl butanedioate[1]
CAS Number 626-31-3[1][2]
Molecular Formula C₁₂H₂₂O₄[1]
Molecular Weight 230.30 g/mol [1]
Boiling Point 252.6 °C at 760 mmHg[3]
Density 0.982 g/cm³[3]
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[4][5]

Note: Some physical properties are reported for the isomeric di-n-butyl succinate and are used here as an estimation due to the limited availability of data for the di-sec-butyl isomer.

Spectroscopic Data Interpretation

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sec-butyl group, including a multiplet for the methine proton (CH-O), multiplets for the methylene protons (CH₂), and triplets and doublets for the terminal and internal methyl protons, respectively. The succinate methylene protons would appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the methine carbon of the sec-butyl group, the methylene carbons of both the succinate and sec-butyl moieties, and the non-equivalent methyl carbons of the sec-butyl group.[2]

Atom Type¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Multiplicity
Succinate CH₂~2.6~29Singlet
Ester C=O-~172-
sec-butyl CH~4.8~72Multiplet
sec-butyl CH₂~1.6~29Multiplet
sec-butyl CH₃ (terminal)~0.9~10Triplet
sec-butyl CH₃ (internal)~1.2~19Doublet

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional group, typically appearing around 1735 cm⁻¹. Other significant absorptions include the C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 230. The fragmentation pattern is characteristic of esters and would likely include peaks corresponding to the loss of a sec-butoxy group and other fragments of the sec-butyl and succinate moieties.[1]

Applications

The primary applications of this compound lie in its use as a plasticizer and, more significantly, as a monomer for the synthesis of biodegradable polymers.

Plasticizer

Due to its chemical structure, this compound can be used as a plasticizer in polymer formulations to enhance flexibility and improve the workability of coatings, adhesives, and sealants.[3]

Precursor to Poly(butylene succinate) (PBS)

A major application of succinate esters, including this compound, is in the synthesis of Poly(butylene succinate) (PBS).[2] PBS is a biodegradable and biocompatible polyester with properties comparable to polypropylene, making it an attractive environmentally friendly alternative for various applications, including in the biomedical field.[6]

The relevance of this compound to drug development is primarily indirect, through its role as a building block for PBS. PBS is extensively researched for biomedical applications such as drug delivery systems, tissue engineering, and medical implants.[6] The biodegradability and biocompatibility of PBS make it a suitable candidate for creating matrices for the controlled release of therapeutic agents.[6]

Safety and Handling

Conclusion

This compound is a versatile chemical with established and emerging applications. Its synthesis via straightforward esterification reactions and its role as a precursor to the biodegradable polymer PBS highlight its importance in the move towards more sustainable chemical and material sciences. For researchers in drug development, the connection to biocompatible polymers for drug delivery systems makes it a compound of significant interest. Further research into its direct applications and a more detailed toxicological profile will undoubtedly expand its utility in various scientific and industrial fields.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of dibutan-2-yl butanedioate.

Synthesis of this compound via Fischer Esterification

G Succinic Acid Succinic Acid Reaction Mixture Reaction Mixture Succinic Acid->Reaction Mixture sec-Butanol sec-Butanol sec-Butanol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Heating (Reflux) Heating (Reflux) Reaction Mixture->Heating (Reflux) This compound + Water This compound + Water Heating (Reflux)->this compound + Water Purification Purification This compound + Water->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the synthesis of this compound.

References

Di-sec-butyl Succinate: A Technical Guide to Molecular Structure and Formula

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth exploration of di-sec-butyl succinate, a significant organic compound, for an audience of researchers, scientists, and professionals in drug development. The guide details its molecular structure, chemical formula, synthesis, and applications, providing a crucial resource for its utilization in scientific and industrial contexts.

Core Molecular Attributes

This compound is chemically identified as dibutan-2-yl butanedioate.[1] Its fundamental characteristics are summarized below:

AttributeValue
Molecular Formula C₁₂H₂₂O₄
Molecular Weight 230.30 g/mol [1]
CAS Number 626-31-3[1][2]
Appearance Colorless liquid with a mild odor[3]

The branched structure of the sec-butyl groups in this compound influences its physical properties, such as reactivity and solubility, distinguishing it from its linear isomer, di-n-butyl succinate.[2]

Molecular Structure and Isomerism

The molecular structure of this compound consists of a central succinate (butanedioate) core esterified with two sec-butyl alcohol molecules. The presence of two chiral centers in the sec-butyl groups gives rise to stereoisomerism.

Canonical SMILES: CCC(C)OC(=O)CCC(=O)OC(C)CC

InChI Key: PJZURRKQOJYGAU-UHFFFAOYSA-N[2]

The structural characteristics of this compound are crucial in determining its chemical behavior and suitability for various applications.

Synthesis and Production

The primary method for synthesizing this compound is through the esterification of succinic acid with sec-butanol.[2][3] This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water byproduct.[3]

Alternative synthesis routes include:

  • Transesterification: The reaction of a simple dialkyl succinate, like dimethyl succinate, with sec-butanol.[2]

  • Microwave-Assisted Synthesis: A modern technique that can improve reaction rates and yields.[3]

These methods allow for the production of this compound for various industrial and research needs.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application.

PropertyValue
Boiling Point 252.6 °C at 760 mmHg[4]
Density 0.982 g/cm³[4]
Flash Point 253.00 °F (122.78 °C)[5]
Solubility Low solubility in water; soluble in organic solvents.[6]
Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques, which provide detailed information about its molecular framework.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the precise arrangement of atoms within the molecule.[1]

  • Infrared (IR) Spectroscopy: IR spectra reveal the presence of functional groups, particularly the characteristic ester carbonyl stretch.[1]

  • Mass Spectrometry (MS): GC-MS is employed to determine the molecular weight and fragmentation patterns of the compound.[1]

Applications in Science and Industry

This compound's properties make it a versatile compound with several applications:

  • Plasticizer: It is used in polymer formulations to enhance flexibility and durability in coatings, adhesives, and sealants.[4]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including biodegradable polymers like poly(butylene succinate) (PBS).[2]

  • Internal Electron Donor: In the field of polymer chemistry, derivatives of this compound are utilized as internal electron donors in Ziegler-Natta catalysts for olefin polymerization, influencing the stereospecificity of the process.[2]

Safety and Handling

Proper safety protocols are necessary when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a tightly closed container in a cool, dry place.

Visualization of Key Concepts

Logical Flow of this compound Information

G A This compound (C₁₂H₂₂O₄) B Molecular Structure - Succinate Core - Two sec-butyl groups A->B F Applications - Plasticizer - Chemical Intermediate - Catalyst Component A->F G Safety & Handling A->G C Synthesis Methods - Esterification - Transesterification B->C D Physicochemical Properties - Boiling Point - Density - Solubility B->D E Spectroscopic Analysis - NMR - IR - MS B->E

Caption: A diagram illustrating the interconnected aspects of this compound, from its fundamental structure to its practical applications and safety considerations.

Synthesis Workflow: Esterification

Succinic Acid\n+ sec-Butanol Succinic Acid + sec-Butanol Acid Catalyst\n(e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Succinic Acid\n+ sec-Butanol->Acid Catalyst\n(e.g., H₂SO₄) Esterification Reaction\n(Heat & Water Removal) Esterification Reaction (Heat & Water Removal) Acid Catalyst\n(e.g., H₂SO₄)->Esterification Reaction\n(Heat & Water Removal) Crude this compound Crude this compound Esterification Reaction\n(Heat & Water Removal)->Crude this compound Purification\n(Distillation) Purification (Distillation) Crude this compound->Purification\n(Distillation) Pure this compound Pure this compound Purification\n(Distillation)->Pure this compound

Caption: A simplified workflow of the common esterification process for synthesizing this compound.

References

Di-sec-butyl succinate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Di-sec-butyl Succinate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, tailored for researchers, scientists, and professionals in drug development. The document delves into the theoretical principles governing solubility, outlines methodologies for its experimental determination, and discusses the implications of its solubility profile in various applications. While specific quantitative data for this compound is not extensively published, this guide equips the reader with the foundational knowledge and practical protocols to ascertain its solubility characteristics for their specific needs.

Introduction to this compound

This compound (DSBS) is a diester of succinic acid and sec-butanol.[1] As a member of the succinate ester class of organic compounds, its properties are influenced by the branched nature of its sec-butyl groups, which affects its reactivity and solubility.[2] Succinate esters are noted for their versatility, finding applications as plasticizers, surfactants, and intermediates in chemical synthesis.[2] Their biodegradability also positions them as environmentally favorable alternatives to some conventional chemicals.[2] An understanding of the solubility of this compound is paramount for its effective use in formulation, synthesis, and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₂O₄--INVALID-LINK--[1]
Molecular Weight 230.30 g/mol --INVALID-LINK--[1]
IUPAC Name dibutan-2-yl butanedioate--INVALID-LINK--[1]
CAS Number 626-31-3--INVALID-LINK--[1]

Theoretical Principles of Solubility

The solubility of a substance is its ability to form a homogeneous mixture with a solvent. The principle of "like dissolves like" is a cornerstone of predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.

This compound possesses both polar and non-polar characteristics. The ester functional groups contain polar carbonyl (C=O) and ether-like (C-O-C) linkages, which can engage in dipole-dipole interactions.[4] The sec-butyl groups, being hydrocarbon chains, are non-polar and contribute to van der Waals forces.

The solubility of esters in water is largely determined by their capacity for hydrogen bonding.[4] Shorter-chain esters tend to be more water-soluble.[4] Conversely, the hydrocarbon portion's hydrophobic nature leads to lower solubility for longer-chain esters.[4] In organic solvents, the solubility of this compound will depend on the polarity of the solvent. It is expected to be more soluble in moderately polar to non-polar organic solvents that can effectively solvate both the polar ester groups and the non-polar alkyl chains.

Experimental Determination of Solubility

Given the limited availability of published quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination.

Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[5][6]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. Ensuring an excess of the solid is crucial for reaching saturation.[3]

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath at the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[3][5]

  • Sample Separation:

    • Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw a sample of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Quantification:

    • Analyze the concentration of this compound in the filtered sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

Logical Workflow for Shake-Flask Method

A Add excess di-sec-butyl succinate to solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant through a filter D->E F Analyze concentration by HPLC or GC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents, high-throughput methods utilizing UV-Vis spectroscopy or nephelometry are often employed.[7][8]

3.2.1. UV-Vis Spectroscopic Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).[8]

  • Sample Preparation:

    • In a microtiter plate, add the stock solution to the various organic solvents being tested.

    • Allow the plate to incubate, with shaking, for a set period to allow for dissolution and potential precipitation.

  • Filtration: Filter the samples to remove any precipitated compound.[8]

  • UV-Vis Measurement: Measure the absorbance of the filtered solutions at the wavelength of maximum absorbance for this compound.[9]

  • Solubility Calculation: Determine the concentration from a pre-established calibration curve.

3.2.2. Nephelometric Method

Nephelometry measures the amount of light scattered by a suspension, which can be used to determine the point of precipitation and thus, the solubility.[8]

Protocol:

  • Stock Solution Preparation: As with the UV-Vis method, prepare a concentrated stock solution.

  • Titration: Gradually add the stock solution to the test solvents in a microtiter plate while monitoring the turbidity with a nephelometer.

  • Precipitation Point: The point at which a significant increase in light scattering is detected indicates the onset of precipitation and the solubility limit.

Experimental Workflow for High-Throughput Solubility Screening

cluster_uv UV-Vis Method cluster_neph Nephelometric Method U1 Prepare stock solution U2 Add stock to solvents in microtiter plate U1->U2 U3 Incubate and filter U2->U3 U4 Measure absorbance U3->U4 U5 Calculate solubility U4->U5 N1 Prepare stock solution N2 Titrate stock into solvents N1->N2 N3 Monitor light scattering N2->N3 N4 Identify precipitation point N3->N4

Caption: Comparison of UV-Vis and Nephelometric High-Throughput Solubility Methods.

Chromatographic Methods

Chromatographic techniques, particularly HPLC, are powerful for determining solubility, especially in complex matrices.[10][11] They offer high sensitivity and the ability to separate the analyte from impurities.[10]

Protocol:

  • Sample Preparation: Prepare saturated solutions as described in the shake-flask method.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant into an HPLC system.

    • Use an appropriate column (e.g., a reversed-phase C18 column) and mobile phase to achieve good separation.

    • Detect the eluting this compound using a suitable detector (e.g., UV or mass spectrometry).

  • Quantification: Determine the concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.

Factors Influencing Solubility of this compound

  • Solvent Polarity: As a moderately polar compound, this compound is expected to have higher solubility in solvents of similar polarity. A systematic study across a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) would be insightful.

  • Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, determining the solubility at different temperatures can be crucial for applications that involve heating or cooling.

  • Chemical Structure: The branched sec-butyl groups in this compound may influence its packing in the solid state and its interactions with solvents compared to its linear isomer, di-n-butyl succinate.[2]

Applications in Research and Drug Development

The solubility of this compound is a critical parameter in several applications:

  • Plasticizer: When used as a plasticizer in polymer formulations, its solubility in the polymer matrix is essential for achieving the desired flexibility and performance.[12]

  • Drug Delivery: this compound can be a precursor for biodegradable polymers like poly(butylene succinate) (PBS), which are used in drug delivery systems.[2][13] The solubility of any residual monomer is important for formulation and safety assessments.

  • Synthesis Intermediate: In chemical synthesis, the solubility of this compound in reaction solvents will dictate the reaction conditions and product purification strategies.[2]

Conclusion

References

A Spectroscopic Deep Dive: Elucidating the Structure of Di-sec-butyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data of di-sec-butyl succinate (CAS No. 626-31-3), a key diester in various industrial applications.[1][2] For researchers, scientists, and professionals in drug development and material science, a thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation. This document synthesizes data from established spectral databases and theoretical chemical principles to offer a comprehensive reference.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol , is an ester of succinic acid and sec-butanol.[2] Its isomeric structure presents a unique spectroscopic fingerprint that distinguishes it from other dibutyl succinate isomers like di-n-butyl, di-isobutyl, and di-tert-butyl succinate.[3][4][5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and chemical environment.

The causality behind employing a multi-technique approach lies in the complementary nature of the information obtained. While NMR spectroscopy reveals the precise arrangement of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, offering clues about the molecule's lability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals due to the symmetry of the molecule. The two sec-butyl groups are chemically equivalent, as are the two methylene groups of the succinate backbone.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.85sextet2H-O-CH (CH₃)(CH₂CH₃)
~2.60s4H-O-C(O)-CH₂ -CH₂ -C(O)-O-
~1.55m4H-CH(CH₃)(CH₂ CH₃)
~1.20d6H-CH(CH₃ )(CH₂CH₃)
~0.90t6H-CH(CH₃)(CH₂CH₃ )

The downfield shift of the methine proton (~4.85 ppm) is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. The singlet at ~2.60 ppm corresponds to the four equivalent protons of the succinate backbone. The remaining signals correspond to the ethyl and methyl protons of the sec-butyl group. For comparison, the methylene protons in diethyl succinate appear around 2.62 ppm.[6]

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~172.5C =O
~72.0-O-CH (CH₃)(CH₂CH₃)
~29.5-CH(CH₃)(CH₂ CH₃)
~29.0-O-C(O)-CH₂ -CH₂ -C(O)-O-
~19.0-CH(CH₃ )(CH₂CH₃)
~9.5-CH(CH₃)(CH₂CH₃ )

The carbonyl carbon of the ester appears significantly downfield (~172.5 ppm), which is characteristic for this functional group. The carbon attached to the oxygen (-O-CH) is also deshielded and appears around 72.0 ppm. The chemical shifts of the aliphatic carbons are in the expected upfield region. These predicted values are in line with data for similar structures like dibutyl succinate.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key IR Absorption Bands for this compound:

Frequency (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch (ester)
~2970-2870StrongC-H stretch (aliphatic)
~1170StrongC-O stretch (ester)

The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The strong C-H stretching vibrations in the 2970-2870 cm⁻¹ region confirm the presence of aliphatic chains. A strong C-O stretching band is also expected around 1170 cm⁻¹. While a vapor phase IR spectrum is noted in the PubChem database, the specific data is not publicly available.[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a molecule. For this compound, Electron Ionization (EI) is a common ionization technique.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 230, corresponding to the molecular weight of the compound.[1] The fragmentation pattern is characteristic of esters and provides further structural confirmation.

Expected Mass Spectrometry Fragments:

m/zPossible Fragment
230[M]⁺ (Molecular Ion)
173[M - C₄H₉O]⁺
157[M - C₄H₉O₂]⁺
101[Succinic anhydride + H]⁺
57[C₄H₉]⁺

The fragmentation is initiated by the loss of a sec-butoxy group ([M - C₄H₉O]⁺, m/z 173) or a sec-butoxycarbonyl group ([M - C₄H₉O₂]⁺, m/z 157).[1] The base peak is often observed at m/z 101, corresponding to the protonated succinic anhydride fragment.[2] The peak at m/z 57 represents the sec-butyl cation.[1]

Experimental Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible spectral data, standardized experimental protocols are essential. The following are recommended procedures for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Background Correction: Record a background spectrum of the empty sample compartment or the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing the Data and Workflow

To further clarify the relationships between the structure and the spectral data, the following diagrams are provided.

Molecular Structure of this compound cluster_succinate Succinate Backbone cluster_secbutyl1 sec-Butyl Group 1 cluster_secbutyl2 sec-Butyl Group 2 C1 O C2 C C2->C1 = C3 CH₂ C2->C3 O1 O C2->O1 C4 CH₂ C3->C4 C5 C C4->C5 C6 O C5->C6 = O2 O C5->O2 CH1 CH O1->CH1 CH3_1a CH₃ CH1->CH3_1a CH2_1 CH₂ CH1->CH2_1 CH3_1b CH₃ CH2_1->CH3_1b CH2 CH O2->CH2 CH3_2a CH₃ CH2->CH3_2a CH2_2 CH₂ CH2->CH2_2 CH3_2b CH₃ CH2_2->CH3_2b

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry M [M]⁺ m/z 230 F173 [M - C₄H₉O]⁺ m/z 173 M->F173 - •OC₄H₉ F157 [M - C₄H₉O₂]⁺ m/z 157 M->F157 - •COOC₄H₉ F57 [C₄H₉]⁺ m/z 57 M->F57 - •C₈H₁₃O₄ F101 [Succinic anhydride + H]⁺ m/z 101 F173->F101 - C₄H₈ F157->F101 - C₄H₈

Caption: Key fragmentation pathways of this compound in EI-MS.

General Experimental Workflow for Spectral Analysis start Sample of this compound prep_nmr Prepare NMR Sample (in CDCl₃ with TMS) start->prep_nmr prep_ir Prepare IR Sample (Neat Liquid Film) start->prep_ir prep_ms Prepare GC-MS Sample (Dilute in Solvent) start->prep_ms acq_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir acq_ms Acquire GC-MS Data prep_ms->acq_ms process_nmr Process and Analyze NMR Data acq_nmr->process_nmr process_ir Process and Analyze IR Spectrum acq_ir->process_ir process_ms Analyze Mass Spectrum and Fragmentation acq_ms->process_ms elucidate Structural Elucidation and Confirmation process_nmr->elucidate process_ir->elucidate process_ms->elucidate

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its identification and characterization. The predicted spectral data, grounded in established chemical principles and comparison with related compounds, offers a reliable reference for researchers. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained. This multi-faceted spectroscopic approach is fundamental to ensuring the purity, identity, and structural integrity of this compound in scientific research and industrial applications.

References

Unlocking the Potential of Di-sec-butyl Succinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di-sec-butyl succinate, a diester of succinic acid, presents a compelling profile for innovative research applications across multiple scientific disciplines. Possessing a unique branched alkyl structure, this compound offers distinct physicochemical properties that differentiate it from its linear isomers and other related esters.[1] This technical guide provides an in-depth exploration of this compound, moving beyond its established industrial uses to illuminate its potential in cutting-edge research. We will delve into its core characteristics, propose novel applications in drug delivery and green chemistry, and provide detailed, actionable experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Introduction: Beyond a Simple Diester

Succinate esters, as a class of compounds, are gaining significant traction due to their derivation from succinic acid, a key intermediate in the citric acid cycle, and their general biodegradability.[1] This inherent biological relevance and environmental compatibility make them attractive candidates for a wide range of applications. This compound, with its CAS number 626-31-3, is characterized by the presence of two secondary butyl groups esterified to a succinic acid backbone.[2] This branched structure imparts specific solubility and reactivity profiles compared to its linear counterpart, di-n-butyl succinate.[1] While its primary commercial applications have been as a plasticizer and a precursor for polymers like Poly(butylene succinate) (PBS), its potential in more specialized research areas remains largely untapped.[1][3] This guide aims to bridge that gap by providing a scientifically grounded perspective on its prospective research applications.

Physicochemical Properties and Structural Advantages

A thorough understanding of a molecule's properties is paramount to envisioning its potential applications. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₄[2]
Molecular Weight 230.30 g/mol [2]
Appearance Colorless Liquid[4]
Boiling Point 252.6 °C at 760 mmHg[3]
Melting Point -29 °C / -20.2 °F[4]
Density 0.982 g/cm³[3]
Flash Point 144 °C / 291.2 °F[4]
Solubility Soluble in alcohol, benzene, and ether; insoluble in water.[5]

The branched sec-butyl groups are a key structural feature, influencing the molecule's steric hindrance and solvation characteristics. This branching can lead to altered reactivity in enzymatic and chemical reactions and can also impact its performance as a solvent or a drug delivery vehicle.

Figure 1: Chemical structure of this compound.

Potential Research Application: A Novel Excipient in Drug Delivery Systems

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical research. The properties of this compound make it an intriguing candidate for investigation as a pharmaceutical excipient, particularly as a solvent or co-solvent in lipid-based formulations for poorly water-soluble drugs.

Rationale and Mechanistic Hypothesis

Many promising drug candidates exhibit poor aqueous solubility, limiting their bioavailability. Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of these lipophilic drugs. The branched alkyl chains of this compound may offer improved solubilization capacity for certain drug molecules compared to linear esters due to a more disordered and less crystalline structure at low temperatures. Furthermore, its enzymatic biodegradability could lead to a favorable in-vivo toxicity profile.

Proposed Experimental Workflow

The following protocol outlines a systematic approach to evaluating this compound as a novel excipient.

experimental_workflow cluster_phase1 Phase 1: Formulation Development cluster_phase2 Phase 2: In Vitro Characterization cluster_phase3 Phase 3: Biocompatibility Assessment solubility Solubility Screening ternary Ternary Phase Diagram Construction solubility->ternary formulation Formulation Optimization ternary->formulation emulsification Self-Emulsification Performance formulation->emulsification droplet_size Droplet Size & Zeta Potential emulsification->droplet_size drug_release In Vitro Drug Release droplet_size->drug_release cytotoxicity Cell Viability Assays (e.g., MTT) drug_release->cytotoxicity hemolysis Hemolysis Assay cytotoxicity->hemolysis

Figure 2: Experimental workflow for evaluating this compound in drug delivery.

Step-by-Step Methodology:

  • Solubility Screening:

    • Determine the saturation solubility of a model poorly soluble drug (e.g., Fenofibrate, Itraconazole) in this compound, comparing it to commonly used oils and solvents (e.g., Capryol 90, Labrasol).

    • Method: Add excess drug to the vehicle, shake at a constant temperature for 72 hours, centrifuge, and quantify the dissolved drug in the supernatant using a validated HPLC method.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with this compound as the oil phase, a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).

    • Method: Titrate aqueous phase into mixtures of the oil, surfactant, and co-surfactant at various ratios and visually observe for phase transitions to identify the self-emulsification region.

  • Formulation Optimization:

    • Based on the phase diagrams, select optimized formulations with high drug loading and good self-emulsification properties.

  • In Vitro Characterization:

    • Self-Emulsification Performance: Disperse the formulation in simulated gastric and intestinal fluids and assess the rate and extent of emulsion formation.

    • Droplet Size and Zeta Potential: Analyze the resulting emulsion for globule size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • In Vitro Drug Release: Perform dissolution studies using a USP apparatus II (paddle method) in appropriate dissolution media and quantify drug release over time via HPLC.

  • Biocompatibility Assessment:

    • Cytotoxicity: Evaluate the cytotoxicity of the formulation and its individual components on relevant cell lines (e.g., Caco-2) using an MTT assay.

    • Hemolysis Assay: Assess the hemolytic potential of the formulation on red blood cells.

Potential Research Application: A Sustainable "Green" Solvent

The principles of green chemistry advocate for the use of environmentally benign solvents.[6] this compound, being biodegradable and derivable from bio-based succinic acid, is a promising candidate as a green solvent alternative to conventional volatile organic compounds (VOCs).

Rationale and Mechanistic Hypothesis

The polarity and hydrogen bonding capability of this compound suggest its potential as a solvent for a range of chemical reactions. Its high boiling point and low vapor pressure reduce emissions and improve workplace safety.[4] The branched alkyl chains may also provide unique selectivity in certain catalytic reactions.

Proposed Experimental Workflow

The following protocol details a comparative study to evaluate the performance of this compound as a reaction solvent.

green_solvent_workflow cluster_solvents Comparative Solvent Study model_reaction Select Model Reaction (e.g., Suzuki Coupling, Esterification) dsbs This compound model_reaction->dsbs toluene Toluene (Conventional) model_reaction->toluene dmf DMF (Conventional) model_reaction->dmf reaction_setup Reaction Setup (Identical Conditions) dsbs->reaction_setup toluene->reaction_setup dmf->reaction_setup analysis Reaction Monitoring & Analysis (GC-MS, HPLC) reaction_setup->analysis yield Yield & Purity Comparison analysis->yield recycling Solvent Recyclability Study yield->recycling

Figure 3: Workflow for evaluating this compound as a green solvent.

Step-by-Step Methodology:

  • Model Reaction Selection:

    • Choose a well-characterized chemical transformation, such as a Suzuki coupling or a Fischer esterification, to serve as a benchmark.

  • Comparative Solvent Study:

    • Perform the model reaction in this compound and compare the results to those obtained in conventional solvents like toluene or N,N-dimethylformamide (DMF) under identical reaction conditions (temperature, catalyst loading, reaction time).

  • Reaction Monitoring and Analysis:

    • Monitor the progress of the reaction using appropriate analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Yield and Purity Comparison:

    • After the reaction is complete, isolate the product and determine the yield and purity from each solvent system.

  • Solvent Recyclability Study:

    • Investigate the potential for recycling this compound by separating it from the reaction mixture (e.g., by distillation or extraction) and reusing it in subsequent reaction cycles. Assess the impact of recycling on reaction performance.

Safety and Handling

While specific toxicological data for this compound is limited, information on its isomer, di-n-butyl succinate, suggests low acute toxicity.[7] However, as with any chemical, appropriate safety precautions should be taken. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][8] Avoid ingestion and inhalation.[4]

Conclusion and Future Outlook

This compound is more than a simple commodity chemical; it is a molecule with significant, underexplored potential for advanced research applications. Its unique structure, favorable physicochemical properties, and green credentials position it as a promising candidate for innovation in drug delivery and sustainable chemistry. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this versatile diester. Further investigations into its detailed toxicological profile and metabolic fate will be crucial for its translation into pharmaceutical and other high-value applications.

References

Di-sec-butyl Succinate: A Technical Guide to a Promising Bio-based Solvent for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of di-sec-butyl succinate, a bio-based solvent with significant potential for researchers, scientists, and drug development professionals. The document delves into its molecular profile, synthesis from renewable feedstocks, solvent properties, and potential applications, while also addressing critical safety and environmental considerations. By synthesizing technical data with practical insights, this guide aims to serve as a foundational resource for evaluating and implementing this compound in advanced scientific workflows, aligning with the principles of green and sustainable chemistry.

The Imperative for Greener Solvents in Science

The pursuit of sustainability has become a critical driver of innovation across all scientific disciplines, particularly in chemical synthesis and pharmaceutical development. Traditional reliance on petroleum-derived solvents is increasingly challenged by concerns over environmental impact, toxicity, and the depletion of finite resources.[1] This paradigm shift has propelled the investigation of bio-based solvents, which are derived from renewable biomass feedstocks such as sugars, starches, and vegetable oils.[2] These solvents are not merely "green" alternatives; they offer unique properties and functionalities that can enhance chemical processes.[3][4] this compound emerges from this context as a noteworthy candidate, derived from bio-based succinic acid, a key platform chemical identified by the U.S. Department of Energy.[5]

This compound: A Molecular Profile

Understanding the fundamental characteristics of this compound is essential for its application. It is a diester formed from succinic acid and two sec-butanol molecules.[6]

Chemical Identity and Structure
  • IUPAC Name: dibutan-2-yl butanedioate[7]

  • CAS Number: 626-31-3[6]

  • Molecular Formula: C₁₂H₂₂O₄[7]

  • Molecular Weight: 230.30 g/mol [7]

The structure features a central four-carbon succinate backbone with two branched sec-butyl groups attached via ester linkages. This branching is a critical feature, distinguishing it from its linear isomer, di-n-butyl succinate, and influencing its physical properties such as density, boiling point, and solvency.[6]

Caption: Chemical structure of this compound (C₁₂H₂₂O₄).

Physicochemical Properties

A summary of the key physical and chemical properties is crucial for predicting behavior and designing experiments. Data for the di-sec-butyl isomer is limited, so properties of the closely related di-n-butyl isomer are included for comparison.

PropertyThis compoundDi-n-butyl SuccinateReference
Molecular Weight 230.30 g/mol 230.30 g/mol [7][8]
Boiling Point 252.6 °C at 760 mmHg274 °C[9][10]
Melting Point Not available-29.0 °C[8]
Density 0.982 g/cm³0.98 g/cm³[9][10]
Flash Point Not available144 °C[10]
Water Solubility Limited (predicted)229.9 mg/L[10][11]
logP (o/w) 2.5 (Computed)2.9 (Computed)[7][8]
Refractive Index Not available1.4299 @ 20 °C[8]

The branched structure of this compound likely contributes to a lower boiling point compared to its linear isomer, a common trend in organic chemistry due to differences in intermolecular forces. Its moderate computed logP value suggests it is a relatively polar organic solvent, capable of dissolving a range of solutes.[7]

Synthesis from Bio-based Feedstocks

The "bio-based" designation of this compound stems from the potential to derive both of its precursors—succinic acid and sec-butanol—from renewable resources.

  • Succinic Acid: Traditionally produced from petrochemicals, succinic acid is now commercially available via the fermentation of sugars and starches, making it a cornerstone of the bio-economy.[12][13]

  • sec-Butanol: While largely produced from the hydration of n-butenes, research is advancing on bio-based routes, including the fermentation of biomass to produce butanol isomers.

The primary method for synthesizing this compound is the direct esterification of succinic acid with sec-butanol.[6]

Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_products Outputs SA Bio-Succinic Acid Reaction Esterification (Acid Catalyst, Heat) SA->Reaction Substrate SB sec-Butanol SB->Reaction Reagent Workup Neutralization & Washing Reaction->Workup Crude Product Byproduct Water (Removed) Reaction->Byproduct Purification Distillation Workup->Purification Washed Product Product This compound Purification->Product Purified Solvent

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a representative laboratory-scale synthesis. The causality behind experimental choices is highlighted to provide deeper insight.

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • Succinic acid (1.0 mol)

  • sec-Butanol (2.5 mol)

  • Sulfuric acid (concentrated, ~0.05 mol) or an acid resin catalyst like Amberlyst-15[14]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Methodology:

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and condenser. This setup is crucial for removing water, a byproduct of the reaction. According to Le Châtelier's principle, removing a product drives the equilibrium towards the formation of more ester, thus increasing the yield.[10]

  • Charging the Reactor: Add succinic acid and an excess of sec-butanol to the flask. The molar excess of the alcohol also helps to shift the reaction equilibrium forward.[15]

  • Catalysis: Slowly add the acid catalyst while stirring. Sulfuric acid is a common homogeneous catalyst, but heterogeneous catalysts like Amberlyst-15 are increasingly preferred as they are easily filtered out, simplifying purification and reducing corrosive waste.[14]

  • Reaction: Heat the mixture to reflux. The reaction temperature should be sufficient to facilitate the azeotropic removal of water with sec-butanol. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is typically considered complete when water is no longer being generated.[16]

  • Workup & Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine (to reduce the solubility of the organic layer in the aqueous phase).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the excess sec-butanol using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to obtain high-purity this compound.

Applications in Research and Drug Development

Succinate esters are recognized for their versatility as solvents, plasticizers, and chemical intermediates.[6] The unique properties of this compound make it a candidate for several high-value applications.

  • Green Solvent in Organic Synthesis: With a relatively high boiling point and polar nature, it can serve as a reaction medium for a variety of chemical transformations. Its bio-based origin aligns with the 12 Principles of Green Chemistry.[3]

  • Pharmaceutical Formulations: Its low presumed toxicity (based on data from related esters) and solvent characteristics suggest potential use in drug formulations, particularly for poorly soluble active pharmaceutical ingredients (APIs).[2] Further toxicological studies are required to validate this application.

  • Plasticizer: this compound can be used as a plasticizer in polymer formulations, improving flexibility and durability in coatings and adhesives.[9] This is particularly relevant for bio-polymers like poly(butylene succinate) (PBS), where it can enhance material properties.[6][17]

  • Precursor for Polymers: It can serve as a monomer or precursor in the synthesis of biodegradable polyesters like PBS, which has applications in packaging and biomedical devices.[6][18]

Safety, Environmental, and Regulatory Profile

A comprehensive assessment of a solvent's viability requires rigorous evaluation of its safety and environmental impact.

Toxicological Data
Environmental Fate and Biodegradability

Succinate esters are generally recognized for their biodegradability, which is a significant advantage over many conventional solvents.[6] The ester linkages are susceptible to hydrolysis, and the parent molecules, succinic acid and butanol, are readily metabolized by microorganisms.[22] Poly(butylene succinate), a related polymer, is known to be biodegradable in various environments, including soil and marine conditions.[23][24] This suggests a favorable environmental profile for this compound, reducing concerns about persistence and long-term ecological impact.[2]

Handling and Storage

Standard chemical handling procedures should be followed:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[25]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[19]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[21][25]

Future Outlook

This compound stands at the intersection of green chemistry and functional material science. Its derivation from renewable feedstocks, favorable environmental profile, and versatile solvent properties position it as a strong candidate to replace less sustainable solvents in various applications. However, its broader adoption hinges on several key developments:

  • Comprehensive Safety Data: The generation of robust toxicological and ecotoxicological data specific to this compound is the most critical next step for its qualification in regulated industries like pharmaceuticals and personal care.

  • Process Optimization: Scaling up the synthesis from bio-based sec-butanol will be essential for improving cost-competitiveness.

  • Application-Specific Studies: Further research is needed to demonstrate its efficacy and advantages in specific applications, such as API solubility enhancement, performance in organic reactions, and compatibility as a bioplasticizer.

As the chemical industry continues its transition towards a circular, bio-based economy, solvents like this compound will play an increasingly important role in enabling safer, more sustainable scientific innovation.

References

Ecotoxicity Profile of Di-sec-butyl Succinate: A Technical Guide for Environmental Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive ecotoxicity profile of Di-sec-butyl succinate (DSBS), a succinate ester with growing applications as a plasticizer and chemical intermediate.[1][2] Due to a notable absence of direct experimental ecotoxicological data for DSBS, this document employs a scientifically robust read-across approach. Leveraging data from its structural isomer, Di-n-butyl succinate (DNBS), and other closely related succinate esters, this guide establishes a predicted environmental hazard profile. The document details the underlying physicochemical properties, aquatic toxicity across three trophic levels (algae, invertebrates, and fish), biodegradability, and bioaccumulation potential. Standardized OECD testing methodologies are described in detail to provide a framework for future empirical studies and to ensure the trustworthiness of the predictive assessments made herein. This guide is intended for researchers, toxicologists, and drug development professionals to facilitate informed environmental risk assessments and to highlight critical data gaps for this emerging chemical.

Introduction: The Challenge of Data Gaps and the Imperative for a Read-Across Approach

This compound (CAS No. 626-31-3) is a dicarboxylic acid ester characterized by its branched alkyl chains.[1][3] Like other succinate esters, it is gaining traction in various industries as a potentially more environmentally benign alternative to some conventional chemicals.[1] However, a thorough review of publicly available scientific literature and regulatory databases reveals a significant data gap regarding its ecotoxicological effects. To address this critical lack of information, this guide utilizes a read-across methodology, a well-established technique in chemical risk assessment for predicting the properties and effects of a target substance by using data from one or more structurally similar analogue substances.[4][5][6][7]

The primary analogue for this assessment is Di-n-butyl succinate (CAS No. 141-03-7), a straight-chain isomer of DSBS.[1][8] Both compounds share the same molecular formula (C₁₂H₂₂O₄) and molecular weight (230.30 g/mol ), making DNBS a suitable candidate for read-across.[3][8][9] This approach is predicated on the hypothesis that structural similarity will result in comparable physicochemical properties, environmental fate, and toxicological profiles.[4]

Physicochemical Properties: The Foundation of Environmental Fate

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The structural difference between the branched sec-butyl groups in DSBS and the linear n-butyl groups in DNBS can influence properties like boiling point and density.[1] A comparison of the key physicochemical properties is presented in Table 1.

PropertyThis compound (DSBS)Di-n-butyl succinate (DNBS)Reference(s)
CAS Number 626-31-3141-03-7[3][8]
Molecular Formula C₁₂H₂₂O₄C₁₂H₂₂O₄[3][10]
Molecular Weight 230.30 g/mol 230.30 g/mol [3][8]
Boiling Point Data not available274-275 °C[8][9]
Melting Point Data not available-29 °C[8][9]
Density Data not available~0.98 g/cm³[8][9]
LogP (octanol-water partition coefficient) 2.5 (Computed)3.386 (Estimated)[3][10]

Aquatic Ecotoxicity Profile: A Three-Trophic-Level Assessment

The potential impact of a substance on aquatic ecosystems is evaluated by examining its effects on organisms representing different trophic levels: primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). Due to the absence of direct data for DSBS, the following sections present the predicted toxicity based on data for the analogue, Di-n-butyl succinate.

Toxicity to Algae (Primary Producers)

The inhibition of algal growth is a critical endpoint for assessing the impact on the base of the aquatic food web. Standardized tests, such as the OECD 201 Guideline, expose exponentially growing cultures of green algae to the test substance for 72 hours.[11][12][13][14][15] The key endpoint is the EC₅₀, the concentration that causes a 50% reduction in growth rate or yield.

While no specific data for DNBS on algae was found in the initial searches, succinate esters are generally considered to have some level of aquatic toxicity.

Toxicity to Aquatic Invertebrates (Primary Consumers)

Aquatic invertebrates, such as Daphnia magna, are essential components of freshwater ecosystems. The acute immobilization test, following OECD Guideline 202, is a standard method to determine the acute toxicity to these organisms.[16][17][18][19][20] In this 48-hour test, the EC₅₀ for immobilization is determined.[16][17][18]

For the analogue Di-n-butyl succinate, it is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[21]

Toxicity to Fish (Secondary Consumers)

The acute toxicity to fish is a cornerstone of aquatic hazard assessment. The OECD 203 Guideline for the Fish, Acute Toxicity Test is a 96-hour study that determines the LC₅₀, the concentration lethal to 50% of the test fish population.[22][23][24]

A comparative analysis of plasticizers indicates that the analogue, Dibutyl Succinate (DBS), exhibits moderate acute toxicity to fish, with a reported LC₅₀ of approximately 4.4 mg/L.[25] This suggests that succinate-based plasticizers are not entirely benign in aquatic environments and warrant empirical testing.[25]

Summary of Predicted Aquatic Ecotoxicity for this compound (based on Di-n-butyl succinate data)

Trophic LevelEndpointPredicted Value (based on DNBS)GuidelineReference(s)
Fish96h LC₅₀~4.4 mg/LOECD 203[25]
Aquatic Invertebrates (Daphnia sp.)48h EC₅₀Toxic (Quantitative data not found)OECD 202[21]
Algae72h ErC₅₀Data not availableOECD 201-

Environmental Fate: Biodegradability and Bioaccumulation

Biodegradability

The persistence of a chemical in the environment is a key factor in its overall risk. "Ready biodegradability" is assessed using standardized tests like those described in OECD Guideline 301.[26][27][28][29][30] These tests measure the conversion of the test substance to CO₂, the consumption of oxygen, or the removal of dissolved organic carbon by microorganisms over a 28-day period.[27][29] For a substance to be classified as "readily biodegradable," it must meet specific pass levels (e.g., ≥60% of theoretical oxygen demand) within a 10-day window.[29]

Succinate esters are generally recognized for their biodegradability, which makes them an environmentally favorable alternative to some conventional chemicals.[1] The polymer derived from succinic acid and butanediol, poly(butylene succinate) (PBS), is known to be biodegradable in various environments, including soil and water.[2][31][32][33] While this does not directly quantify the ready biodegradability of the monomer this compound, it strongly suggests a high potential for microbial degradation.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for bioaccumulation is often predicted using the octanol-water partition coefficient (LogP). A high LogP value suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation.

The computed LogP for this compound is 2.5.[3] Generally, substances with a LogP greater than 3 are considered to have a potential for bioaccumulation. While the LogP of DSBS is below this threshold, it is important to note that this is a computed value and experimental verification is recommended.

Standardized Experimental Protocols

To address the existing data gaps, the following sections provide detailed, step-by-step methodologies for key ecotoxicity and biodegradability tests based on OECD guidelines.

OECD 203: Fish, Acute Toxicity Test

This protocol is designed to determine the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour exposure period.[22][23][24]

Step-by-Step Methodology:

  • Test Organisms: Select a suitable fish species (e.g., Zebrafish, Danio rerio).

  • Acclimation: Acclimate the fish to the test water and conditions for at least 12 days.

  • Test Concentrations: Prepare a geometric series of at least five test concentrations and a control group. A limit test at 100 mg/L may be performed first.[22]

  • Exposure: Introduce at least seven fish to each test and control vessel.[22]

  • Duration: The exposure period is 96 hours.[22]

  • Observations: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[22]

  • Data Analysis: Calculate the LC₅₀ value with 95% confidence limits for each observation time.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method determines the degree of biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.[28]

Step-by-Step Methodology:

  • Inoculum: Prepare an inoculum from a source of mixed microorganisms, such as activated sludge.

  • Test Vessels: Set up respirometer flasks containing a defined volume of mineral medium, the inoculum, and the test substance at a known concentration.

  • Controls: Prepare blank controls with only inoculum and reference controls with a readily biodegradable substance (e.g., sodium benzoate).[30]

  • Incubation: Incubate the flasks in the dark at a constant temperature (20-24°C) for 28 days.

  • Measurement: Continuously measure the oxygen uptake in each flask.

  • Calculation: Calculate the percentage of biodegradation as the ratio of the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

  • Validation: The test is valid if the reference substance reaches the pass level for ready biodegradability.

Visualizations

Experimental Workflow for Aquatic Ecotoxicity Testing

Ecotoxicity_Workflow cluster_TrophicLevels Aquatic Trophic Levels cluster_Endpoints Key Endpoints Algae Algae (OECD 201) EC50_Algae 72h ErC50 (Growth Inhibition) Algae->EC50_Algae determines Daphnia Daphnia (OECD 202) EC50_Daphnia 48h EC50 (Immobilization) Daphnia->EC50_Daphnia determines Fish Fish (OECD 203) LC50_Fish 96h LC50 (Mortality) Fish->LC50_Fish determines

Caption: Standardized OECD testing workflow for assessing aquatic toxicity across three trophic levels.

Logical Relationship for Read-Across Assessment

Read_Across_Logic cluster_Basis Basis for Read-Across Target This compound (Target) CAS: 626-31-3 Ecotoxicity Data: Unknown Similarity Structural Similarity Same Molecular Formula Same Molecular Weight Target->Similarity Analogue Di-n-butyl succinate (Analogue) CAS: 141-03-7 Ecotoxicity Data: Available Analogue->Similarity Prediction Predicted Ecotoxicity Profile for this compound Similarity->Prediction informs

Caption: Logical framework for the read-across approach to predict the ecotoxicity of this compound.

Conclusion and Future Directions

This technical guide provides a predictive ecotoxicity profile for this compound, a substance with a significant lack of empirical environmental data. Through a scientifically justified read-across approach using its isomer, Di-n-butyl succinate, it is predicted that this compound is likely to exhibit moderate acute toxicity to fish. While succinate esters are generally considered biodegradable, formal testing is required to confirm ready biodegradability. The bioaccumulation potential is predicted to be low based on its computed LogP value.

The findings in this guide should be considered provisional and serve as a strong impetus for conducting empirical studies following standardized OECD guidelines. Direct measurement of the aquatic toxicity, biodegradability, and bioaccumulation potential of this compound is essential for a definitive environmental risk assessment and to ensure its safe and sustainable application in commerce.

References

Methodological & Application

Application Note & Protocol: Laboratory-Scale Synthesis of Di-sec-butyl Succinate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory-scale synthesis of di-sec-butyl succinate. It is intended for researchers and scientists in organic chemistry and drug development. This guide delves into the underlying chemical principles, offers a detailed step-by-step protocol, and includes critical insights for a successful synthesis, work-up, and purification.

Introduction and Scientific Principle

This compound (IUPAC name: dibutan-2-yl butanedioate) is a dialkyl ester derived from the dicarboxylic acid, succinic acid.[1] With the molecular formula C₁₂H₂₂O₄, it serves various functions in industrial and research settings, including its use as a specialty plasticizer and as a versatile intermediate in the synthesis of other organic molecules.[2][3]

The synthesis detailed herein employs the Fischer-Speier esterification, a cornerstone reaction in organic chemistry first described in 1895.[4] This method involves the acid-catalyzed reaction between a carboxylic acid (succinic acid) and an alcohol (sec-butanol) to yield an ester (this compound) and water.[5]

Reaction Scheme:

The Fischer-Speier esterification is a reversible equilibrium reaction.[6][7] To achieve a high yield of the desired ester, the equilibrium must be shifted to the product side. This is typically accomplished by one of two strategies: using a large excess of one of the reactants (in this case, sec-butanol, which can also serve as the solvent) or by actively removing water as it is formed during the reaction.[7] This protocol utilizes both principles for maximum efficiency.

The mechanism proceeds through several key steps:[6][8]

  • Activation: The acid catalyst protonates the carbonyl oxygen of succinic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of sec-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination: This protonation creates a good leaving group, water, which is subsequently eliminated, reforming the carbonyl group.

  • Deprotonation: The final deprotonation step yields the ester and regenerates the acid catalyst, allowing it to participate in further reaction cycles.[7]

Detailed Experimental Protocol

This protocol outlines the synthesis, work-up, and purification of this compound on a laboratory scale.

2.1. Materials and Equipment

Reagents & ChemicalsEquipment
Succinic acid (≥99%)250 mL Round-bottom flask
sec-Butanol (≥99%)Dean-Stark apparatus
Sulfuric acid (conc., 98%)Allihn or Liebig condenser
Sodium bicarbonate (NaHCO₃)Heating mantle with magnetic stirrer
Anhydrous sodium sulfate (Na₂SO₄)Magnetic stir bar
Deionized water500 mL Separatory funnel
Boiling chipsRotary evaporator
Vacuum distillation apparatus
Standard laboratory glassware

2.2. Experimental Workflow Diagram

Workflow reagents 1. Charge Reagents (Succinic Acid, sec-Butanol) catalyst 2. Add Catalyst (Conc. H₂SO₄) reagents->catalyst reflux 3. Reflux with Dean-Stark (Remove H₂O byproduct) catalyst->reflux cooldown 4. Cool to Room Temp. reflux->cooldown workup 5. Aqueous Work-up (NaHCO₃ & H₂O Wash) cooldown->workup dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry filter 7. Filter Drying Agent dry->filter evaporate 8. Remove Excess Alcohol (Rotary Evaporation) filter->evaporate distill 9. Purify by Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

2.3. Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add succinic acid (0.20 mol, 23.6 g), sec-butanol (0.80 mol, 59.3 g, ~73 mL), and a few boiling chips or a magnetic stir bar.

    • Causality Insight: Using a 4-fold molar excess of sec-butanol serves both as a reactant and a solvent, effectively shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[7]

  • Catalyst Addition:

    • In a well-ventilated fume hood, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. The addition is exothermic and may cause a slight increase in temperature.

    • Causality Insight: Sulfuric acid is the catalyst that protonates the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[4]

  • Esterification via Dean-Stark Distillation:

    • Assemble a Dean-Stark apparatus and a condenser on top of the reaction flask. Begin circulating cooling water through the condenser.

    • Heat the mixture to a gentle reflux using the heating mantle. The mixture will begin to boil, and a vapor mixture of sec-butanol and water will condense and collect in the Dean-Stark trap.

    • Continue refluxing for 3-5 hours. The reaction is nearing completion when water ceases to collect in the trap. The theoretical amount of water to be collected is 7.2 mL (from 0.40 mol H₂O).

    • Causality Insight: The Dean-Stark trap physically separates the water byproduct, preventing the reverse reaction (ester hydrolysis) and driving the synthesis to completion.[6]

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 500 mL separatory funnel.

    • Carefully add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions. Swirl gently and vent the separatory funnel frequently to release the CO₂ gas produced from the neutralization of the acid catalyst.

    • Causality Insight: This step is critical to neutralize the corrosive sulfuric acid catalyst, which could otherwise cause decomposition of the ester product during the final distillation step.[9]

    • Separate the layers and discard the lower aqueous layer.

    • Wash the organic layer with 100 mL of deionized water, separate the layers, and again discard the aqueous layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.

    • Causality Insight: This step removes trace amounts of dissolved water from the organic phase, which is essential for obtaining a pure product.[9]

    • Filter the dried organic layer by gravity filtration into a pre-weighed round-bottom flask.

    • Remove the excess sec-butanol using a rotary evaporator.

  • Final Purification:

    • Assemble a vacuum distillation apparatus. The crude this compound (a yellowish liquid) is purified by distillation under reduced pressure.

    • Causality Insight: this compound has a high boiling point. Vacuum distillation allows the compound to boil at a much lower temperature, preventing thermal decomposition and separating it from non-volatile impurities.[9]

    • Collect the fraction boiling at the appropriate temperature and pressure. The pure product is a colorless liquid.

Quantitative Data and Expected Results

The following table summarizes the quantities of reagents for a typical laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
Succinic Acid118.090.201.023.6 g
sec-Butanol74.120.804.059.3 g (~73 mL)
Sulfuric Acid98.08-Catalytic~0.5 mL
Product Molar Mass ( g/mol ) Theoretical Moles Theoretical Yield
This compound230.300.2046.1 g

Expected Yield: 75-85% of the theoretical value (34.5 g - 39.2 g).

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.

  • Chemical Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care and only in a fume hood.

    • sec-Butanol: Flammable liquid and vapor. Keep away from ignition sources. It can cause eye and respiratory irritation.

  • Procedure: All steps should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: The neutralized aqueous layers can typically be disposed of down the drain with copious amounts of water, depending on local regulations. All organic waste, including the excess sec-butanol recovered from the rotary evaporator and the distillation residue, must be collected in a designated organic waste container.

References

Application Note & Protocol: Synthesis of Di-sec-butyl Succinate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of di-sec-butyl succinate through the Fischer esterification of succinic acid with sec-butanol. Succinic acid, a key bio-based platform molecule, can be upgraded to high-value esters that serve as green solvents, plasticizers, and intermediates in the pharmaceutical and cosmetic industries.[1] This protocol details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and critical process considerations designed for researchers and chemical development professionals.

Introduction & Scientific Principle

The Fischer-Speier esterification is a classic and robust acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The overall transformation for succinic acid, a dicarboxylic acid, with sec-butanol is a double esterification yielding this compound and two equivalents of water.

The reaction is governed by equilibrium, and its progression toward the product is dictated by Le Châtelier's principle.[3] To achieve high yields, the equilibrium must be shifted to the right. Common strategies include using a large excess of one reactant (typically the alcohol) or actively removing water from the reaction mixture as it is formed.[4] This protocol employs both strategies: sec-butanol serves as both the reactant and the reaction solvent, and water is removed azeotropically using a Dean-Stark apparatus.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution pathway.[3][5] Each step of the mechanism is reversible:

  • Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of a carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack: A molecule of sec-butanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[6]

  • Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester.[5]

  • Deprotonation: The catalyst is regenerated by the deprotonation of the ester, yielding the final monoester product. The process is then repeated on the second carboxylic acid group to form the diester.

Caption: The acid-catalyzed Fischer esterification mechanism.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials & Equipment
Reagent / MaterialFormulaMolar Mass ( g/mol )Notes
Succinic AcidC₄H₆O₄118.09Purity ≥ 99%
sec-ButanolC₄H₁₀O74.12Reagent grade, used in excess as solvent
TolueneC₇H₈92.14To facilitate azeotropic water removal
Sulfuric Acid (conc.)H₂SO₄98.08Catalytic amount, handle with extreme care
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution for neutralization
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Equipment
3-Neck Round-Bottom Flask (500 mL)
Reflux Condenser
Dean-Stark TrapFor azeotropic water removal
Heating Mantle with Stirring
Separatory Funnel (500 mL)For liquid-liquid extraction
Rotary EvaporatorFor solvent removal
Vacuum Distillation ApparatusFor final product purification

Reaction Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a glass stopper. Ensure all glassware is dry.

    • Position the apparatus securely over a heating mantle.

  • Charging Reagents:

    • To the flask, add succinic acid (23.6 g, 0.20 mol).

    • Add sec-butanol (150 mL, ~1.6 mol, ~8 equivalents) and toluene (60 mL). The large excess of sec-butanol acts as the solvent and drives the equilibrium forward.

  • Catalyst Addition:

    • Begin stirring the mixture.

    • Carefully and slowly add concentrated sulfuric acid (2.0 mL, ~0.037 mol) dropwise to the stirring mixture. An exotherm may be observed.

  • Reflux and Water Removal:

    • Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Continue refluxing for 4-8 hours, or until water ceases to collect in the trap. The theoretical amount of water to be collected is 7.2 mL (0.40 mol).

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of deionized water.

      • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

      • 100 mL of deionized water.

    • Separate the organic layer after each wash.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the excess sec-butanol and toluene using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation.[7]

    • Assemble a vacuum distillation apparatus.

    • Collect the pure this compound fraction at the appropriate boiling point under reduced pressure. The literature boiling point for similar diesters suggests this will be a high-boiling liquid.[7]

Key Considerations & Troubleshooting

  • Catalyst: While sulfuric acid is effective, it can cause charring and requires careful neutralization. Greener, heterogeneous catalysts like Amberlyst-15 resin or zeolites can also be used.[8][9] These solid acid catalysts are easily filtered off, simplifying the work-up procedure.[10]

  • Steric Hindrance: Sec-butanol is a secondary alcohol and will react more slowly than a primary alcohol (like n-butanol) due to increased steric hindrance around the hydroxyl group.[2] Reaction times may need to be extended to achieve full conversion.

  • Water Removal: The efficiency of the Dean-Stark trap is crucial for driving the reaction to completion. Ensure a steady reflux rate to facilitate azeotropic removal. Inefficient removal will result in a low equilibrium conversion.[4]

  • Purification: The crude product will contain unreacted starting materials and the mono-ester. A clean separation by vacuum distillation is essential for high purity. Ensure the vacuum system is free of leaks to maintain a stable, low pressure.[7]

Conclusion

The Fischer esterification of succinic acid with sec-butanol is an effective method for producing this compound. By utilizing an excess of the alcohol and azeotropic removal of water, high yields of the desired diester can be achieved. This protocol provides a reliable and scalable procedure for researchers in academia and industry, enabling the conversion of a bio-based building block into a valuable, functional chemical.

References

Application Notes and Protocols: Di-sec-butyl Succinate in PVC Blends

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced PVC Plasticizers

Poly(vinyl chloride) (PVC) is one of the most versatile and widely used thermoplastic polymers, owing to its durability, chemical resistance, and cost-effectiveness. However, in its pure form, PVC is rigid and brittle. To impart the flexibility required for a vast range of applications—from medical tubing and blood bags to automotive interiors and flexible films—the incorporation of plasticizers is essential. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market.[1] Growing health and environmental concerns regarding the migratory and toxicological profiles of certain phthalates have catalyzed a paradigm shift towards safer, more sustainable alternatives.[2][3]

This application note provides a comprehensive technical guide on the use of Di-sec-butyl succinate, a promising bio-based plasticizer, in PVC formulations. Succinate esters are gaining prominence as they are often derived from renewable resources, exhibit excellent biodegradability, and have been shown to be effective plasticizing agents for PVC.[1][4] This guide is intended for researchers, scientists, and formulation chemists, offering detailed protocols and field-proven insights into the evaluation of this compound as a high-performance, non-phthalate plasticizer.

This compound: A Molecular Profile

This compound (DSBS) is a diester of succinic acid and sec-butanol. Its molecular structure, featuring branched alkyl chains, is crucial to its function as a plasticizer.

Chemical Structure:

  • IUPAC Name: dibutan-2-yl butanedioate

  • CAS Number: 626-31-3

  • Molecular Formula: C₁₂H₂₂O₄

  • Molecular Weight: 230.30 g/mol

Key Physical and Chemical Properties:

PropertyValueSource
AppearanceColorless liquid[5]
Boiling Point252.6 °C at 760 mmHg[5]
Density~0.982 g/cm³[5]
Molecular Weight230.30 g/mol

The branched nature of the sec-butyl groups in DSBS is hypothesized to enhance its efficiency in disrupting PVC chain packing while potentially improving its migration resistance compared to its linear isomer, di-n-butyl succinate (DBS).[6][7]

Mechanism of Plasticization: A Molecular Perspective

The plasticization of PVC by this compound follows the widely accepted "lubricity" and "free volume" theories. The relatively small DSBS molecules intersperse themselves between the long, entangled PVC polymer chains. This process disrupts the strong intermolecular dipole-dipole interactions between the polymer chains, particularly the forces between the chlorine atom on one chain and the hydrogen atom on an adjacent chain.

This molecular separation increases the "free volume" within the polymer matrix, allowing the PVC chains to slide past one another more easily. The result is a significant drop in the glass transition temperature (Tg) of the material, transforming it from a rigid, glass-like state to a soft, flexible, and rubbery state at room temperature. The ester carbonyl groups of the succinate are thought to form weak hydrogen bonds with the α-hydrogen on the PVC backbone, which contributes to the compatibility of the plasticizer within the polymer matrix.

Experimental Evaluation of this compound in PVC Blends

This section provides detailed protocols for the preparation and comprehensive evaluation of PVC blends plasticized with this compound. As a benchmark for performance, a parallel evaluation using the traditional plasticizer DEHP and the linear isomer di-n-butyl succinate (DBS) is recommended.

Part 1: Preparation of Plasticized PVC Sheets

Objective: To prepare homogenous, flexible PVC sheets with varying concentrations of plasticizer for subsequent performance testing.

Materials and Equipment:

  • PVC resin (suspension grade, K-value 65-70)

  • This compound (DSBS)

  • Di-n-butyl succinate (DBS) - for comparative analysis

  • Di(2-ethylhexyl) phthalate (DEHP) - for benchmark analysis

  • Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)

  • High-speed mixer (hot/cold mixer)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molds for sheet preparation

Protocol:

  • Formulation: Prepare formulations based on parts per hundred resin (phr). A common starting point for flexible PVC is 40-60 phr of plasticizer. A typical formulation is as follows:

    • PVC Resin: 100 phr

    • Plasticizer (DSBS, DBS, or DEHP): 50 phr

    • Thermal Stabilizer: 2-3 phr

  • Dry Blending: a. Pre-heat the high-speed mixer to 80-90°C. b. Add the PVC resin and thermal stabilizer to the mixer and mix for 2-3 minutes to ensure uniform distribution. c. While mixing, slowly add the liquid plasticizer (DSBS, DBS, or DEHP). d. Increase the mixer speed and allow the temperature to rise to 110-120°C due to frictional heat. This temperature facilitates the absorption of the plasticizer into the porous PVC resin particles. e. Mix for 6-10 minutes until a free-flowing powder (dry blend) is obtained. f. Discharge the hot dry blend into a cold mixer and mix until the temperature drops to below 40°C. This prevents agglomeration of the particles.

  • Melt Compounding: a. Pre-heat the two-roll mill to 155-165°C. The exact temperature will depend on the formulation but should be sufficient to achieve a molten state without causing thermal degradation. b. Gradually add the dry blend to the nip of the rotating rolls. c. Continuously cut and fold the material on the mill for 5-10 minutes to ensure a homogenous melt. The material should form a continuous, smooth sheet on one of the rolls.

  • Sheet Pressing: a. Remove the molten PVC sheet from the two-roll mill. b. Cut the sheet into appropriate sizes to fit the mold. c. Place the cut sheets into a pre-heated mold (165-175°C) in the hydraulic press. d. Apply low pressure initially to allow trapped air to escape, then increase to high pressure (10-15 MPa) for 3-5 minutes to form a solid, void-free sheet of desired thickness (e.g., 1-2 mm). e. Cool the mold under pressure using the press's cooling system until the sheet is below 50°C. f. Remove the cooled, solidified PVC sheet from the mold.

  • Conditioning: a. Condition all prepared sheets according to ASTM D618 (Standard Practice for Conditioning Plastics for Testing) for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before conducting any performance tests.

Part 2: Performance Evaluation Protocols

The following protocols outline the standardized tests to quantify the performance of this compound as a PVC plasticizer.

2.1.1 Tensile Strength and Elongation (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity, which are key indicators of a material's strength and flexibility.

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned PVC sheets as per the dimensions specified in ASTM D638 (Type IV for non-rigid plastics).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min for flexible PVC) until the specimen fractures.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength at break, elongation at break (as a percentage), and tensile modulus.

2.1.2 Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized PVC, which relates to its softness.

Procedure:

  • Use a Shore A durometer for flexible PVC.

  • Place the conditioned PVC sheet on a hard, flat surface. For sheets thinner than 6 mm, stack multiple layers to achieve the minimum thickness.

  • Press the durometer foot firmly and parallel to the surface of the specimen.

  • Take the hardness reading within one second of firm contact.

  • Perform at least five measurements at different locations on the specimen and calculate the average value.

2.2.1 Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature at which the material transitions from a rigid to a flexible state, a primary indicator of plasticizer efficiency.

Procedure:

  • Cut a small sample (5-10 mg) from the PVC sheet and place it in an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from -50°C to 120°C.

  • The glass transition is observed as a step-like change in the heat flow curve.

  • Determine the midpoint of this transition and report it as the Tg.

2.2.2 Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the effect of the plasticizer on the thermal stability of the PVC blend.

Procedure:

  • Place a small, known weight of the sample (10-15 mg) in the TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air) up to 600°C.

  • Continuously monitor the weight of the sample as the temperature increases.

  • Determine the onset temperature of degradation (e.g., the temperature at 5% weight loss) to assess thermal stability.

Objective: To quantify the tendency of the plasticizer to migrate out of the PVC matrix, a critical factor for product longevity and safety.

Procedure (Solvent Extraction Method):

  • Cut circular disc specimens (e.g., 50 mm diameter) from the conditioned PVC sheets and weigh them accurately (W₁).

  • Immerse the specimens in a solvent such as hexane, ethanol, or olive oil (as a food simulant) in a sealed container.

  • Maintain the container at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • After the immersion period, remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved (W₂).

  • Calculate the percentage of weight loss due to plasticizer migration:

    • Migration (%) = [(W₁ - W₂) / Initial Plasticizer Weight] x 100

Data Presentation and Interpretation

The following tables present expected comparative data based on literature values for di-n-butyl succinate (DBS) as a close structural analog for this compound (DSBS), and DEHP as a benchmark. All formulations are at 50 phr plasticizer concentration.

Table 1: Comparative Mechanical Properties

PropertyUnplasticized PVCPVC/DEHP (Benchmark)PVC/DBS (DSBS Analog)
Tensile Strength (MPa)~50~18-22~17-21
Elongation at Break (%)<10~300-350~320-380
Shore A Hardness>95 (Shore D)~75-85~70-80

Interpretation: Succinate esters are expected to provide comparable, if not slightly better, flexibility (higher elongation, lower hardness) than DEHP at the same concentration.[8]

Table 2: Comparative Thermal and Migration Properties

PropertyPVC/DEHP (Benchmark)PVC/DBS (DSBS Analog)
Glass Transition Temp. (Tg)~ -5 to 5 °C~ -10 to 0 °C
5% Weight Loss Temp. (TGA)~220-240 °C~210-230 °C
Migration in Hexane (wt% loss)HighModerate to Low

Interpretation: Succinate esters are highly effective at lowering the Tg of PVC, indicating excellent plasticizing efficiency.[8] While their thermal stability might be slightly lower than DEHP, their key advantage lies in significantly better migration resistance, especially for branched isomers like DSBS.[4][6]

Visualizations

Experimental Workflow

G cluster_prep Part 1: Blend Preparation cluster_eval Part 2: Performance Evaluation cluster_data Part 3: Data Analysis formulation Formulation (PVC, Plasticizer, Stabilizer) blending Dry Blending (High-Speed Mixer) formulation->blending compounding Melt Compounding (Two-Roll Mill) blending->compounding pressing Sheet Pressing (Hydraulic Press) compounding->pressing conditioning Conditioning (ASTM D618) pressing->conditioning mech_test Mechanical Testing (ASTM D638, D2240) conditioning->mech_test therm_test Thermal Analysis (DSC, TGA) conditioning->therm_test mig_test Migration Testing conditioning->mig_test analysis Comparative Analysis vs. Benchmarks mech_test->analysis therm_test->analysis mig_test->analysis

Caption: Experimental workflow for evaluating this compound in PVC.

Molecular Interaction

Caption: DSBS molecule separating and plasticizing PVC chains.

Conclusion and Future Outlook

This compound stands out as a highly effective and sustainable alternative to traditional phthalate plasticizers for flexible PVC applications. The experimental protocols detailed in this guide provide a robust framework for its evaluation. Based on data from structurally similar succinate esters, DSBS is expected to deliver excellent plasticizing efficiency, characterized by a significant reduction in hardness and glass transition temperature, while improving elongation at break.[8]

Crucially, the branched alkyl structure of this compound is anticipated to confer superior migration resistance compared to both linear succinates and DEHP, a critical advantage for applications in sensitive contexts such as medical devices, toys, and food contact materials.[6] Further research should focus on generating direct comparative data for this compound to fully quantify its performance benefits and to explore its synergistic effects with other bio-based additives in advanced PVC formulations.

References

Application Note: A Robust GC-MS Method for the Analysis of Di-sec-butyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Di-sec-butyl succinate (DSBS), a branched-chain diester of succinic acid, is utilized in various industrial applications, including as a solvent, plasticizer, and fragrance component.[1][2] Its presence and concentration in consumer products, environmental samples, and industrial formulations necessitate a reliable and sensitive analytical method for its quantification and identification. Gas Chromatography-Mass Spectrometry (GC-MS) offers an ideal analytical solution, providing high-resolution separation and definitive molecular identification.[3][4]

This application note presents a detailed and robust GC-MS method for the analysis of this compound. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from sample preparation to data interpretation. The methodologies are grounded in established principles of chromatography and mass spectrometry, ensuring both accuracy and reproducibility.

Scientific Principles: Understanding the Analysis

The successful GC-MS analysis of this compound hinges on two core principles: the chromatographic separation of the analyte from the sample matrix and its subsequent ionization and detection by the mass spectrometer.

Gas Chromatographic Separation

This compound is a semi-volatile compound, making it well-suited for GC analysis.[4] The separation is typically achieved on a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The choice of a non-polar column is based on the principle of "like dissolves like," where the separation is primarily driven by the boiling points of the analytes.

Mass Spectrometric Detection and Fragmentation

Following chromatographic separation, the eluted this compound enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI).[3] EI is a high-energy ionization technique that results in predictable and reproducible fragmentation of the molecule.[5] The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification.[1]

For esters like this compound, fragmentation often occurs at the ester linkage and within the alkyl chains.[5] The fragmentation of succinate esters is characterized by the formation of specific ions. For instance, a prominent peak at a mass-to-charge ratio (m/z) of 101 is characteristic of many succinate diesters.[6][7][8]

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below. This process begins with sample preparation to isolate the analyte, followed by instrumental analysis and data processing.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample (Aqueous or Solid) Extraction Liquid-Liquid or Solvent Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration (0.45 µm) Concentration->Filtration Injection GC Injection Filtration->Injection Inject 1 µL Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Figure 1: A schematic of the GC-MS analytical workflow for this compound.

Detailed Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • 1.5 mL glass GC autosampler vials with inserts[9]

  • Syringe filters (0.45 µm)

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reproducible results and depends on the sample matrix.[10]

Protocol 4.2.1: Liquid-Liquid Extraction for Aqueous Samples

This protocol is suitable for isolating this compound from water-based samples.

  • In a separatory funnel, combine 100 mL of the aqueous sample with 50 mL of hexane or dichloromethane.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of the organic solvent.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.

  • Transfer the concentrated sample to a GC vial for analysis.

Protocol 4.2.2: Solvent Extraction for Solid Samples [4]

This protocol is designed for the extraction of this compound from solid matrices.

  • Accurately weigh approximately 5 g of the homogenized solid sample into a beaker.

  • Add 50 mL of hexane or dichloromethane and stir for 30 minutes.

  • Decant the solvent into a clean flask.

  • Repeat the extraction with a fresh 50 mL portion of the solvent.

  • Combine the solvent extracts.

  • Filter the combined extract through a 0.45 µm syringe filter to remove any particulate matter.[4]

  • Concentrate the filtrate to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample complexity.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977A GC/MSD or equivalent[3]Offers high sensitivity and specificity for analyte detection.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3]A non-polar column that provides good separation for semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]An inert carrier gas that is compatible with mass spectrometry.
Oven Temperature Program Initial: 60°C, hold for 1 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.[3]This temperature program allows for the efficient elution of this compound while separating it from other components.
Injector Temperature 250°C[3][4]Ensures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL (splitless mode)Maximizes the amount of analyte introduced onto the column for high sensitivity.
Transfer Line Temp. 280°C[3]Prevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230°C[3]Optimal temperature for efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eV[3]Standard ionization energy that produces a reproducible fragmentation pattern.
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Full scan is used for qualitative analysis and identification. SIM mode can be used for enhanced sensitivity in quantitative analysis.
SIM Ions m/z 101, 157, 57These are characteristic fragment ions of this compound and related compounds.[6][7][8]

Data Analysis and Interpretation

Identification

The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by comparing the mass spectrum of the sample peak with a reference spectrum from a spectral library (e.g., NIST). The presence of characteristic ions, such as m/z 101 and 157, provides strong evidence for the presence of this compound.[6][8]

Quantification

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolating from the calibration curve.

Method Validation and Quality Control

To ensure the reliability of the analytical results, the method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Quality control samples, including blanks, spikes, and duplicates, should be analyzed with each batch of samples to monitor the performance of the method.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, coupled with the scientific rationale behind the methodological choices, offer a solid foundation for researchers and scientists. Adherence to these guidelines will enable the accurate and reliable identification and quantification of this compound in a variety of sample matrices.

References

Application Note: High-Precision Purity Determination of Di-sec-butyl Succinate using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accurate Purity Assessment in Pharmaceutical Sciences

In the landscape of pharmaceutical development and manufacturing, the precise characterization of chemical entities is paramount. The purity of an active pharmaceutical ingredient (API), intermediate, or excipient directly influences its safety, efficacy, and stability. Di-sec-butyl succinate, an ester with potential applications as a plasticizer, solvent, or starting material in synthesis, requires a robust and accurate analytical method for purity determination to ensure its quality and performance.

While chromatographic techniques like HPLC and GC are staples in purity analysis, they often rely on response factors that can be compound-specific and may require certified reference standards of the analyte itself, which are not always available.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method for purity assessment.[3][4] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[5] This unique characteristic allows for the determination of purity and concentration without the need for a chemically identical reference standard, positioning qNMR as a metrological technique with traceability to the International System of Units (SI).[3][6]

This application note provides a comprehensive guide to the principles, experimental protocols, and data analysis for determining the purity of this compound using ¹H qNMR. It is designed to equip researchers and quality control analysts with the theoretical understanding and practical knowledge to implement this technique with confidence.

The Foundational Principle of qNMR

The core of qNMR's quantitative power is elegantly simple: the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte (this compound), the purity of the analyte can be calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard.[2][5]

The universally applied equation for calculating purity using the internal standard method is as follows:

Where:

  • P : Purity in weight percent (%)

  • I : Integral value of the NMR signal

  • N : Number of protons giving rise to the selected signal

  • MW : Molar mass

  • m : Mass

  • analyte : Refers to this compound

  • std : Refers to the internal standard

Strategic Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of the qNMR experiment.[7][8] An ideal internal standard must meet several stringent criteria.

Key Criteria for Internal Standard Selection:
  • High Purity: The internal standard should have a certified purity of ≥99%, with its purity value being traceable.[7] Any impurity in the standard will introduce a systematic error in the final calculation.

  • Chemical Stability: It must be stable in the chosen deuterated solvent and not react with the analyte (this compound).[7]

  • Solubility: The standard must be fully soluble in the NMR solvent used for the analyte.[7][9]

  • Non-Overlapping Signals: The NMR signals of the internal standard must not overlap with those of the analyte or any expected impurities.[7][9] A sharp singlet in a clear region of the spectrum is highly desirable.

  • Hygroscopicity and Volatility: The standard should be non-hygroscopic and non-volatile to allow for accurate weighing.[9][10]

  • Appropriate Chemical Shift: Signals in regions of the spectrum that are typically free of analyte signals (e.g., 0-1 ppm or 8-10 ppm) are often preferred.[7]

Analyte Di-sec-butyl Succinate IS_Choice Internal Standard Selection Analyte->IS_Choice Solvent CDCl3 Solvent->IS_Choice Purity High Purity (>99%) IS_Choice->Purity Stability Chemical Stability IS_Choice->Stability Solubility Good Solubility IS_Choice->Solubility Signals Non-overlapping Signals IS_Choice->Signals Recommended_IS Recommended IS: Dimethyl Terephthalate (DMT)

Caption: Decision workflow for internal standard selection.

For the analysis of this compound in a common organic solvent like chloroform-d (CDCl₃), Dimethyl terephthalate (DMT) is a suitable internal standard. Its aromatic protons give a sharp singlet at approximately 8.1 ppm, far from the aliphatic signals of the analyte. DMT is a stable, crystalline solid of high purity and is soluble in CDCl₃.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for accurate qNMR purity determination of this compound.

Materials and Equipment
  • Analyte: this compound

  • Internal Standard: Dimethyl terephthalate (DMT), certified purity >99.5%

  • Solvent: Chloroform-d (CDCl₃), with low residual water content

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses.

  • Analytical Balance: Accurate to at least 0.01 mg

  • NMR Tubes: High-precision 5 mm tubes

  • Volumetric Flasks and Pipettes

Sample Preparation: The Foundation of Precision

Accurate gravimetric measurements are crucial for the success of qNMR.[11]

  • Weighing the Internal Standard: Accurately weigh approximately 10-20 mg of DMT into a clean, dry vial. Record the mass to the nearest 0.01 mg.

  • Weighing the Analyte: Accurately weigh approximately 20-40 mg of this compound into the same vial. Record the mass to the nearest 0.01 mg. The molar ratio of analyte to standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

start Start weigh_std Accurately weigh Internal Standard (DMT) start->weigh_std weigh_analyte Accurately weigh Analyte (DSBS) weigh_std->weigh_analyte dissolve Dissolve mixture in CDCl3 (approx. 0.7 mL) weigh_analyte->dissolve transfer Transfer solution to NMR tube dissolve->transfer end Ready for NMR Acquisition transfer->end

Caption: Sample preparation workflow for qNMR analysis.

NMR Data Acquisition: Optimizing for Quantitation

Standard ¹H NMR acquisition parameters are often not suitable for quantitative analysis. Key parameters must be optimized to ensure that the signal intensity is directly and uniformly proportional to the number of protons.[1][12]

  • Pulse Angle (p1): A calibrated 90° pulse should be used.[13][14] This maximizes the signal intensity in a single scan, which is crucial when using long relaxation delays.

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification.[12][15] The delay between pulses must be long enough to allow all relevant protons (in both the analyte and the standard) to fully relax back to their equilibrium state. A conservative and recommended approach is to set d1 to at least 5 times the longest T₁ relaxation time (d1 ≥ 5T₁max) of any signal being integrated.[12][16] For small molecules like this compound and DMT, a d1 of 30-60 seconds is often sufficient, but T₁ should be measured for highest accuracy.[17]

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals to be integrated.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is typically adequate.

  • Temperature: The probe temperature should be stable and regulated.[13]

ParameterRecommended ValueRationale
Pulse Angle (p1) 90° (calibrated)Maximizes signal per scan for fully relaxed spins.[14]
Relaxation Delay (d1) ≥ 5 x T₁max (e.g., 60s)Ensures complete relaxation for accurate signal integration.[12][16]
Number of Scans (ns) 16 - 64To achieve S/N > 250:1 for accurate integration.
Acquisition Time (aq) 2 - 4 sSufficient for good digital resolution.
Temperature Regulated (e.g., 298 K)Ensures stable and reproducible spectral conditions.[13]

Data Processing and Purity Calculation

Proper data processing is as vital as correct data acquisition.

  • Fourier Transform and Phasing: Apply an exponential window function with minimal line broadening (e.g., 0.1-0.3 Hz).[18] Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[13]

  • Signal Integration:

    • This compound: The structure of this compound, CH₃-CH₂-CH(CH₃)-O-C(=O)-CH₂-CH₂-C(=O)-O-CH(CH₃)-CH₂-CH₃, presents several distinct signals. The singlet corresponding to the two equivalent methylene groups of the succinate backbone (-C(=O)-CH₂-CH₂-C(=O)-) is an excellent choice for integration as it is sharp and less prone to overlap. This signal corresponds to 4 protons (N_analyte = 4).

    • Dimethyl Terephthalate (DMT): Integrate the sharp singlet from the four aromatic protons. This signal corresponds to 4 protons (N_std = 4).

    • The integration range should be wide enough to encompass the entire peak, including the ¹³C satellites, to capture over 99% of the signal intensity.[4][18]

start Acquired FID processing Processing: - Zero Filling - Apodization (LB=0.3 Hz) - Fourier Transform start->processing phasing Manual Phasing processing->phasing baseline Baseline Correction phasing->baseline integration Integrate Analyte and Standard Signals baseline->integration calculation Calculate Purity using qNMR Equation integration->calculation end Final Purity Value calculation->end

Caption: Data processing and analysis workflow.

Example Calculation

Let's assume the following experimental data:

ParameterAnalyte (this compound)Standard (DMT)
Mass (m) 31.50 mg15.20 mg
Molar Mass (MW) 230.31 g/mol 194.19 g/mol
Purity (P) To be determined99.8%
Signal Integral (I) 1.851.00
Number of Protons (N) 44

Using the qNMR equation:

Result: The calculated purity of the this compound sample is 98.7% .

Method Validation: Ensuring Trustworthiness and Compliance

A qNMR method intended for quality control must be validated to demonstrate its fitness for purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH).[19][20] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any known impurities.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range (e.g., 80-120% of the nominal concentration).[21] This can be demonstrated by preparing samples with varying analyte-to-standard mass ratios and plotting the measured integral ratio against the mass ratio.

  • Accuracy: The closeness of the test results to the true value.[22] Accuracy can be assessed by analyzing a sample of this compound with a known, high purity, or by spiking a sample with a known amount of a reference material.

  • Precision: The degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and should be assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay), providing an indication of its reliability during normal usage.[17]

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have specific general chapters that provide guidance on the application and validation of qNMR methods.[17][23][24][25]

Conclusion

Quantitative ¹H NMR spectroscopy is a highly accurate, precise, and reliable method for determining the purity of this compound. Its direct measurement principle minimizes the need for compound-specific reference standards and provides results with high confidence and traceability. By carefully selecting a suitable internal standard, optimizing acquisition parameters—especially the relaxation delay—and following a validated protocol, qNMR serves as an indispensable tool for quality control in the pharmaceutical and chemical industries, ensuring that products meet the highest standards of purity and quality.

References

Application Notes and Protocols: Di-sec-butyl Succinate in Coatings and Adhesives Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The coatings and adhesives industries are undergoing a significant transformation, driven by the dual needs for high-performance materials and sustainable, environmentally benign components. Di-sec-butyl succinate (DSBS), a diester of succinic acid, is emerging as a versatile and effective additive in this new landscape. Its branched alkyl structure imparts unique properties, positioning it as a high-performance plasticizer, coalescing agent, and solvent.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of this compound in coatings and adhesives. It details the compound's fundamental properties, mechanisms of action, and provides step-by-step protocols for its incorporation and evaluation in representative formulations.

Introduction: The Role of this compound

This compound (CAS No. 626-31-3) is an organic ester derived from the reaction of succinic acid with sec-butanol.[1] Succinic acid itself can be produced through the fermentation of biomass, making DSBS a candidate for a bio-based chemical, aligning with the growing demand for sustainable raw materials.[1]

The key to its functionality lies in its molecular structure. The central succinate backbone provides polarity, while the two branched sec-butyl groups create steric hindrance. This combination influences its solvency, compatibility with various polymers, and physical properties like its boiling point and viscosity.[1] Unlike its linear isomer, di-n-butyl succinate, the branched structure of this compound can uniquely influence reactivity and solubility characteristics within a polymer matrix.[1]

In formulations, DSBS primarily serves two roles:

  • As a Coalescing Agent in Coatings: In water-based latex coatings, it acts as a temporary plasticizer for polymer particles, reducing the minimum film formation temperature (MFFT) to ensure a continuous, durable film is formed even at lower ambient temperatures.[3]

  • As a Plasticizer in Adhesives and Sealants: It is incorporated into polymer formulations to increase flexibility, improve low-temperature performance, and enhance workability and durability.[2][4]

These application notes will explore the causality behind these functions and provide robust protocols for harnessing the benefits of DSBS.

Core Properties and Specifications

A thorough understanding of the physical and chemical properties of this compound is essential for successful formulation. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 626-31-3[1][5]
Molecular Formula C₁₂H₂₂O₄[2][5]
Molecular Weight 230.30 g/mol [2][5]
Appearance Colorless Liquid[6]
Boiling Point 252.6 °C at 760 mmHg[2]
Density 0.982 g/cm³[2]
IUPAC Name dibutan-2-yl butanedioate[5]

Mechanism of Action in Polymer Systems

Coalescence in Water-Based Coatings

The formation of a high-quality film from a latex or emulsion paint is a critical process. As water evaporates, polymer particles are forced into close contact. For these particles to fuse into a continuous, impervious film, they must deform and interdiffuse. This process is governed by the polymer's glass transition temperature (Tg); if the ambient drying temperature is below the Tg, the particles remain hard and will not fuse, resulting in a brittle, cracked film.

This compound functions as a highly effective coalescing agent by temporarily lowering the polymer's effective Tg.[3]

Causality of Coalescence:

  • Partitioning: Being largely insoluble in water, DSBS preferentially partitions into the hydrophobic polymer particles of the latex emulsion.[3]

  • Temporary Plasticization: Inside the particles, DSBS acts as a solvent, separating the polymer chains and increasing their mobility. This plasticizing effect reduces the polymer's rigidity and lowers the energy barrier for particle deformation.[3]

  • Film Formation: With a lowered effective Tg, the polymer particles can easily coalesce as the water evaporates, forming a well-integrated, continuous film.

  • Evaporation and Hardness Development: As a compound with a relatively high boiling point, DSBS remains in the film long enough to ensure complete coalescence. It then slowly evaporates from the cured film, allowing the polymer to return to its original, higher Tg state, thereby developing its final hardness and mechanical properties.[3]

G cluster_0 Latex Dispersion (Wet State) cluster_1 Film Formation cluster_2 Cured Film (Dry State) Polymer_Particles Polymer Particles (High Tg) Water Water Evaporates Softened_Particles DSBS Partitions into Particles (Lowered Effective Tg) Water->Softened_Particles Packing DSBS DSBS Additive DSBS->Softened_Particles Partitioning Coalescence Particles Deform & Fuse Softened_Particles->Coalescence Fusion Continuous_Film Continuous, Hard Film (Original Tg Restored) Coalescence->Continuous_Film Curing DSBS_Evap DSBS Evaporates Coalescence->DSBS_Evap Slow Release

Figure 1: Mechanism of film formation with this compound.
Plasticization in Adhesives

In adhesive formulations, particularly those based on elastomers or rigid polymers, plasticizers are essential for modifying mechanical properties.[7] They function as non-volatile solvents that are permanently integrated into the final product.

Causality of Plasticization:

  • Intermolecular Spacing: DSBS molecules position themselves between the long polymer chains of the adhesive resin.

  • Reduced Interchain Forces: By spacing the polymer chains apart, DSBS weakens the intermolecular forces (e.g., van der Waals forces) that hold the chains tightly together.

  • Increased Mobility: This separation allows the polymer chains to slide past one another more easily, imparting flexibility and reducing the modulus and tensile strength of the material. This is crucial for applications requiring movement or bonding of dissimilar substrates.[7]

  • Lowered Tg: The increased chain mobility results in a permanent lowering of the polymer's glass transition temperature, which significantly improves the adhesive's performance and flexibility at low temperatures.[7]

Application Protocol: Evaluation in Water-Based Acrylic Coatings

This protocol provides a framework for evaluating the efficacy of this compound as a coalescing agent compared to a control (no coalescent) and a standard industry coalescent.

Materials and Equipment
  • Polymer: Acrylic latex emulsion (e.g., 50% solids, Tg ≈ 20°C)

  • Coalescents: this compound (DSBS), Control (0%), Standard Coalescent (e.g., Texanol™)

  • Other Formulation Components: Pigment (e.g., TiO₂), dispersant, surfactant, thickener, defoamer, biocide, water.

  • Equipment: High-speed disperser, laboratory balance, drawdown bar, sealed paper charts, Minimum Film Formation Temperature (MFFT) bar (ASTM D2354), scrub resistance tester (ASTM D2486), gloss meter, block resistance testing apparatus (ASTM D4946).

Experimental Workflow

G A Formulation Preparation (Varying DSBS Concentration) B Equilibration (24 hours) A->B C Film Application (Drawdown on Charts) B->C D Performance Testing C->D E MFFT Analysis (ASTM D2354) D->E F Scrub Resistance (ASTM D2486) D->F G Block Resistance (ASTM D4946) D->G H Gloss & Hardness Development D->H I Data Analysis & Comparison E->I F->I G->I H->I G A Solvent & Polymer Mixing (Create Polymer Solution) B Additive Incorporation (Tackifier, Antioxidant) A->B C Plasticizer Addition (DSBS at varying phr) B->C D Homogenization & Viscosity Check C->D E Coating & Drying (Create Adhesive Film) D->E F Performance Testing E->F G Peel Adhesion (ASTM D3330) F->G H Shear Strength (ASTM D3654) F->H I Flexibility / Low Temp. F->I J Data Analysis & Optimization G->J H->J I->J

References

Application Note: Synthesis of High Molecular Weight Poly(butylene succinate) via Catalyzed Transesterification of Di-sec-butyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester that has emerged as a promising environmentally-friendly alternative to conventional plastics like polypropylene.[1] Its excellent processability, thermal stability, and mechanical properties make it suitable for a wide range of applications, including packaging, textiles, and biomedical devices.[2] While direct esterification of succinic acid and 1,4-butanediol is a common synthetic route, the transesterification of a succinate diester, such as di-sec-butyl succinate, with 1,4-butanediol offers an alternative pathway that can be advantageous in certain manufacturing processes.[1][3]

This application note provides a comprehensive guide for researchers and scientists on the synthesis of high molecular weight PBS through a two-step melt polycondensation process involving the transesterification of this compound. We will delve into the mechanistic rationale behind the experimental design, provide detailed, validated protocols for synthesis and characterization, and offer insights into catalyst selection and its impact on polymer properties.

Scientific Principles and Rationale

The synthesis of PBS from this compound and 1,4-butanediol is a two-stage process:

  • Transesterification: In the initial stage, this compound reacts with an excess of 1,4-butanediol in the presence of a catalyst. This reaction exchanges the sec-butyl groups of the ester with 1,4-butanediol, forming bis(4-hydroxybutyl) succinate oligomers and releasing sec-butanol as a byproduct.[4] Driving off the volatile sec-butanol helps to shift the equilibrium towards the formation of the desired oligomers.

  • Polycondensation: The second stage involves subjecting the oligomers to high temperatures and vacuum. This promotes further transesterification between the oligomer chains, eliminating 1,4-butanediol and significantly increasing the polymer's molecular weight.[5][6] The efficiency of this step is critically dependent on the catalyst's activity and the effective removal of the 1,4-butanediol byproduct.

The choice of catalyst is paramount as it influences not only the reaction rate but also the properties of the final polymer, such as molecular weight, color, and thermal stability.[7][8]

Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for the synthesis and characterization of PBS.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage A Reactant Charging: This compound, 1,4-butanediol, Catalyst B Step 1: Transesterification (Formation of Oligomers) ~180-200°C, N2 atmosphere A->B Heat & Stir C Step 2: Polycondensation (High Molecular Weight Polymer) ~220-240°C, High Vacuum B->C Increase Temp & Apply Vacuum D Structural Analysis: ¹H NMR Spectroscopy C->D Sample Polymer E Molecular Weight Determination: Gel Permeation Chromatography (GPC) C->E Sample Polymer F Thermal Properties Analysis: Differential Scanning Calorimetry (DSC) C->F Sample Polymer G Thermal Stability Assessment: Thermogravimetric Analysis (TGA) C->G Sample Polymer

Caption: Overall workflow from synthesis to characterization of PBS.

Protocol 1: Synthesis of Poly(butylene succinate)

This protocol describes a typical two-step melt polycondensation synthesis.

Materials:

  • This compound

  • 1,4-butanediol (BDO)

  • Transesterification/Polycondensation Catalyst (e.g., Titanium (IV) butoxide, Tin(II) octoate)

  • Nitrogen (N₂) gas supply

  • Vacuum pump

Equipment:

  • Three-necked glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser.

  • Heating mantle with a temperature controller

  • Vacuum gauge

Procedure:

Step 1: Transesterification (Oligomer Formation)

  • Charge the reactor with this compound and 1,4-butanediol. A molar excess of BDO (e.g., 1.2:1 BDO:this compound) is typically used.

  • Add the transesterification catalyst. The choice and concentration of the catalyst are critical (see Table 1).

  • Purge the reactor with nitrogen gas and maintain a slow, constant flow.

  • Begin stirring and gradually heat the mixture to 180-200°C.

  • sec-butanol will begin to distill off. Continue this step until the distillation of sec-butanol ceases, indicating the completion of the initial transesterification.

Step 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly reduce the pressure inside the reactor to below 1 mbar.

  • A significant increase in the viscosity of the reaction mixture will be observed as the polycondensation proceeds and the molecular weight increases. The torque on the mechanical stirrer can be monitored to follow the reaction progress.[5]

  • Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is achieved.

  • Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid PBS can then be removed.

Catalyst Selection and Performance

The choice of catalyst significantly impacts the synthesis of PBS. Titanium-based catalysts are highly effective, though they may impart a slight yellow color to the final polymer and can promote hydrolytic degradation during storage.[5] Tin and zirconium-based catalysts are viable alternatives.[5][7]

Catalyst Typical Concentration (ppm of metal) Relative Activity Notes
Titanium (IV) butoxide (TBT) 200 - 400Very HighHighly efficient, but can lead to polymer yellowing and reduced hydrolytic stability.[5][7]
Tin(II) octoate (Sn(Oct)₂) ~900HighA common and effective catalyst for polyester synthesis.[5]
Zirconium(IV) butoxide ~1200HighProduces polymers with better hydrolytic stability compared to titanium catalysts.[5]
Antimony(III) butoxide >1000LowGenerally less active for PBS synthesis compared to titanium, tin, and zirconium catalysts.[5]
Novozym 435 (Lipase) 10% by massModerateAn enzymatic, "green" alternative that operates under milder conditions (e.g., 90°C), resulting in lower molecular weight polymers.[9]

Table 1: Comparison of Common Catalysts for PBS Synthesis.

Polymer Characterization: Protocols and Data Interpretation

Thorough characterization of the synthesized PBS is essential to confirm its structure, molecular weight, and thermal properties.

Protocol 2: Structural Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized PBS.

Sample Preparation:

  • Dissolve 5-10 mg of the PBS sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition and Interpretation:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • The characteristic peaks for PBS are:

    • ~4.1 ppm (triplet): Methylene protons adjacent to the ester oxygen (-O-CH₂ -).

    • ~2.6 ppm (singlet): Methylene protons of the succinate unit (-CO-CH₂ -CH₂ -CO-).

    • ~1.7 ppm (quintet): Methylene protons in the center of the butanediol unit (-O-CH₂-CH₂ -).

The presence of these peaks in the correct integration ratio (4H:4H:4H) confirms the successful synthesis of PBS.

Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC separates polymer chains based on their size in solution to determine the molecular weight distribution (Mn, Mw, and PDI).[10]

Instrumentation and Conditions:

Parameter Typical Value/Condition Rationale
GPC System Standard system with RI detectorRefractive index detection is a universal method for polymers.
Columns Styragel column set (e.g., HR-1, HR-3, HR-4)Provides good resolution for polyesters across a broad molecular weight range.
Mobile Phase Chloroform or Tetrahydrofuran (THF)These solvents are effective for dissolving PBS.[10]
Flow Rate 1.0 mL/minA standard flow rate for optimal separation.
Temperature 35-40°CEnsures good solubility and reproducible retention times.[10]
Sample Conc. 0.5-1.0 mg/mLPrevents column overloading and ensures accurate detection.
Calibration Narrow-polydispersity polystyrene standardsPolystyrene is a widely accepted calibrant for GPC in organic solvents.[1]

Table 2: Typical GPC Conditions for PBS Analysis.

Procedure:

  • Prepare PBS solutions in the mobile phase and filter through a 0.22 µm syringe filter.

  • Prepare a series of polystyrene standards for calibration.

  • Run the standards and samples through the GPC system.

  • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the calibration curve.

Protocol 4: Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Procedure:

A heat-cool-heat cycle is recommended to erase the thermal history of the sample from processing.[11]

  • Accurately weigh 5-10 mg of the PBS sample into an aluminum DSC pan and seal it.

  • First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to above its melting point (e.g., 150°C) at a rate of 10°C/min.[11] This reveals the initial thermal properties.

  • Isothermal Hold: Hold the sample at 150°C for 3-5 minutes to ensure complete melting.[11]

  • Cooling Scan: Cool the sample to -50°C at a controlled rate, typically 10°C/min, to observe the crystallization behavior (Tc).

  • Second Heating Scan: Heat the sample again to 150°C at 10°C/min. This scan provides the intrinsic thermal properties (Tg and Tm) of the material without the influence of its previous thermal history. PBS typically exhibits a melting temperature (Tm) around 115°C.[2]

Protocol 5: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.

Procedure:

  • Place 5-10 mg of the PBS sample into a TGA pan.

  • Heat the sample from room temperature to approximately 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • The onset of weight loss indicates the beginning of thermal decomposition. For PBS, significant thermal degradation typically occurs at temperatures above 300°C, with a maximum decomposition rate around 420-430°C.

Conclusion

The transesterification of this compound provides a viable and effective route for the synthesis of high molecular weight poly(butylene succinate). The success of this method hinges on the careful selection of a suitable catalyst and precise control over reaction conditions, particularly temperature and vacuum during the polycondensation stage. The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive characterization of PBS, enabling researchers to produce and validate this important biodegradable polymer for a variety of applications.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of Di-sec-butyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Di-sec-butyl Succinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The purification of this compound, while seemingly straightforward, presents unique challenges stemming from the equilibrium nature of its synthesis and the physical properties of potential impurities. This guide is structured to address the most common issues encountered in the lab, providing both quick-reference FAQs and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently have about purifying this compound.

Q1: What are the most common impurities in crude this compound?

The impurities in your crude product are almost always a direct result of the synthesis method, typically a Fischer esterification of succinic acid and sec-butanol.[1][2] The primary contaminants to expect are:

  • Unreacted Starting Materials: Succinic acid and sec-butanol.

  • Reaction Intermediates: Mono-sec-butyl succinate.

  • Catalyst: Residual acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

  • Reaction Byproduct: Water, which is formed during the esterification and can shift the reaction equilibrium.[3][5]

Q2: Why is simple distillation often insufficient for purifying this compound?

Simple distillation may fail for two main reasons:

  • High Boiling Point: this compound has a high boiling point (approximately 252.6 °C at atmospheric pressure), which can lead to thermal decomposition if distilled at this temperature.[6]

  • Close Boiling Points of Impurities: The monoester byproduct (Mono-sec-butyl succinate) may have a boiling point close to that of the desired diester, making separation by simple distillation inefficient. A mixture of esters with close boiling points can be difficult to separate.[7]

For these reasons, vacuum distillation is the standard and highly recommended method for final purification.[8][9]

Q3: My final product appears cloudy or wet. What is the likely cause?

Cloudiness or the presence of a separate aqueous phase indicates insufficient drying. Water can be introduced from the neutralization and washing steps. It is crucial to use an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove dissolved water from the organic phase before distillation.[9] Additionally, esters can undergo hydrolysis in the presence of water, especially if residual acid or base is present, which can regenerate starting materials and complicate purification.[2][10]

Q4: How can I confirm the purity of my final product?

A multi-technique approach is best for confirming purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities like residual sec-butanol and the monoester.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The presence of a broad singlet for a carboxylic acid proton or characteristic peaks for the monoester would indicate contamination.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities like residual succinic acid.[11][12]

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step solutions to specific problems you may encounter during the purification workflow.

Issue 1: Low Yield - Incomplete Reaction or Product Loss During Workup

Question: My final yield of pure this compound is significantly lower than the theoretical maximum. What are the potential causes and how can I fix this?

Answer: Low yield is a common problem that can originate either from an incomplete synthesis reaction or from physical loss of product during the purification process.

Causality & Optimization:

The Fischer esterification is an equilibrium-controlled reaction.[3][4] To drive the reaction towards the product (the diester), Le Châtelier's principle must be leveraged.

  • Water Removal: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials.

    • Solution: Use a Dean-Stark apparatus during the reaction to physically remove water as it forms an azeotrope with a solvent like toluene.[3][13]

  • Excess Reagent: Using a large excess of one reactant (typically the less expensive one, sec-butanol) can also shift the equilibrium to favor product formation.[5][13]

  • Product Loss During Extraction: this compound is an organic ester, but vigorous shaking during liquid-liquid extraction can form emulsions, making a clean separation of layers difficult and leading to product loss.

    • Solution: During the washing steps, gently invert the separating funnel rather than shaking it vigorously. If an emulsion does form, allowing the funnel to stand for an extended period or adding a small amount of brine (saturated NaCl solution) can help break it.

Workflow Diagram: General Purification Strategy

G cluster_reaction Reaction Stage cluster_workup Aqueous Workup cluster_purification Final Purification Reaction Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) Wash 1. Neutralization & Washing (e.g., NaHCO₃ solution) Reaction->Wash Separate 2. Phase Separation Wash->Separate Dry 3. Drying Organic Layer (e.g., anhydrous MgSO₄) Separate->Dry SolventRemoval 4. Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Distill 5. Vacuum Distillation SolventRemoval->Distill PureProduct Pure this compound Distill->PureProduct

Caption: General workflow for the purification of this compound.

Issue 2: Acidic Impurities Remain After Washing

Question: After washing my crude product with a basic solution, my purity analysis (e.g., NMR) still shows the presence of succinic acid or the monoester. Why did the wash fail?

Answer: This indicates that the neutralization and extraction of acidic components was incomplete.

Causality & Optimization:

The purpose of the basic wash is to convert the water-insoluble succinic acid and monoester into their corresponding sodium salts, which are highly soluble in water and can be extracted from the organic phase.[14][15][16]

  • Insufficient Base: You may not have used enough basic solution to neutralize all the acidic species. The acid catalyst (H₂SO₄) is a strong acid and will be neutralized first.

    • Solution: Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃). Add it in portions until CO₂ evolution ceases, indicating that the bulk of the acid has been neutralized. Afterwards, check the pH of the aqueous layer with pH paper; it should be neutral or slightly basic (pH 7-8).

  • Poor Extraction Efficiency: A single wash may not be sufficient to remove all the salt.

    • Solution: Perform multiple extractions with smaller volumes of the basic solution (e.g., 3 x 50 mL washes is more effective than 1 x 150 mL wash).

Experimental Protocol: Neutralization and Washing
  • Allow the crude reaction mixture to cool to room temperature.

  • Transfer the mixture to a separating funnel of appropriate size.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Gently swirl the funnel after each addition. Caution: Carbon dioxide gas will be evolved. Vent the separating funnel frequently by inverting it and opening the stopcock.

  • Continue adding the NaHCO₃ solution until the effervescence stops.

  • Stopper the funnel and gently invert it 10-15 times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely. The upper organic layer contains your ester, and the lower aqueous layer contains the neutralized salts.[15]

  • Drain the lower aqueous layer. Test its pH to ensure it is ≥ 7.

  • Repeat the wash (steps 5-7) with deionized water to remove any remaining salts.

  • Transfer the organic layer to a clean flask and proceed to the drying step.

Issue 3: Poor Separation During Vacuum Distillation

Question: I'm performing a vacuum distillation, but I'm either getting a very broad boiling range or the impurity (e.g., monoester) is co-distilling with my product. How can I improve the separation?

Answer: This is a classic challenge related to separation efficiency. The solution lies in optimizing the distillation apparatus and conditions.

Causality & Optimization:

The ability to separate two liquids by distillation depends on the difference in their boiling points and the efficiency of the distillation column.

  • Insufficient Column Efficiency: A simple distillation setup has very low efficiency (equivalent to one theoretical plate).

    • Solution: Use a fractionating column, such as a Vigreux or packed column (e.g., with Raschig rings), between the distillation flask and the condenser.[8] This provides a larger surface area for repeated vaporization-condensation cycles, significantly improving separation efficiency.

  • Unstable Vacuum: Fluctuations in pressure will cause the boiling points to change, leading to poor separation and inconsistent distillation.

    • Solution: Ensure all joints are properly sealed with vacuum grease. Check all tubing for cracks. Use a cold trap between your apparatus and the pump to protect the pump and stabilize the vacuum.[9]

  • Distillation Rate Too High: Distilling too quickly does not allow equilibrium to be established within the column, destroying the separation.

    • Solution: Heat the distillation flask slowly and evenly with a heating mantle. Aim for a distillation rate of about 1-2 drops per second at the condenser outlet.

Data Presentation: Physical Properties

For effective purification, it is essential to know the physical properties of the target compound and key impurities.

PropertyThis compoundsec-ButanolSuccinic Acid
Molecular Weight 230.30 g/mol [6][17]74.12 g/mol 118.09 g/mol
Boiling Point (atm) 252.6 °C[6]~99.5 °CDecomposes at 235 °C[9]
Density 0.982 g/cm³[6]~0.808 g/cm³1.56 g/cm³
Water Solubility Insoluble[18][19]SolubleSoluble

Troubleshooting Logic Diagram

Caption: Troubleshooting logic for identifying and resolving purity issues.

References

Technical Support Center: A-Z Guide to Improving the Purity of Synthesized Di-sec-butyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and purification of Di-sec-butyl Succinate. This resource is specifically designed for researchers, scientists, and professionals in drug development. Here, we address common and complex challenges encountered during the synthesis and purification of this compound, offering in-depth, field-tested solutions and insights. Our goal is to empower you with the knowledge to not only troubleshoot immediate issues but also to fundamentally improve your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section tackles the most common questions our application scientists receive regarding the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

The synthesis of this compound, typically via Fischer esterification of succinic acid and sec-butanol, can lead to several predictable impurities.[1][2] Understanding these is the first step toward effective purification.

  • Unreacted Starting Materials: Due to the reversible nature of Fischer esterification, residual succinic acid and sec-butanol are almost always present in the crude product.[1][3]

  • Mono-sec-butyl Succinate: Incomplete esterification can result in the formation of the monoester. This impurity can be particularly challenging to separate due to its similar polarity to the desired product.[4]

  • Di-sec-butyl Ether: Under acidic and heated conditions, sec-butanol can undergo self-condensation to form di-sec-butyl ether.

  • Water: As a byproduct of the esterification reaction, water will be present and can promote the reverse hydrolysis reaction if not removed.[5]

  • Acid Catalyst: Residual acid catalyst (e.g., sulfuric acid) will be present and must be neutralized.[6]

Q2: My final product has a persistent acidic impurity. How can I effectively remove it?

Residual acidity, primarily from unreacted succinic acid and the acid catalyst, is a frequent issue. A standard workup procedure involving a basic wash is highly effective.

Explanation: A weak base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, will react with the acidic impurities to form their corresponding sodium salts.[7] These salts are highly soluble in the aqueous phase and can be easily separated from the organic layer containing your this compound.[6] The reaction with bicarbonate or carbonate also produces carbon dioxide gas, providing a visual indicator of neutralization.[7]

Q3: I'm struggling to separate the this compound from the unreacted sec-butanol. What's the best approach?

The significant difference in boiling points between this compound and sec-butanol makes distillation the ideal purification method.

Recommendation: Simple distillation is often sufficient. However, for higher purity, vacuum distillation is recommended as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition of the ester.[8] Sec-butanol, with a boiling point of approximately 99.5°C, will distill off first, followed by the higher-boiling this compound.

Q4: After purification, my this compound is still not pure according to my analysis. What other techniques can I try?

If distillation does not yield the desired purity, flash column chromatography is an excellent secondary purification step.[6]

Principle of Separation: Flash column chromatography separates compounds based on their polarity.[3] this compound is a relatively nonpolar compound. Impurities such as the monoester or residual succinic acid are more polar and will adhere more strongly to the silica gel stationary phase.

Solvent System Selection: A typical solvent system would be a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate. By starting with a low concentration of ethyl acetate and gradually increasing it (gradient elution), you can selectively elute the this compound first, leaving the more polar impurities on the column.[4]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and solving specific problems you may encounter during your synthesis and purification workflow.

Problem 1: Low Yield of Crude this compound
Potential Cause Explanation & Recommended Solution(s)
Incomplete Reaction The Fischer esterification is an equilibrium-driven reaction.[2] To shift the equilibrium towards the product, use a large excess of one reactant (typically the less expensive one, sec-butanol).[9] Additionally, ensure the reaction is heated under reflux for a sufficient amount of time to reach equilibrium.[1]
Loss of Volatile Reactants Sec-butanol is volatile. Ensure your reflux condenser is functioning efficiently with a good flow of cold water to prevent the escape of alcohol vapors.[1]
Inefficient Water Removal The water produced during the reaction can drive the equilibrium back towards the starting materials.[2] Consider using a Dean-Stark apparatus to continuously remove water as it is formed.[10]
Problem 2: Product Appears Wet or Cloudy After Workup
Potential Cause Explanation & Recommended Solution(s)
Incomplete Drying The organic layer containing the ester must be thoroughly dried before solvent removal. Use a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8] Ensure you use a sufficient amount and allow adequate time for the drying agent to absorb all the water.
Emulsion Formation Vigorous shaking during the aqueous wash can sometimes lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Problem 3: Product Decomposes During Distillation
Potential Cause Explanation & Recommended Solution(s)
Excessive Temperature High temperatures can cause the ester to decompose.[8] Use vacuum distillation to lower the boiling point of the this compound, allowing it to distill at a lower, safer temperature.
Residual Acid Any remaining acid catalyst can promote decomposition at high temperatures. Ensure the crude product is thoroughly neutralized with a basic wash before distillation.[8]

III. Purity Assessment: Ensuring the Quality of Your this compound

Accurate determination of purity is crucial. A combination of analytical techniques should be employed for a comprehensive assessment.[11]

Key Analytical Techniques
Technique Principle and Application
Gas Chromatography-Mass Spectrometry (GC-MS) GC separates the components of your sample based on their volatility, and MS provides mass information for identification.[12] This is an excellent technique for identifying and quantifying volatile impurities like residual sec-butanol and di-sec-butyl ether.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed structural information about your compound and can reveal the presence of impurities.[14] By integrating the signals in the ¹H NMR spectrum, you can determine the relative amounts of your product and any proton-containing impurities.[12]
Infrared (IR) Spectroscopy IR spectroscopy is useful for confirming the presence of the ester functional group (a strong C=O stretch around 1730-1750 cm⁻¹) and the absence of a broad O-H stretch from carboxylic acid or alcohol impurities.[15][16]
Expected Spectroscopic Data for Pure this compound
¹H NMR (CDCl₃) Expected Chemical Shift (ppm) Multiplicity Integration Assignment
~4.8m2H-OCH-
~2.6s4H-CH₂CH₂-
~1.5m4H-CH₂CH₃
~1.2d6H-CH(CH₃)₂
~0.9t6H-CH₂CH₃
¹³C NMR (CDCl₃) Expected Chemical Shift (ppm)
~172C=O
~72-OCH-
~29-CH₂CH₂-
~29-CH₂CH₃
~19-CH(CH₃)₂
~10-CH₂CH₃
IR (neat) Expected Wavenumber (cm⁻¹)
~1735C=O stretch

Note: Exact chemical shifts may vary slightly depending on the solvent and spectrometer.

IV. Experimental Protocols & Workflows

Protocol 1: General Synthesis of this compound via Fischer Esterification
  • Combine succinic acid, a 3-5 fold molar excess of sec-butanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.[7]

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[1]

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or GC if desired.

  • Allow the reaction mixture to cool to room temperature.

Protocol 2: Standard Purification Workflow

This workflow provides a step-by-step guide to purifying the crude this compound.

Purification_Workflow Start Crude Reaction Mixture Neutralization Neutralization & Washing (Saturated NaHCO₃ Solution) Start->Neutralization Separation Separatory Funnel (Separate Organic & Aqueous Layers) Neutralization->Separation Drying Drying (Anhydrous MgSO₄) Separation->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Chromatography Flash Column Chromatography (if necessary) Distillation->Chromatography Further Purification Needed Pure_Product Pure this compound Distillation->Pure_Product Sufficiently Pure Chromatography->Pure_Product

Caption: Standard purification workflow for this compound.

Decision Tree for Troubleshooting Purification

This diagram helps you choose the right course of action when facing purification challenges.

Troubleshooting_Purification Start Impure Product After Initial Workup Check_Acidity Is the product acidic? Start->Check_Acidity Wash_Base Perform additional basic washes (NaHCO₃). Check_Acidity->Wash_Base Yes Check_Starting_Material Are starting materials present (sec-butanol, succinic acid)? Check_Acidity->Check_Starting_Material No Wash_Base->Check_Starting_Material Distill Perform fractional or vacuum distillation. Check_Starting_Material->Distill Yes Check_Polar_Impurities Are there unknown polar impurities (TLC/GC-MS)? Check_Starting_Material->Check_Polar_Impurities No Pure_Product Pure Product Distill->Pure_Product Chromatography Use flash column chromatography. Check_Polar_Impurities->Chromatography Yes Check_Polar_Impurities->Pure_Product No Chromatography->Pure_Product

Caption: Decision tree for troubleshooting this compound purification.

V. References

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References

Overcoming solubility issues of Di-sec-butyl succinate in polymer blends

Author: BenchChem Technical Support Team. Date: January 2026

< . Technical Support Center: Overcoming Solubility Issues of Di-sec-butyl Succinate in Polymer Blends

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their polymer blend formulations. As a versatile plasticizer and solvent, this compound is increasingly utilized in various applications, including controlled-release drug formulations and biodegradable polymers.[1][2] However, achieving a homogenous and stable blend can be a significant hurdle. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these recommendations to help you navigate and resolve these complex solubility issues.

Understanding the Core Problem: The Thermodynamics of Miscibility

The miscibility of any two substances, in this case, this compound and a polymer, is governed by the Gibbs free energy of mixing (ΔG_mix). For a blend to be miscible and form a single, stable phase, ΔG_mix must be negative.[3] The equation governing this is:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

  • ΔH_mix is the enthalpy of mixing, which represents the energy change from intermolecular interactions.

  • T is the temperature.

  • ΔS_mix is the entropy of mixing, which relates to the change in randomness or disorder.

In polymer blends, the entropy of mixing (ΔS_mix) is typically very small, especially with high molecular weight polymers.[4][5] This means that the enthalpy of mixing (ΔH_mix) becomes the dominant factor. A positive ΔH_mix, indicating that the components prefer to interact with themselves rather than each other, will likely lead to phase separation and immiscibility.[5] Therefore, most strategies to improve solubility focus on making ΔH_mix more favorable (i.e., less positive or even negative).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with this compound in polymer blends.

Q1: My blend with this compound is cloudy and shows signs of phase separation. What is the first step in troubleshooting this?

A1: The initial and most critical step is to assess the thermodynamic compatibility between this compound and your chosen polymer.

Cloudiness is a classic indicator of immiscibility, where the components have separated into distinct phases on a microscopic or macroscopic level.[5] To systematically address this, you need to understand the intermolecular forces at play. A powerful tool for this is the concept of Hansen Solubility Parameters (HSP) .

HSP theory breaks down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[6][7]

The fundamental principle is that substances with similar HSP values are more likely to be miscible.[7]

Troubleshooting Workflow: HSP Assessment

Caption: Initial troubleshooting workflow for immiscibility.

Experimental Protocol: Estimating Polymer HSP

If the HSP of your polymer is unknown, you can determine it experimentally by testing its solubility in a range of solvents with known HSP values.

Step-by-Step Methodology:

  • Solvent Selection: Choose a set of at least 10-15 solvents with a wide range of δD, δP, and δH values.

  • Solubility Testing:

    • Prepare small vials of each solvent.

    • Add a small, consistent amount of your polymer to each vial (e.g., 1% w/v).

    • Agitate the vials for a set period (e.g., 24 hours) at a controlled temperature.

  • Observation: Visually assess the solubility of the polymer in each solvent. Classify each as "soluble" or "insoluble."

  • HSP Determination: Use specialized software (like HSPiP) to plot the results. The software will calculate the center of a "solubility sphere" that encloses the "good" solvents. The coordinates of this center represent the HSP of your polymer.[8]

Data Presentation: Hansen Solubility Parameters

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
This compound (estimated)~16.0~5.0~6.0
Polylactic Acid (PLA)17.69.75.4
Poly(methyl methacrylate) (PMMA)18.610.57.5
Polycaprolactone (PCL)17.94.18.8

Note: The HSP for this compound is estimated based on its structure and related compounds, as a definitive published value was not found. Values for polymers are sourced from literature.[9][10]

By comparing the HSP values, you can quantitatively assess the initial compatibility and decide on the next steps.

Q2: My HSP analysis suggests poor compatibility. What strategies can I use to improve the solubility of this compound in my polymer blend?

A2: When inherent thermodynamic incompatibility is the issue, you need to actively modify the system to encourage favorable interactions. The primary strategies involve the use of compatibilizers or reactive blending.

1. Addition of a Compatibilizer

A compatibilizer is a substance that, when added to an immiscible blend, increases its stability.[11] They typically work by localizing at the interface between the two phases, reducing interfacial tension and improving adhesion.[12]

  • Block or Graft Copolymers: These are highly effective compatibilizers. A block copolymer composed of segments that are miscible with the polymer and other segments that are miscible with this compound can act as a "bridge" between the two phases.[11]

  • Reactive Compatibilization: This involves creating copolymers in situ during the blending process. This can be achieved if the polymer and this compound (or a modified version of it) have functional groups that can react with each other.[11]

2. Utilizing a Co-solvent or Co-plasticizer

In some cases, introducing a third component that is miscible with both the polymer and this compound can create a single-phase system. This approach is common in coatings and film-casting applications. The selection of a suitable co-solvent can also be guided by HSP principles.

Troubleshooting Workflow: Enhancing Compatibility

Caption: Strategies for improving blend compatibility.

Q3: How do processing conditions affect the solubility and final morphology of my blend?

A3: Processing conditions play a crucial role and can sometimes be adjusted to overcome minor incompatibilities or to control the morphology of an immiscible blend.

The final state of a polymer blend is not just a matter of thermodynamics; it's also heavily influenced by kinetics and processing history.[13]

Key Processing Parameters:

  • Mixing Time and Intensity: In the initial stages of mixing, the dispersed phase is broken down into smaller droplets.[14][15] Longer mixing times or higher shear rates can lead to a finer dispersion. However, excessive mixing can sometimes lead to coalescence, where droplets merge and grow.[13][14]

  • Temperature: Temperature affects both the viscosity of the components and the thermodynamics of mixing. For some systems, increasing the temperature can improve miscibility (Lower Critical Solution Temperature, LCST behavior), while for others, it can induce phase separation (Upper Critical Solution Temperature, UCST behavior).[16]

  • Cooling Rate: Rapid cooling (quenching) can "freeze in" a non-equilibrium, but finely dispersed, morphology. Slow cooling allows more time for phase separation to occur.

Experimental Protocol: Optimizing Processing Conditions (Melt Blending)

This protocol is for a lab-scale internal mixer or twin-screw extruder.

Step-by-Step Methodology:

  • Temperature Profile: Start with a processing temperature slightly above the melting point of the highest-melting polymer component. Create a matrix of experiments varying the temperature by ±10-20°C.

  • Mixing Speed (RPM): For each temperature, run experiments at different screw or rotor speeds (e.g., 50, 100, 150 RPM).

  • Residence Time: If possible, vary the residence time in the mixer by adjusting the feed rate.

  • Characterization: For each set of conditions, collect a sample and characterize its morphology using techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).[17][18] Also, perform thermal analysis using Differential Scanning Calorimetry (DSC) to look for shifts in the glass transition temperature (Tg).[19][20] A single Tg between those of the pure components suggests a miscible blend.[19]

Data Presentation: Impact of Processing on Blend Properties

ConditionTemperature (°C)RPMResulting MorphologyGlass Transition (Tg)
118050Coarse, phase-separatedTwo distinct Tgs
2190100Fine, dispersed dropletsTgs shifted towards each other
3200150Very fine, near-homogenousSingle, broad Tg
Q4: I'm developing a controlled-release drug formulation. How does the solubility of this compound impact drug release?

A4: In drug delivery systems, the phase behavior of the polymer-excipient blend is critical as it directly influences the drug's physical state and its release kinetics.

This compound can be used as a plasticizer, a solvent for the active pharmaceutical ingredient (API), or as part of a hydrophobic matrix.[2]

  • As a Plasticizer: By increasing the free volume and chain mobility of the polymer, this compound can increase the diffusion rate of the entrapped drug, leading to a faster release profile.[21][22] If the plasticizer is not fully soluble, it can leach out over time, creating pores in the polymer matrix and altering the release mechanism from diffusion-controlled to a combination of diffusion and erosion.

  • As a Solvent for the API: If the drug is dissolved in droplets of this compound dispersed within the polymer matrix, the release will be governed by the partitioning of the drug from these droplets into the polymer and then into the surrounding medium.[2] The size and distribution of these droplets, which are a function of solubility and processing, become critical parameters.

  • In a Hydrophobic Matrix: If this compound is part of the matrix itself, its slow dissolution or erosion in an aqueous environment can be a mechanism for drug release.[2]

Characterization Techniques for Drug Delivery Systems

To understand how the solubility of this compound is affecting your formulation, a combination of characterization techniques is essential:

TechniqueInformation Gained
DSC Assess miscibility (Tg), drug crystallinity (melting peaks)[23]
SEM/AFM Visualize surface and cross-sectional morphology[17][18]
FTIR/Raman Spectroscopy Identify intermolecular interactions between components[20]
In Vitro Dissolution Testing Measure the drug release profile over time

By correlating the physicochemical characteristics of the blend with the drug release data, you can rationally design and optimize your controlled-release formulation.

References

Technical Support Center: Di-sec-butyl Succinate Processing & Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Di-sec-butyl succinate. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the degradation of this compound during experimental and manufacturing processes. Our goal is to provide you with the in-depth technical knowledge and practical solutions required to ensure the stability and integrity of your product.

Introduction to this compound Stability

This compound (DSBS), a diester of succinic acid and sec-butanol, is valued for its applications as a plasticizer, solvent, and an intermediate in chemical synthesis.[1][2] Its branched sec-butyl groups provide good solubility in organic matrices and a degree of resistance to hydrolysis.[2] However, like all esters, it is susceptible to degradation under certain processing conditions, primarily through hydrolysis and thermal decomposition. Understanding the triggers for these degradation pathways is critical to maintaining product purity and performance.

This guide will delve into the common challenges encountered during the processing of this compound and provide clear, actionable guidance to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Hydrolysis: The ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This process yields sec-butanol and succinic acid as primary degradation products.[3]

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. While it is relatively stable, high processing temperatures can lead to the formation of various byproducts. For related succinate polymers, thermal degradation can proceed through mechanisms like β-hydrogen transfer.[4]

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions will catalyze the breakdown of the ester bonds.[3] Neutral pH conditions (around 7.0) are generally the most favorable for minimizing hydrolysis.[5]

Q3: What are the initial signs of this compound degradation in my process?

A3: Early indicators can include:

  • A drop in the purity of the this compound as measured by analytical techniques like GC or HPLC.

  • A shift in the pH of the reaction mixture, often becoming more acidic due to the formation of succinic acid.

  • The appearance of a new, distinct odor, which could be attributed to the release of sec-butanol.

  • Changes in the physical properties of the formulation, such as viscosity or clarity.

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

A4: To minimize degradation during storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture, heat, and ignition.[2][5] For extended storage, refer to the manufacturer's specific recommendations, which may include refrigeration.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the processing of this compound.

Issue 1: Decreased Purity of this compound Post-Processing
Potential Cause Recommended Solution
Hydrolysis due to residual water in reactants or solvents. - Use anhydrous solvents and ensure all reactants are thoroughly dried before use. - If water is an unavoidable part of the process, minimize reaction time and temperature. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress.
Acid or base-catalyzed hydrolysis from contaminants or catalysts. - Neutralize any acidic or basic catalysts post-reaction. - Ensure all glassware and reaction vessels are thoroughly cleaned and free of acidic or basic residues. - If a catalyst is necessary, consider using a solid, recyclable catalyst that can be easily filtered out, minimizing downstream contamination.[1]
Thermal degradation from excessive processing temperatures. - Lower the processing temperature to the minimum required for the reaction or process. - Reduce the residence time at elevated temperatures. - For processes like distillation, use vacuum distillation to lower the boiling point and reduce the required temperature.[6]
Issue 2: Unexpected Decrease in pH of the Reaction Mixture
Potential Cause Recommended Solution
Formation of succinic acid via hydrolysis. - This is a strong indicator of ester degradation. Implement the solutions for hydrolysis mentioned in Issue 1. - Use a buffered solution if the process allows, to maintain a stable pH. Succinate-based buffers are effective in the pH range of 4.5-6.0, though their components can crystallize at low temperatures, which may cause a pH shift.[7][8] - Monitor the pH in real-time to detect the onset of degradation early.
Issue 3: Presence of Impurities Identified as Succinic Acid or sec-Butanol
Potential Cause Recommended Solution
Confirmed hydrolysis of this compound. - Confirm the identity of the impurities using analytical methods such as GC-MS or HPLC-MS.[9][10] - Once confirmed, take immediate steps to mitigate hydrolysis by controlling water content, pH, and temperature as detailed above. - If the impurities are present in the final product, purification steps such as distillation or chromatography may be necessary.

Part 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for effective prevention.

Hydrolysis Pathway

Hydrolysis can occur under both acidic and basic conditions, leading to the formation of succinic acid and sec-butanol.

G cluster_conditions Catalytic Conditions DSBS This compound Products Succinic Acid + 2 sec-Butanol DSBS->Products Hydrolysis H2O Water (H₂O) H2O->DSBS H_plus Acid (H⁺) Catalyst H_plus->DSBS OH_minus Base (OH⁻) Catalyst OH_minus->DSBS

Caption: Acid or base-catalyzed hydrolysis of this compound.

Thermal Degradation Pathway

High temperatures can induce the breakdown of the ester, potentially through a mechanism involving a β-hydrogen transfer, similar to what is observed in poly(butylene succinate).[4] This can lead to the formation of an alkene and a carboxylic acid.

G DSBS This compound Products Succinic Acid Monoester + Butene + Other Byproducts DSBS->Products β-Hydrogen Scission Heat High Temperature (Δ) Heat->DSBS

Caption: Putative thermal degradation pathway for this compound.

Part 4: Analytical Protocols for Degradation Monitoring

Proactive monitoring is key to preventing significant degradation. Below are generalized protocols for the analysis of this compound and its primary degradation products.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for volatile and semi-volatile compounds like this compound and sec-butanol.[9]

1. Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
  • Filter the solution through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions (Illustrative):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
  • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 5 minutes.[10]
  • Injector Temperature: 250°C.[10]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

3. Data Analysis:

  • Identify this compound, sec-butanol, and derivatized succinic acid based on their retention times and mass spectra.
  • Quantify the compounds by creating a calibration curve from standards of known concentrations.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for analyzing the less volatile succinic acid and can also be used for this compound.[1][9]

1. Sample Preparation:

  • Dilute the sample in the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Method Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[9]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a suitable wavelength (e.g., 210 nm for succinic acid) or a Mass Spectrometer (MS).[9]

3. Data Analysis:

  • Identify and quantify the peaks corresponding to this compound and succinic acid by comparing them to known standards.

Data Summary: Processing and Stability Parameters
ParameterRecommended Condition/ValueRationale
Processing pH 6.5 - 7.5Minimizes both acid and base-catalyzed hydrolysis.
Maximum Processing Temperature Application-dependent, but keep as low as possible.Succinate esters can show thermal degradation at elevated temperatures. For instance, poly(alkylene succinate)s are stable up to around 200°C, with significant decomposition above this temperature.[11][12]
Water Content in Solvents/Reactants < 0.1% (or as low as feasible)Water is a key reactant in hydrolysis.
Storage Temperature Cool, room temperature.[2]Reduces the rate of potential degradation reactions.

Part 5: General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving issues with this compound degradation.

G A Problem Observed (e.g., low purity, pH shift) B Analyze Sample (GC-MS, HPLC) A->B C Degradation Products Detected? (Succinic Acid, sec-Butanol) B->C D Review Process Parameters: - Temperature - pH - Water Content C->D Yes H No Degradation Products Detected C->H No E Hypothesize Degradation Pathway (Hydrolysis vs. Thermal) D->E F Implement Corrective Actions: - Lower Temperature - Adjust pH - Use Anhydrous Reagents E->F G Re-analyze Sample to Confirm Resolution F->G I Investigate Other Sources of Contamination (e.g., starting materials, side reactions) H->I

Caption: A systematic workflow for troubleshooting this compound degradation.

References

Technical Support Center: Catalyst Selection for Efficient Di-sec-butyl Succinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of di-sec-butyl succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient synthesis of this sterically hindered diester. Drawing from established principles of esterification and practical field experience, this document will help you navigate the nuances of catalyst selection, reaction optimization, and common challenges.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound via the esterification of succinic acid with sec-butanol presents a classic challenge in organic synthesis: steric hindrance. The bulky nature of the secondary alcohol slows down the reaction rate compared to primary alcohols and can lead to undesirable side reactions.[1][2] Therefore, careful selection of the catalyst and optimization of reaction conditions are paramount to achieving high yields and purity.

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to overcome the hurdles associated with this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

There are three main classes of catalysts used for the synthesis of succinate esters, each with its own set of advantages and disadvantages.[3]

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective due to their high catalytic activity.[3] However, they can be corrosive, difficult to separate from the reaction mixture, and can lead to waste generation during neutralization.[3]

  • Heterogeneous Solid Acid Catalysts: These include macroporous ion-exchange resins like Amberlyst-15, zeolites, and acid-activated clays.[3][4] Their primary advantage is ease of separation from the reaction mixture, allowing for simpler product purification and catalyst recycling.[3][5] While generally less corrosive, they may exhibit lower catalytic activity compared to homogeneous catalysts.[3]

  • Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica Lipase B (CALB), offer high selectivity and operate under mild reaction conditions.[3][6] This can be particularly advantageous for sensitive substrates. However, enzymes are typically more expensive and can be susceptible to denaturation at high temperatures.[3]

Q2: Why is my reaction yield of this compound consistently low?

Low yields in the synthesis of this compound are often multifactorial. The primary culprits are typically:

  • Incomplete Conversion: The esterification reaction is reversible. The water generated as a byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[1]

  • Steric Hindrance: The bulky sec-butyl groups hinder the approach of the alcohol to the carboxylic acid, slowing down the reaction rate significantly compared to less hindered alcohols like n-butanol.[2][7]

  • Side Reactions: At elevated temperatures, sec-butanol can undergo acid-catalyzed dehydration to form butenes or etherification to form di-sec-butyl ether.[8]

  • Suboptimal Catalyst Choice: A catalyst that is not well-suited for sterically hindered substrates will result in poor conversion.

Q3: How can I effectively remove water from the reaction to drive the equilibrium forward?

Continuous removal of water is crucial for achieving high yields. Common laboratory techniques include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water is a highly effective method. The water is collected in the trap, while the solvent returns to the reaction flask.

  • Use of a Drying Agent: While less common for large-scale reactions, molecular sieves can be added to the reaction mixture to adsorb the water as it is formed.

Q4: What is a typical starting molar ratio of sec-butanol to succinic acid?

To shift the reaction equilibrium towards the product side, it is common practice to use an excess of the alcohol. A molar ratio of sec-butanol to succinic acid in the range of 2:1 to 6:1 is often employed.[9] For the synthesis of di-n-butyl succinate, a 3.5-fold excess of alcohol has been shown to produce high yields.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Conversion of Succinic Acid
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Water Removal - Ensure the Dean-Stark apparatus is functioning correctly and that the azeotrope is distilling at the expected temperature. - If not using a Dean-Stark, consider adding freshly activated molecular sieves.The Fischer-Speier esterification is an equilibrium-limited reaction. Removing water, a product, shifts the equilibrium towards the formation of the ester according to Le Châtelier's principle.[1]
Insufficient Catalyst Activity - Increase the catalyst loading. For homogeneous catalysts, a concentration of 1-5 mol% is a typical starting point. - For heterogeneous catalysts like Amberlyst-15, ensure it is properly activated (dried) before use. - Consider switching to a stronger acid catalyst, but be mindful of potential side reactions.The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Insufficient catalysis leads to a slow reaction rate.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for the formation of byproducts. The optimal temperature will be a balance between reaction rate and selectivity.Esterification reactions are generally favored by higher temperatures, which increase the reaction rate. However, excessive heat can promote side reactions like alcohol dehydration.
Steric Hindrance - Increase the reaction time. Reactions with sterically hindered alcohols require significantly longer times to reach equilibrium. - Consider using a transesterification approach, starting from a less hindered diester like dimethyl succinate and reacting it with sec-butanol.[3]The bulky sec-butyl group physically impedes the approach of the alcohol to the electrophilic carbonyl carbon of the succinic acid, thus slowing the reaction.[2][7]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Alcohol Dehydration - Lower the reaction temperature. - Use a milder catalyst, such as an enzymatic catalyst or a less acidic solid acid catalyst.Strong acid catalysts at high temperatures can promote the elimination of water from sec-butanol, leading to the formation of butene isomers.
Ether Formation - Lower the reaction temperature. - Use a stoichiometric excess of succinic acid relative to the alcohol (though this is less common).At elevated temperatures, the acid catalyst can also promote the condensation of two molecules of sec-butanol to form di-sec-butyl ether.
Incomplete Esterification - Address the causes of low conversion as outlined in the previous section (water removal, catalyst activity, temperature, reaction time).The presence of mono-sec-butyl succinate is a common impurity when the reaction does not go to completion.
Issue 3: Catalyst Deactivation (for Heterogeneous Catalysts)
Potential Cause Troubleshooting Steps Scientific Rationale
Fouling of Catalyst Pores - After the reaction, wash the catalyst with a suitable solvent to remove adsorbed reactants and products before reuse.Polymeric materials or high-boiling point byproducts can block the active sites within the catalyst's pores, reducing its efficacy in subsequent runs.
Loss of Acidic Sites - For ion-exchange resins, regeneration by washing with a strong acid (e.g., HCl) followed by thorough rinsing with deionized water can restore activity.Over time and with repeated use, the acidic protons on the catalyst may be lost or neutralized, necessitating a regeneration step.

Experimental Protocols

Protocol 1: General Procedure for Amberlyst-15 Catalyzed Synthesis
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reactants: To the flask, add succinic acid, sec-butanol (3-4 molar equivalents), and a suitable solvent like toluene (to facilitate azeotropic water removal).

  • Catalyst Addition: Add Amberlyst-15 (typically 5-15% by weight of the limiting reactant). Ensure the resin is dry before use.[5]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is considered complete when water evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene and dried for reuse.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted succinic acid, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.[11]

Data Presentation

Table 1: Comparison of Catalyst Types for Succinate Ester Synthesis
Catalyst TypeExampleAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)High catalytic activity.[3]Corrosive, difficult to separate, generates waste.[3]
Heterogeneous Solid Acid Amberlyst-15Reusable, easy to separate, non-corrosive.[3]Potentially lower activity than homogeneous catalysts.[3]
Enzymatic Candida antarctica Lipase B (CALB)High selectivity, mild reaction conditions, biodegradable.[3][6]Higher cost, potential for denaturation at high temperatures.[3]

Visualizations

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Deprotonation SA Succinic Acid (R-COOH) Protonated_SA Protonated Succinic Acid SA->Protonated_SA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + R'-OH Alcohol sec-Butanol (R'-OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Ester Di-sec-butyl Succinate (R-COOR') Protonated_Intermediate->Ester - H2O, - H+ Water Water (H2O)

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is catalyst activity sufficient? Check_Water->Check_Catalyst Yes Solution_Water Optimize Dean-Stark setup or add drying agent. Check_Water->Solution_Water No Check_Conditions Are reaction time and temperature optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Increase catalyst loading or use a more active catalyst. Check_Catalyst->Solution_Catalyst No Check_Purity Are starting materials pure and anhydrous? Check_Conditions->Check_Purity Yes Solution_Conditions Increase reaction time and/or temperature. Check_Conditions->Solution_Conditions No Solution_Purity Purify/dry starting materials before use. Check_Purity->Solution_Purity No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Large-Scale Synthesis of Di-sec-butyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of di-sec-butyl succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis and purification of this versatile compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially viable method is the direct esterification of succinic acid with sec-butanol.[1] This reaction, a classic Fischer-Speier esterification, is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.[2] Alternative routes include the transesterification of a simpler dialkyl succinate (like dimethyl succinate) with sec-butanol, which can be advantageous if the starting ester is readily available.[2]

Q2: What are the key reaction parameters to control during the esterification process?

Successful large-scale synthesis hinges on the precise control of several parameters:

  • Molar Ratio of Reactants: An excess of sec-butanol is often used to shift the reaction equilibrium towards the formation of the diester.[2] Ratios of alcohol to acid can range from 2:1 to 6:1.[3]

  • Catalyst Selection and Loading: The choice of catalyst significantly impacts reaction rate, yield, and downstream processing. Both homogeneous and heterogeneous catalysts are employed.

  • Temperature: Reaction temperatures typically range from 100°C to 150°C, depending on the catalyst and pressure.[3]

  • Water Removal: Continuous removal of the water byproduct is critical for achieving high conversion rates.[2]

Q3: What are the primary impurities I can expect in my crude this compound?

Common impurities include unreacted starting materials (succinic acid and sec-butanol), the monoester (sec-butyl succinate), and residual acid catalyst.[4] Depending on the reaction conditions, side products from the dehydration of sec-butanol or other side reactions may also be present.

Q4: Is this compound biodegradable?

Yes, succinate esters, in general, are recognized for their biodegradability, making them an environmentally favorable alternative to some conventional chemicals.[2] This property is a key driver for its use in various applications, including as a precursor for biodegradable polymers like Poly(butylene succinate) (PBS).[2]

Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the large-scale synthesis of this compound.

Issue 1: Low Conversion of Succinic Acid

Question: My reaction has stalled, and I'm observing a low yield of the desired this compound. What are the likely causes and how can I fix this?

Causality and Troubleshooting Steps:

Low conversion in an equilibrium-driven reaction like Fischer esterification is almost always linked to the presence of water or insufficient catalytic activity.

  • Inefficient Water Removal:

    • Cause: The water produced during the reaction inhibits the forward reaction, preventing it from reaching completion.

    • Solution: Employ azeotropic distillation to continuously remove water. Toluene is a common azeotropic agent for this purpose.[5] Ensure your Dean-Stark trap or other water separator is functioning correctly and that the reaction temperature is sufficient to maintain the azeotropic reflux. For larger scale operations, a reactive distillation column can be highly effective.[6]

  • Catalyst Deactivation or Insufficient Loading:

    • Cause: Homogeneous catalysts like sulfuric acid can be diluted by the water produced, reducing their effectiveness. Heterogeneous catalysts can lose activity due to fouling or mechanical degradation.

    • Solution:

      • Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): Ensure the initial catalyst loading is appropriate (typically 1-5 wt% of the acid).[7] If the reaction stalls, a carefully controlled addition of more catalyst may be necessary, though this can complicate purification.

      • Heterogeneous Catalysts (e.g., Amberlyst-15, Nafion): These are often preferred for large-scale operations due to their reusability and ease of separation.[2] If you suspect deactivation, the catalyst may need to be regenerated according to the manufacturer's protocol or replaced. Ensure adequate mixing to overcome mass transfer limitations.[7]

  • Suboptimal Molar Ratio:

    • Cause: An insufficient excess of sec-butanol will not effectively drive the equilibrium towards the diester.

    • Solution: Increase the molar ratio of sec-butanol to succinic acid. A ratio of 3:1 or higher is often optimal.[5]

Issue 2: Formation of Significant Amounts of Monoester

Question: My product mixture contains a high percentage of sec-butyl succinate (the monoester) and I'm struggling to drive the reaction to the desired diester.

Causality and Troubleshooting Steps:

The formation of the diester is a stepwise process. The accumulation of the monoester indicates that the second esterification step is kinetically or thermodynamically hindered.

  • Insufficient Reaction Time or Temperature:

    • Cause: The second esterification is often slower than the first due to steric hindrance and a lower concentration of carboxylic acid groups.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like GC or HPLC to determine the optimal endpoint. Increasing the temperature will increase the reaction rate, but be mindful of potential side reactions like the dehydration of sec-butanol.

  • Poor Water Removal (Revisited):

    • Cause: As with low overall conversion, the presence of water will hinder the second esterification even more significantly as the concentration of reactive sites decreases.

    • Solution: Re-evaluate and optimize your water removal system. Ensure the azeotropic distillation is efficient throughout the entire reaction period.

Issue 3: Product Discoloration

Question: The crude this compound has a yellow or brown tint. What is causing this and how can I prevent it?

Causality and Troubleshooting Steps:

Discoloration is typically a sign of thermal degradation or side reactions, often catalyzed by strong mineral acids at elevated temperatures.

  • High Reaction Temperature:

    • Cause: Prolonged exposure to high temperatures, especially in the presence of a strong acid catalyst, can lead to the decomposition of starting materials or products.

    • Solution:

      • Optimize the reaction temperature to be as low as possible while still maintaining a reasonable reaction rate.

      • Consider using a milder, heterogeneous acid catalyst which can sometimes allow for lower reaction temperatures and are less likely to cause charring.[2]

  • Oxygen Contamination:

    • Cause: The presence of oxygen at high temperatures can lead to oxidative degradation of the organic compounds.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[8] Purge the reactor with the inert gas before heating and maintain a gentle positive pressure throughout the synthesis.

Issue 4: Difficulties in Purification by Distillation

Question: I'm having trouble purifying the this compound by distillation. The product is co-distilling with impurities or decomposing.

Causality and Troubleshooting Steps:

Effective purification by distillation requires a significant difference in the boiling points of the components and thermal stability of the product at its boiling temperature.

  • High Boiling Point and Thermal Decomposition:

    • Cause: this compound has a relatively high boiling point (approximately 252.6 °C at atmospheric pressure).[9] Attempting to distill it at this temperature can lead to decomposition.

    • Solution: Perform the distillation under vacuum.[4] Reducing the pressure significantly lowers the boiling point, allowing for distillation at a temperature where the product is stable.

  • Presence of High-Boiling Impurities:

    • Cause: If the crude product contains impurities with boiling points close to that of this compound, simple distillation will not be effective.

    • Solution:

      • Pre-distillation Wash: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize and remove any residual acid catalyst and unreacted succinic acid.[4] Follow this with a water wash to remove any remaining salts and a brine wash to break any emulsions. Dry the organic layer over an anhydrous drying agent like magnesium sulfate before distillation.[4]

      • Fractional Distillation: If closely boiling impurities are still present, use a fractional distillation column to improve the separation efficiency.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Azeotropic Esterification

This protocol outlines a robust method for synthesizing this compound using a heterogeneous acid catalyst and azeotropic water removal.

  • Reactor Setup:

    • Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a heating mantle or oil bath, and a Dean-Stark apparatus connected to a condenser.

    • Ensure all glassware is clean and dry.

  • Charging the Reactor:

    • Charge the reactor with succinic acid (1.0 equivalent).

    • Add sec-butanol (3.0 - 4.0 equivalents).

    • Add toluene (approximately 50% of the volume of sec-butanol) as the azeotropic agent.

    • Add a macroporous strong acid ion-exchange resin, such as Amberlyst-15 (5-10% by weight of the succinic acid).[2][7]

  • Reaction:

    • Begin stirring and purge the reactor with nitrogen.

    • Heat the mixture to reflux (typically 110-120°C).

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Periodically drain the collected water.

    • Monitor the reaction progress by analyzing aliquots of the reaction mixture by GC or by tracking the amount of water collected. The reaction is typically complete when no more water is being formed (usually 6-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the heterogeneous catalyst. The catalyst can be washed with toluene and dried for reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene and excess sec-butanol by rotary evaporation.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Catalysts for Succinate Ester Synthesis

Catalyst TypeExampleAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)High catalytic activity.[2]Corrosive, difficult to separate, waste generation.[2]
Heterogeneous Solid Acid Amberlyst-15Reusable, easy to separate, non-corrosive.[2]Potential for lower activity, mass transfer limitations.
Enzymatic Lipases (e.g., CALB)High selectivity, mild reaction conditions.[2]Higher cost, potential for deactivation.

Visualizations

Workflow for Large-Scale Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge Charge Reactor: - Succinic Acid - sec-Butanol - Toluene - Catalyst react Azeotropic Reflux (110-120°C) - Continuous Water Removal charge->react monitor Monitor Reaction (GC / Water Collection) react->monitor monitor->react Continue if incomplete cool Cool to RT monitor->cool Reaction Complete filter_cat Filter Catalyst cool->filter_cat wash Aqueous Wash: 1. NaHCO3 2. Water 3. Brine filter_cat->wash dry Dry Organic Layer (Na2SO4 / MgSO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Minimizing Byproducts in Di-sec-butyl Succinate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Di-sec-butyl succinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this esterification process.

I. Understanding the Core Reaction and Potential Byproducts

The synthesis of this compound is most commonly achieved through the direct esterification of succinic acid with sec-butanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven towards completion by removing the water byproduct.[1] While seemingly straightforward, several side reactions can occur, leading to a mixture of products and reducing the overall yield and purity of the desired diester.

Primary Reaction: Fischer Esterification

The core of the synthesis is the Fischer esterification, a reversible reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[2]

Succinic Acid + 2 sec-Butanol ⇌ this compound + 2 H₂O

Common Byproducts and Their Origins

Understanding the potential byproducts is the first step in devising strategies to minimize their formation.

ByproductOrigin
Mono-sec-butyl succinate Incomplete esterification of succinic acid.[1]
Butenes (1-butene, cis-2-butene, trans-2-butene) Acid-catalyzed dehydration of sec-butanol.[3][4][5]
Di-sec-butyl ether Acid-catalyzed self-condensation of sec-butanol.[6][7]
Oligomeric species Polymerization reactions, particularly at elevated temperatures.[1]

Below is a diagram illustrating the main reaction pathway and the formation of key byproducts.

Di-sec-butyl_Succinate_Synthesis_Pathways cluster_main Main Reaction cluster_side Side Reactions SA Succinic Acid MSBS Mono-sec-butyl succinate SA->MSBS + sec-Butanol - H2O Water Water SB sec-Butanol Butenes Butenes SB->Butenes Dehydration - H2O DSBE Di-sec-butyl Ether SB->DSBE Self-condensation - H2O H H+ (Acid Catalyst) H->SA H->SB DSBS This compound MSBS->DSBS + sec-Butanol - H2O

Caption: Reaction pathways in this compound synthesis.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide direct answers to specific issues you might encounter during your experiments.

Problem 1: Low yield of this compound and a significant amount of unreacted succinic acid.

Q: My reaction seems incomplete, with a high proportion of monoester and unreacted starting material. What are the likely causes and how can I improve the conversion?

A: This is a common issue often related to the reversible nature of the Fischer esterification. To drive the reaction to completion, you need to shift the equilibrium towards the product side.

Causality & Solution:

  • Inefficient Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol.

    • Troubleshooting Steps:

      • Use a Dean-Stark trap: This is the most effective method for physically removing water as it forms. Ensure the solvent you are using (e.g., toluene) forms an azeotrope with water.

      • Drying Agents: While less common for bulk synthesis, adding a drying agent like molecular sieves can be effective for smaller-scale reactions.

      • Vacuum: Applying a vacuum can also help in removing water and other volatile components.

  • Insufficient Catalyst: The acid catalyst protonates the carbonyl group of the succinic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

    • Troubleshooting Steps:

      • Catalyst Loading: Ensure you are using an appropriate amount of catalyst. For sulfuric acid, a catalytic amount is sufficient. For solid acid catalysts like Amberlyst-15, the loading might be in the range of 1-5 wt% of the solution.[8]

      • Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and has not been deactivated by impurities.

  • Suboptimal Reaction Time and Temperature: Esterification reactions can be slow.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials and the formation of the product.

      • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 120-180°C is often employed in industrial settings for similar esterifications.[9]

Problem 2: Significant formation of butenes detected by GC-MS.

Q: My final product is contaminated with butene isomers. Why is this happening and how can I prevent it?

A: The formation of butenes is a classic example of an acid-catalyzed dehydration of a secondary alcohol.[3][5] The acidic conditions and elevated temperatures required for esterification can also favor this elimination reaction.

Causality & Solution:

  • Excessive Temperature: Higher temperatures provide the activation energy needed for the dehydration of sec-butanol.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Find the minimum temperature at which the esterification proceeds at a reasonable rate. This may require longer reaction times.

      • Stepwise Temperature Profile: Consider starting the reaction at a lower temperature and gradually increasing it as the concentration of sec-butanol decreases.

  • Strongly Acidic Conditions: A high concentration of a strong acid catalyst can accelerate the dehydration reaction.

    • Troubleshooting Steps:

      • Reduce Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a good esterification rate.

      • Use a Milder Catalyst: Consider using a solid acid catalyst like Amberlyst-15 or certain zeolites, which can be less aggressive in promoting dehydration compared to concentrated sulfuric acid.[8][10]

Problem 3: Presence of Di-sec-butyl ether as a major byproduct.

Q: I'm observing a significant peak corresponding to Di-sec-butyl ether in my GC-MS analysis. What is the cause and how can I minimize its formation?

A: Di-sec-butyl ether is formed through the acid-catalyzed self-condensation of two molecules of sec-butanol.[6][7] Similar to butene formation, this side reaction is promoted by acidic conditions and heat.

Causality & Solution:

  • High Local Concentration of Alcohol: This can occur at the beginning of the reaction or if the alcohol is added too quickly.

    • Troubleshooting Steps:

      • Control Reactant Stoichiometry: While an excess of alcohol is often used to drive the esterification, a very large excess can increase the likelihood of ether formation. An optimal molar ratio of alcohol to succinic acid should be determined experimentally.

      • Gradual Addition of Alcohol: For larger-scale reactions, consider adding the sec-butanol portion-wise to the reaction mixture containing succinic acid and the catalyst.

  • Reaction Conditions Favoring SN2 Reaction between Alcohol Molecules:

    • Troubleshooting Steps:

      • Temperature Control: As with butene formation, lowering the reaction temperature can disfavor ether formation.

      • Choice of Catalyst: Some catalysts may have a higher selectivity for esterification over etherification. Experiment with different solid acid catalysts to find one that minimizes this byproduct.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of sec-butanol to succinic acid?

A1: The stoichiometric ratio is 2 moles of sec-butanol to 1 mole of succinic acid. However, to drive the equilibrium towards the product, an excess of the alcohol is typically used. A molar ratio of alcohol to carboxylic acid groups can range from 1:1 to 5:1.[9] The optimal ratio will depend on other reaction conditions such as temperature and the efficiency of water removal. It is advisable to start with a moderate excess (e.g., 3:1 or 4:1) and optimize from there.

Q2: Can I use a different catalyst instead of sulfuric acid?

A2: Yes, and it is often recommended to minimize side reactions and simplify purification. Heterogeneous catalysts are particularly advantageous as they can be easily filtered out of the reaction mixture.[11]

  • Solid Acid Resins (e.g., Amberlyst-15): These are effective and can be reused.[8]

  • Zeolites: Certain types of zeolites can catalyze the esterification with high selectivity.[8]

  • Enzymatic Catalysts (e.g., Lipases): For a "green chemistry" approach, enzymes like Candida antarctica Lipase B (CALB) can be used, often under milder conditions.[11][12]

Q3: How can I effectively purify the crude this compound?

A3: A multi-step purification process is generally required.

  • Neutralization: Wash the crude product with a weak base, such as a saturated sodium bicarbonate solution, to remove any remaining acid catalyst and unreacted succinic acid.[13]

  • Washing: Follow with a water wash to remove any remaining salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[13]

  • Distillation: The final and most crucial step is fractional distillation under vacuum.[13] This will separate the desired this compound from lower-boiling impurities like residual sec-butanol and higher-boiling residues.

The workflow for a typical purification process is outlined below.

Purification_Workflow Crude Crude Product Neutralize Neutralization (e.g., NaHCO3 wash) Crude->Neutralize Wash Water Wash Neutralize->Wash Dry Drying (e.g., MgSO4) Wash->Dry Filter Filtration Dry->Filter Distill Vacuum Distillation Filter->Distill Pure Pure Di-sec-butyl Succinate Distill->Pure

Caption: Post-synthesis purification workflow.

Q4: How can I analyze the purity of my final product and quantify the byproducts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose.[14][15]

  • Gas Chromatography (GC): Separates the components of your mixture based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS): Provides a mass spectrum for each separated component, allowing for their identification by comparing the fragmentation patterns to a library database.

For quantitative analysis, you can use an internal standard and create calibration curves for the expected components.

IV. Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Dean-Stark Trap
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a heating mantle.

  • Charging Reactants: To the round-bottom flask, add succinic acid, sec-butanol (in the desired molar excess), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or a solid acid catalyst).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by periodically taking samples for analysis (e.g., TLC or GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with the purification steps as outlined in the FAQ section.

Protocol 2: Analysis of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatization (e.g., silylation) can be performed to improve the volatility of any unreacted succinic acid, although this is often not required for the ester and other byproducts.[16]

  • GC Conditions:

    • Injector Temperature: Typically set around 250°C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure the elution of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a range from approximately m/z 40 to 400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

By carefully controlling reaction conditions and understanding the potential side reactions, the formation of byproducts in the synthesis of this compound can be significantly minimized, leading to higher yields and purity of the desired product.

V. References

  • This compound | 626-31-3 - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Buy sec-Butyl ether (EVT-312496) | 6863-58-7 - EvitaChem. (n.d.). Retrieved from --INVALID-LINK--

  • Dehydration of butanol to butene over solid acid catalysts in high water environments. (2025). Catalysis Today.

  • Buy this compound | 626-31-3 - Smolecule. (2023, August 16). Retrieved from --INVALID-LINK--

  • Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. (2020). ResearchGate.

  • Synthesis of di-sec. butyl ether - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--

  • Dehydration of butanol towards butenes over MFI, FAU and MOR: influence of zeolite topology. (2021). Catalysis Science & Technology.

  • Optimization of reaction conditions. a | Download Table - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • US Patent for Process for the preparation of di-tert-butyl succinate. (1999). Google Patents.

  • Esterification of succinic acid with n-butanol | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of Diisobutyl Succinate by Distillation - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Dehydration of 2-butanol Lab Report | Augusta University - EduBirdie. (n.d.). Retrieved from --INVALID-LINK--

  • CN103342638B - Preparation method of dibutyl succinate - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • CA1189875A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • A Theoretical Investigation of the Dehydration of 2-Butanol. (n.d.). Retrieved from --INVALID-LINK--

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes - Moodle. (n.d.). Retrieved from --INVALID-LINK--

  • Essential oil enzymatic esterification: 2D-GC/MS resolves complex mixtures - 2023. (2023). Spectroscopy Europe.

  • US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Products obtained in the esterification reaction of succinic acid - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts - CORE. (2004).

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from --INVALID-LINK--

  • Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions - MDPI. (2017).

  • Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water - NIH. (2023).

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - NIH. (2020).

  • This compound | C12H22O4 | CID 94181 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol | Request PDF - ResearchGate. (2025).

  • PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES - European Patent Office - EP 2751059 B1. (2012).

  • An Experimental Modification to the Preparation of di-n-butyl ether from 1-butanol for the Undergraduate Teaching Course of Organic. (2022). Journal of Education and Teaching.

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchGate. (2025).

References

Validation & Comparative

A Comparative Guide to Di-sec-butyl Succinate and Di-n-butyl Succinate as Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of safer, more sustainable materials, the field of polymer science has seen a significant shift away from traditional phthalate-based plasticizers towards greener alternatives. Among the most promising candidates are succinate esters, which are derived from bio-based succinic acid, offering favorable toxicological profiles and enhanced biodegradability. This guide provides an in-depth technical comparison of two isomeric succinate plasticizers: di-sec-butyl succinate and di-n-butyl succinate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences imparted by subtle variations in molecular architecture.

Introduction: The Significance of Molecular Isomerism in Plasticizer Performance

This compound and di-n-butyl succinate share the same molecular formula (C₁₂H₂₂O₄) and molecular weight (230.30 g/mol ).[1][2] The critical distinction lies in the isomeric structure of their butyl ester side chains. Di-n-butyl succinate possesses linear butyl chains, while this compound features branched sec-butyl chains. This seemingly minor structural variance has a profound impact on their physical properties and, consequently, their performance as plasticizers in a polymer matrix like polyvinyl chloride (PVC). The branching in the alkyl chain generally influences the plasticizer's efficiency, thermal stability, and migration resistance.[3]

Physicochemical Properties: A Foundation for Performance

A side-by-side comparison of the fundamental physicochemical properties of these two isomers reveals initial clues to their behavior.

PropertyThis compoundDi-n-butyl Succinate
CAS Number 626-31-3[2]141-03-7[1]
Molecular Formula C₁₂H₂₂O₄[2]C₁₂H₂₂O₄[1]
Molecular Weight 230.30 g/mol [2]230.30 g/mol [1]
Boiling Point 252.6 °C at 760 mmHg[4]274.5 °C[1]
Melting Point Not available-29.0 °C[1]
Density ~0.982 g/cm³[4]~0.977 g/cm³ at 20°C[1]
Appearance Colorless liquidColorless liquid[1]

The lower boiling point of this compound suggests a slightly higher volatility compared to its linear counterpart, a factor that will be explored in the context of migration resistance.

Performance as Plasticizers: A Comparative Analysis

The efficacy of a plasticizer is a multidimensional attribute, encompassing its ability to impart flexibility, its stability under thermal stress, and its permanence within the polymer matrix.

Plasticizing Efficiency: The Role of Branching

Plasticizing efficiency is often quantified by the reduction in the glass transition temperature (Tg) of the polymer and the resulting mechanical properties, such as tensile strength and elongation at break. Generally, plasticizers with branched alkyl chains, like this compound, can be more efficient at increasing the free volume between polymer chains compared to their linear counterparts.[3] This increased free volume enhances chain mobility, leading to a greater reduction in Tg and improved flexibility.

Studies on other ester plasticizers have shown that branched isomers can exhibit superior plasticizing efficiency.[5] Therefore, it is hypothesized that this compound may lead to a lower Tg in PVC formulations at the same concentration compared to di-n-butyl succinate. This would translate to a softer, more flexible material. However, excessive branching can sometimes hinder compatibility with the polymer matrix.[6]

Thermal Stability: Implications for Processing
Migration Resistance: A Critical Parameter for Safety and Durability

Plasticizer migration, or leaching, from the polymer matrix is a significant concern, particularly in applications with direct contact, such as medical devices and food packaging.[8] Migration leads to a loss of flexibility in the polymer and potential contamination of the surrounding environment.[6] Migration is typically assessed through volatility (weight loss to air) and solvent extraction tests.

The lower boiling point of this compound suggests it may have a slightly higher volatility than di-n-butyl succinate. However, the branched structure of this compound could lead to greater entanglement within the polymer chains, potentially reducing its migration in solvent extraction tests. Research on other plasticizer types has indicated that branched structures can improve migration resistance in non-polar solvents.[5] Succinate esters, in general, have demonstrated better migration resistance than traditional phthalate plasticizers.[9]

Experimental Protocols for Comparative Evaluation

To definitively determine the performance differences between this compound and di-n-butyl succinate, a series of standardized tests should be conducted.

Sample Preparation: PVC Formulation and Processing

A standardized PVC formulation should be used for both plasticizers to ensure a valid comparison.

Workflow for PVC Sample Preparation

A PVC Resin + Stabilizer B Add Plasticizer (Di-sec-butyl or Di-n-butyl Succinate) A->B C Dry Blending B->C D Two-Roll Milling (e.g., 165°C) C->D E Compression Molding (e.g., 170°C) D->E F Conditioned Test Specimens E->F

Caption: Workflow for preparing plasticized PVC test specimens.

Detailed Steps:

  • Compounding: Prepare separate blends of PVC resin, a thermal stabilizer (e.g., a calcium/zinc-based stabilizer), and either this compound or di-n-butyl succinate at a specified concentration (e.g., 40 parts per hundred resin - phr).

  • Milling: Homogenize each blend on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-170°C) to form a uniform sheet.

  • Molding: Press the milled sheets in a compression molder at a controlled temperature and pressure to create plaques of a specified thickness.

  • Conditioning: Condition the molded plaques according to ASTM standards (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours) before testing.

Performance Testing Methodologies
  • Tensile Testing (ASTM D882): Use a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity of thin film specimens. This will provide a quantitative measure of the plasticizing efficiency of each isomer.

  • Hardness (ASTM D2240): Measure the Shore A hardness of the plasticized PVC plaques. A lower hardness value indicates greater plasticizing efficiency.

  • Thermogravimetric Analysis (TGA):

    • Place a small, precisely weighed sample (5-10 mg) of the plasticized PVC into a TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of thermal degradation.

  • Differential Scanning Calorimetry (DSC):

    • Place a small, encapsulated sample (5-10 mg) of the plasticized PVC into a DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg).

  • Volatility (ASTM D1203):

    • Place a pre-weighed specimen of the plasticized PVC in a container with activated carbon.

    • Expose the setup to an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • Measure the weight loss of the specimen to determine the amount of volatile plasticizer.[10][11][12][13][14]

  • Solvent Extraction (ASTM D1239):

    • Immerse pre-weighed specimens of the plasticized PVC in various solvents (e.g., n-hexane, ethanol, and soapy water) for a defined period (e.g., 24 hours) at a controlled temperature.[15][16][17][18]

    • Dry the specimens and reweigh them to calculate the percentage of weight loss due to extraction.[19]

Experimental Evaluation Workflow

cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis Prep1 PVC + Stabilizer + This compound Mech Mechanical Properties (ASTM D882, D2240) Prep1->Mech Therm Thermal Analysis (TGA, DSC) Prep1->Therm Migr Migration Resistance (ASTM D1203, D1239) Prep1->Migr Prep2 PVC + Stabilizer + Di-n-butyl Succinate Prep2->Mech Prep2->Therm Prep2->Migr Comp Comparative Analysis of Performance Data Mech->Comp Therm->Comp Migr->Comp

References

Comparative Analysis of Di-sec-butyl Succinate with Commercial Plasticizers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The polymer industry is undergoing a significant transformation, driven by regulatory pressure and consumer demand for safer, more sustainable materials. This has intensified the search for high-performance alternatives to traditional phthalate plasticizers, which have been linked to adverse health and environmental effects.[1][2][3] This guide provides a comprehensive comparative analysis of Di-sec-butyl succinate (DSBS), a promising bio-based plasticizer, against key commercial incumbents: the traditional benchmark Dioctyl Phthalate (DEHP), the widely adopted non-phthalate alternative Dioctyl Terephthalate (DOTP), and the popular bio-based plasticizer Acetyl Tributyl Citrate (ATBC). Through a synthesis of available data and standardized experimental protocols, this document evaluates these plasticizers on critical performance metrics, including plasticizing efficiency, mechanical properties, thermal stability, and migration resistance, offering researchers and drug development professionals a data-driven framework for material selection.

Introduction: The Imperative for Safer Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers, most notably polyvinyl chloride (PVC).[4] For decades, the market was dominated by phthalate esters, with DEHP being the most common due to its excellent performance and low cost. However, a growing body of evidence has classified low-molecular-weight phthalates like DEHP as reproductive toxicants and endocrine disruptors, leading to stringent regulations and bans on their use in consumer goods, medical devices, and children's toys in numerous jurisdictions.[1][5][6]

This regulatory shift has catalyzed innovation in two primary directions: non-phthalate synthetic plasticizers and bio-based plasticizers.[7] Non-phthalate options like DOTP have captured significant market share by offering a better safety profile while maintaining comparable performance.[8][9] Concurrently, the demand for sustainability has propelled the development of bio-based plasticizers derived from renewable resources such as citric acid, vegetable oils, and succinic acid.[10][11][12][13][14] These alternatives are not only prized for their reduced toxicity but also for their potential biodegradability, contributing to a more circular economy.[15]

This compound, derived from succinic acid—which can be produced via fermentation of renewable feedstocks—emerges as a compelling candidate in this landscape.[16] Succinate esters are recognized for their versatility and favorable environmental profile.[16][17] This guide aims to objectively position DSBS within the current market by comparing its performance characteristics against established commercial standards.

Molecules Under Review: Structure and Intrinsic Properties

The performance of a plasticizer is intrinsically linked to its molecular structure. The size, shape, and polarity of the molecule dictate its compatibility with the polymer matrix, its efficiency in disrupting polymer chain interactions, and its propensity to migrate.

G cluster_0 This compound (DSBS) cluster_1 Dioctyl Phthalate (DEHP) cluster_2 Dioctyl Terephthalate (DOTP) cluster_3 Acetyl Tributyl Citrate (ATBC) DSBS C₁₂H₂₂O₄ M.W: 230.30 g/mol Bio-based (Succinic Acid) DEHP C₂₄H₃₈O₄ M.W: 390.56 g/mol Phthalate (Benchmark) DOTP C₂₄H₃₈O₄ M.W: 390.56 g/mol Non-Phthalate (Synthetic) ATBC C₂₀H₃₄O₈ M.W: 402.48 g/mol Bio-based (Citric Acid)

Caption: Overview of the plasticizers under comparison.

Table 1: Physical and Chemical Properties of Selected Plasticizers

PropertyThis compound (DSBS)Dioctyl Phthalate (DEHP)Dioctyl Terephthalate (DOTP)Acetyl Tributyl Citrate (ATBC)
CAS Number 626-31-3[18]117-81-76422-86-277-90-7[19]
Molecular Formula C₁₂H₂₂O₄[18]C₂₄H₃₈O₄C₂₄H₃₈O₄C₂₀H₃₄O₈
Molecular Weight 230.30 g/mol [18]390.56 g/mol 390.56 g/mol 402.48 g/mol
Appearance Colorless Liquid[17]Colorless, viscous liquidClear, colorless liquidColorless, odorless liquid[19]
Source Bio-based (Succinic Acid)[16]PetrochemicalPetrochemicalBio-based (Citric Acid)[20]

Performance Benchmarking: A Comparative Analysis

The efficacy of a plasticizer is not determined by a single property but by a balance of characteristics. In this section, we compare DSBS to its commercial counterparts across key performance indicators. Data for DSBS is supplemented by findings from studies on structurally similar succinate esters to provide a robust predictive analysis.[21][22][23]

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and lower the processing temperature of a polymer. It is scientifically quantified by the reduction in the glass transition temperature (Tg) of the polymer blend. A more significant depression in Tg per unit of plasticizer indicates higher efficiency.

  • This compound (DSBS): As smaller molecules, succinate esters are generally highly efficient plasticizers. They can effectively penetrate the polymer matrix and disrupt chain-to-chain interactions. Studies on succinate diesters show they perform comparably or better than DEHP in reducing Tg.[22][24]

  • DEHP: Long considered the industry benchmark for high plasticizing efficiency.[24]

  • DOTP: Generally exhibits slightly lower plasticizing efficiency than DEHP, meaning slightly more DOTP may be needed to achieve the same level of softness.[25]

  • ATBC: Known for its good compatibility and efficiency, particularly in PVC and cellulose derivatives.[26]

Mechanical Properties

The addition of a plasticizer fundamentally alters the mechanical properties of a polymer, trading rigidity for flexibility. The ideal plasticizer achieves the desired flexibility without an excessive loss of strength.

Table 2: Comparative Mechanical Performance in PVC (Qualitative)

Performance MetricThis compound (DSBS)Dioctyl Phthalate (DEHP)Dioctyl Terephthalate (DOTP)Acetyl Tributyl Citrate (ATBC)
Tensile Strength Comparable or improved vs. DEHP[21]BaselineGenerally comparable to DEHPGood
Elongation at Break Comparable or improved vs. DEHP[21]HighHighHigh
Hardness (Shore) Reduced hardness vs. DEHP[24]Baseline (reduces hardness)Slightly harder than DEHP blends[25]Good softening effect

Causality: The branched structure of the sec-butyl groups in DSBS can create more free volume within the polymer matrix compared to linear chains, potentially leading to excellent flexibility (elongation) and softness (lower Shore hardness). Succinate-based plasticizers have demonstrated the ability to maintain or even improve tensile properties compared to DEHP at similar concentrations.[21][24]

Thermal Stability & Volatility

Thermal stability is crucial for polymer processing, which occurs at elevated temperatures. A plasticizer must withstand these temperatures without significant degradation or volatilization (weight loss).

  • This compound (DSBS): As a smaller molecule, DSBS may exhibit higher volatility compared to larger plasticizers like DOTP and ATBC. However, studies on similar succinates show that their thermal degradation points are generally suitable for standard PVC processing.[21]

  • DEHP: Possesses good thermal stability but can volatilize during high-temperature processing.

  • DOTP: A key advantage of DOTP is its lower volatility and superior heat resistance compared to DEHP, making it suitable for demanding applications like wire and cable insulation.[8][25][27]

  • ATBC: Exhibits excellent thermal stability, which is a significant advantage in processing.[20][26]

Migration Resistance

Migration is the process by which plasticizer molecules leach from the polymer matrix over time. This is a critical safety and performance parameter, as migration can lead to material embrittlement and contamination of surrounding environments (e.g., food, medical fluids).

  • This compound (DSBS): Research indicates that succinate esters can offer significantly better migration resistance than DEHP.[21][23] Their interaction with the PVC matrix can be more stable, reducing the tendency to leach into various solvents.[23]

  • DEHP: Prone to migration, which is a primary driver of the health concerns associated with its use.[21]

  • DOTP: Has a lower migration tendency than DEHP due to its larger molecular size and structure, a key reason for its adoption in sensitive applications.[8]

  • ATBC: Known for its low migration and is approved for food contact and medical applications.[15][20]

Toxicity and Biodegradability

This is the paramount differentiator for next-generation plasticizers.

  • This compound (DSBS): Succinic acid is a naturally occurring metabolite in living organisms. Esters derived from it are generally considered to have a favorable toxicological profile and are often biodegradable.[16][17][22]

  • DEHP: Classified as a reproductive toxicant and endocrine disruptor.[1][2][5] It is not readily biodegradable.

  • DOTP: Is not a phthalate and does not share the same toxicological profile as DEHP. It is considered a much safer alternative.[8][9][25]

  • ATBC: Derived from natural citric acid, it is non-toxic, biodegradable, and approved for use in food packaging, medical products, and children's toys.[15][19][20][26]

Experimental Protocols for Validation

To ensure scientific integrity, all claims must be supported by robust, standardized experimental data. The following protocols outline the methodologies for a direct comparative evaluation.

G cluster_prep 1. Sample Preparation cluster_test 2. Performance Testing cluster_analysis 3. Data Analysis p1 PVC Resin + Plasticizer + Stabilizer Blending p2 Two-Roll Milling (e.g., 160°C, 10 min) p1->p2 p3 Compression Molding (e.g., 170°C, 5 min) p2->p3 t1 Mechanical Testing (ISO 527) Tensile Strength, Elongation p3->t1 t2 Hardness Testing (ASTM D2240) Shore A/D Hardness p3->t2 t3 Thermal Analysis DSC (Tg), TGA (Stability) p3->t3 t4 Migration & Volatility (Solvent Extraction, ASTM D1203) p3->t4 a1 Comparative Data Tables t1->a1 a2 Performance Graphs t1->a2 t2->a1 t2->a2 t3->a1 t3->a2 t4->a1 t4->a2 a3 Conclusion & Reporting a1->a3 a2->a3

Caption: Standard experimental workflow for plasticizer evaluation.

Mechanical Properties Testing (Ref: ISO 527)
  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the compression-molded sheets according to ISO 527-2 specifications.[28]

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 10% relative humidity.[28]

  • Testing: Use a universal testing machine (tensile tester) equipped with an extensometer.

  • Parameters: Apply a constant rate of extension until the specimen fails.

  • Data Acquisition: Record the tensile strength at break (MPa) and the elongation at break (%).[29][30]

Hardness Testing (Ref: ASTM D2240)
  • Apparatus: Use a Shore Durometer (Type A for soft materials, Type D for harder materials).[31]

  • Procedure: Place the molded sheet on a flat, hard surface. Press the durometer foot firmly onto the specimen, ensuring the indenter is perpendicular to the surface.[32]

  • Reading: Take the hardness reading within 1 second of firm contact.

  • Replicates: Perform at least five measurements at different positions on the specimen and average the results.

Thermal Analysis
  • Glass Transition Temperature (Tg) via DSC:

    • Sample: Place a small, weighed sample (5-10 mg) into an aluminum DSC pan.

    • Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase thermal history. Cool it rapidly, then heat it again at the same rate.

    • Analysis: Determine the Tg from the midpoint of the transition in the second heating curve.

  • Thermal Stability via TGA:

    • Sample: Place a weighed sample (10-15 mg) into a TGA crucible.

    • Program: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (nitrogen or air).

    • Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of degradation (e.g., T₅%, the temperature at which 5% weight loss occurs).

Migration and Volatility Testing
  • Volatility (Ref: ASTM D1203):

    • Procedure: Place a known weight of the plasticized PVC sample in a dish containing activated carbon.

    • Conditioning: Heat the assembly in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • Measurement: Measure the weight loss of the PVC sample, which corresponds to the amount of volatilized plasticizer.

  • Solvent Extraction (Migration):

    • Procedure: Immerse a pre-weighed PVC sample in a solvent (e.g., hexane for fatty food simulation, ethanol for aqueous simulation) at a controlled temperature.[33][34]

    • Duration: Keep the sample immersed for a specified period.

    • Measurement: After immersion, remove the sample, dry it thoroughly, and re-weigh it. The weight loss represents the amount of plasticizer that has migrated into the solvent.[33]

Conclusion and Future Outlook

The comparative analysis indicates that This compound presents a compelling profile as a bio-based plasticizer. The available data and predictive analysis based on its chemical class suggest it can offer:

  • High Plasticizing Efficiency: Comparable to, and potentially exceeding, the benchmark DEHP.

  • Good Mechanical Properties: Maintaining the integrity of the polymer while imparting excellent flexibility.

  • Superior Migration Resistance: A significant advantage over DEHP, enhancing product safety and longevity.

  • Favorable Toxicological Profile: As a biodegradable, non-phthalate compound, it aligns with modern safety and sustainability standards.

The primary area requiring further direct experimental validation is its volatility , which may be higher than that of larger molecules like DOTP and ATBC. This characteristic will be critical in determining its suitability for high-temperature applications.

Overall, this compound stands as a viable and promising alternative to both traditional phthalates and some existing non-phthalate plasticizers. Its development addresses the dual industry drivers of safety and sustainability. Further research focusing on direct, side-by-side performance testing against commercial standards will be crucial for its adoption in sensitive applications such as medical devices, food contact materials, and children's products, where it holds the most significant potential to effect positive change.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Di-sec-butyl Succinate and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, understanding the nuanced fragmentation patterns of isomeric compounds is critical for unambiguous identification. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation of di-sec-butyl succinate and its common isomers: di-n-butyl succinate and diisobutyl succinate. By delving into the causal mechanisms behind their distinct fragmentation pathways, this document serves as a practical reference for the confident identification of these diesters.

The Foundational Principles of Ester Fragmentation in EI-MS

Before dissecting the specifics of each isomer, it is crucial to grasp the fundamental principles governing the fragmentation of esters under electron ionization. The high-energy electrons employed in EI-MS induce the formation of a molecular ion (M+•), which is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. For esters, fragmentation is typically initiated at the electron-deficient carbonyl group or the oxygen atoms, which possess non-bonding electrons.

Key fragmentation pathways for esters include:

  • α-Cleavage: Fission of the bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

  • Cleavage of the Alkoxy Group: Loss of the -OR group or fragments thereof.

The branching of the alkyl chain in the esterifying alcohol significantly influences the relative stability of the resulting carbocations and radicals, thereby dictating the predominant fragmentation pathways and the relative abundance of the observed fragment ions.

Mass Spectrometry Fragmentation Pattern of this compound

This compound, with a molecular weight of 230.30 g/mol , presents a characteristic fragmentation pattern dominated by the influence of the secondary butyl group. The mass spectrum is characterized by key fragment ions at m/z 157, 119, and 101.[1]

The fragmentation cascade can be rationalized as follows:

  • Formation of m/z 157: This prominent ion arises from the loss of a sec-butoxy radical (•OCH(CH₃)CH₂CH₃) from the molecular ion. This is a direct cleavage of the ester bond.

  • Formation of m/z 119: This ion corresponds to the succinic anhydride radical cation, formed through a rearrangement process.

  • Formation of m/z 101: This is often the base peak and is attributed to the protonated succinic anhydride, formed via a hydrogen transfer rearrangement followed by the loss of a neutral butene molecule and a butoxy radical.

Comparative Analysis with Isomeric Succinates

The structural differences between this compound, di-n-butyl succinate, and diisobutyl succinate, while subtle, lead to markedly different and diagnostic mass spectra.

Di-n-butyl Succinate

The straight-chain nature of the n-butyl groups in di-n-butyl succinate results in a fragmentation pattern with intense peaks at m/z 157, 101, 57, and 56.[2]

  • m/z 157: Similar to the di-sec-butyl isomer, this ion is formed by the loss of a butoxy radical.

  • m/z 101: This is a major peak, analogous to the di-sec-butyl isomer, corresponding to protonated succinic anhydride.

  • m/z 57 and 56: The presence of a significant peak at m/z 57 (C₄H₉⁺, the butyl cation) and m/z 56 (C₄H₈⁺•, the butene radical cation) is a key differentiator. The formation of the butene radical cation is often due to a McLafferty-type rearrangement.

Diisobutyl Succinate

The isobutyl group in diisobutyl succinate, with its branching at the β-carbon, leads to a different set of characteristic fragments. The expected key fragment ions include m/z 175, 117, 74, 57, and 41.[3]

  • m/z 175: This ion corresponds to the loss of an isobutyl radical (•CH₂CH(CH₃)₂).

  • m/z 117: This fragment represents the succinyl moiety [O=C-CH₂CH₂-C=O]⁺•.[3]

  • m/z 74: A fragment corresponding to the isobutoxycarbonyl ion [O=C-OCH₂CH(CH₃)₂]⁺.[3]

  • m/z 57: The stable tertiary butyl cation [(CH₃)₃C]⁺ is not readily formed from the isobutyl group; instead, the isobutyl cation [CH₂CH(CH₃)₂]⁺ is observed.[3]

  • m/z 41: The allyl cation [C₃H₅]⁺ is a common fragment in branched hydrocarbons.[3]

Summary of Key Differentiators

m/z This compound Di-n-butyl succinate Diisobutyl succinate Plausible Ion Structure/Origin
230 [M]⁺•[M]⁺•[M]⁺•Molecular Ion
175 [M - •C₄H₉]⁺
157 [M - •OC₄H₉]⁺
119 Succinic anhydride radical cation
117 Succinyl fragment
101 Protonated succinic anhydride
74 Isobutoxycarbonyl ion
57 Butyl/Isobutyl cation
56 Butene radical cation
41 Allyl cation

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of succinate diesters using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the succinate ester in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
  • Perform a serial dilution to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-450.
  • Scan Speed: 1562 u/s.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
  • Compare the obtained mass spectrum with reference spectra from a validated library (e.g., NIST/EPA/NIH Mass Spectral Library).
  • Analyze the fragmentation pattern to confirm the identity of the isomer.

Visualizing the Fragmentation Pathways

To further clarify the fragmentation mechanisms, the following diagrams illustrate the key fragmentation pathways for each isomer.

G cluster_dsbs This compound Fragmentation M+• (230) M+• (230) 157 157 M+• (230)->157 - •OCH(CH₃)CH₂CH₃ 119 119 M+• (230)->119 Rearrangement 101 101 119->101 +H, -C₄H₈

Caption: Key fragmentation pathways of this compound.

G cluster_dnbs Di-n-butyl succinate Fragmentation M+• (230) M+• (230) 157 157 M+• (230)->157 - •OC₄H₉ 56 56 M+• (230)->56 McLafferty 57 57 M+• (230)->57 α-cleavage 101 101 157->101 - C₄H₈

Caption: Key fragmentation pathways of Di-n-butyl succinate.

G cluster_dibs Diisobutyl succinate Fragmentation M+• (230) M+• (230) 175 175 M+• (230)->175 - •C₄H₉ 117 117 M+• (230)->117 Cleavage 57 57 M+• (230)->57 α-cleavage 74 74 175->74 - C₄H₉• 41 41 57->41 -CH₄

Caption: Key fragmentation pathways of Diisobutyl succinate.

Conclusion

The electron ionization mass spectra of this compound and its isomers, di-n-butyl succinate and diisobutyl succinate, are distinct and allow for their unambiguous identification. The branching of the alkyl chain in the esterifying alcohol is the primary determinant of the fragmentation pathway. This compound is characterized by fragments at m/z 157, 119, and 101. Di-n-butyl succinate is distinguished by the presence of m/z 56 and a prominent m/z 57, in addition to m/z 157 and 101. Diisobutyl succinate shows a unique fragment at m/z 175 and other characteristic ions at m/z 117, 74, 57, and 41. By understanding these characteristic fragmentation patterns and the underlying chemical principles, researchers can confidently identify these isomeric diesters in complex matrices, ensuring the integrity and accuracy of their analytical results.

References

A Comparative Guide to Analytical Method Validation for Di-sec-butyl Succinate Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of product safety and efficacy. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1] This guide provides an in-depth comparison of analytical methodologies for the assay of Di-sec-butyl succinate (DSBS), a compound often used as a plasticizer or solvent. We will explore the nuances of method selection, validation protocols, and comparative performance, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[2]

The Primacy of Method Selection: Why Gas Chromatography Reigns

For a semi-volatile ester like this compound, Gas Chromatography (GC) is the technique of choice. Its power lies in the ability to separate volatile and thermally stable compounds with high resolution. When coupled with a Flame Ionization Detector (FID), it becomes a robust and universally applicable tool for quantifying organic analytes.

Causality behind the choice:

  • Volatility: DSBS possesses a boiling point suitable for GC analysis without requiring derivatization, simplifying sample preparation.

  • Detector Response: As a hydrocarbon-containing ester, DSBS yields a strong, reliable signal with an FID, which is highly sensitive to carbon-containing compounds.

  • Robustness: GC-FID systems are known for their stability and reproducibility in routine quality control environments.

Detailed Experimental Protocol: Validated GC-FID Method for DSBS Assay

This protocol outlines a validated GC-FID method, designed to serve as a robust starting point for laboratory implementation.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and Flame Ionization Detector.

  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[3]

  • Data System: Empower™ 3 or OpenLab CDS.

Reagents and Standards:

  • This compound Reference Standard: Purity ≥98%.

  • Solvent: Hexane or Dichloromethane (GC grade).[4][5]

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.0 mL/min[5]

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes

  • Detector Temperature: 300°C

  • Detector Gases: Hydrogen, Air, and Makeup (Helium or Nitrogen) at manufacturer-recommended flows.

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DSBS reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution.

  • Assay Sample: Prepare the test sample to have a theoretical concentration of ~100 µg/mL in the same solvent.

A Trustworthy System: The Validation Workflow

Every analytical method must be validated to ensure its performance is understood and suitable for its intended purpose.[6] The validation process follows the ICH Q2(R1) guideline, which provides a comprehensive framework for the required experimental data.[2][7]

G cluster_0 Method Validation Workflow (ICH Q2) cluster_1 Precision Levels Start Define Method's Intended Purpose (Assay) Specificity Specificity / Selectivity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (Calibration Curve, r² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOQ Limit of Quantitation (LOQ) (S/N Ratio ≥ 10) Intermediate->LOQ Robustness Robustness (Vary Flow, Temp, etc.) LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for analytical method validation based on ICH Q2 guidelines.

Comparative Analysis: Alternative Methodologies

While GC-FID is the workhorse for DSBS assay, alternative techniques offer distinct advantages in specific contexts. The selection of an appropriate technique often depends on the sample matrix, required sensitivity, and available instrumentation.[3][8]

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful alternative, particularly when dealing with less volatile compounds or complex matrices. However, DSBS lacks a strong UV chromophore, making detection a primary challenge.[8]

  • Detection Strategy:

    • Low UV (210-220 nm): The ester carbonyl group exhibits some absorbance in the low UV range, which can be utilized for detection.[9][10]

    • Refractive Index Detector (RID): An RID can be used as it is a universal detector for non-ionic compounds, but it suffers from lower sensitivity and is incompatible with gradient elution.[8]

    • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RID and compatible with gradients, making it a superior choice for non-chromophoric compounds.[11][12]

Performance Comparison:

  • Specificity: Potentially lower than GC due to the broader peaks typical of HPLC.

  • Sensitivity: Generally lower than GC-FID unless a more advanced detector like ELSD or a mass spectrometer is used.

  • Advantages: Avoids the high temperatures of GC, which can be beneficial if thermally labile impurities are present.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identification and offers unparalleled specificity and sensitivity.[4][13] While it may be overkill for a simple assay, it is invaluable for impurity profiling, stability studies, and as a reference method.

Performance Comparison:

  • Specificity: Absolute. The mass spectrum provides a molecular fingerprint, allowing for positive identification and separation from co-eluting impurities.[14]

  • Sensitivity: Significantly higher than GC-FID. The use of Selected Ion Monitoring (SIM) mode can push detection limits to trace levels.[15]

  • Advantages: Provides structural information, crucial for identifying unknown degradation products or impurities.[5]

  • Disadvantages: Higher instrument cost and complexity compared to GC-FID.

G cluster_0 Method Selection Logic for DSBS Assay Start Analytical Need QC Routine QC Assay? Start->QC Impurity Impurity ID or Trace Analysis? QC->Impurity No GCFID GC-FID (Robust, Cost-Effective) QC->GCFID Yes Thermal Thermally Labile Matrix? Impurity->Thermal No GCMS GC-MS (Highest Specificity & Sensitivity) Impurity->GCMS Yes Thermal->GCFID No HPLC HPLC-ELSD/RID (Alternative for Non-Volatiles) Thermal->HPLC Yes

Caption: Decision tree for selecting an analytical method for DSBS.

Performance Data at a Glance

The following table summarizes typical validation performance data for the discussed methods. The values are representative and should be established specifically in the validating laboratory.

Validation ParameterGC-FIDHPLC-ELSDGC-MS (SIM)
Linearity (r²) > 0.999> 0.995> 0.999
Range (µg/mL) 10 - 50050 - 10000.1 - 100
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%< 1.5%
- Intermediate Precision< 1.5%< 3.0%< 2.5%
LOQ (µg/mL) ~5~25~0.05
Specificity HighModerate-HighAbsolute

Conclusion and Expert Recommendations

For the routine assay of this compound in a quality control setting, the GC-FID method stands out as the most logical choice. It offers an optimal balance of performance, robustness, and cost-effectiveness. The detailed protocol and validation framework provided herein serve as a comprehensive starting point for its implementation.

GC-MS should be reserved for cases requiring definitive identification, trace-level quantitation, or in-depth impurity profiling, where its superior specificity and sensitivity justify the increased complexity.[4]

HPLC-based methods are viable alternatives, particularly when dealing with matrices that are incompatible with GC.[16] However, the challenge of detection for a non-chromophoric analyte like DSBS must be addressed, with ELSD being a more suitable choice than RID for quantitative purposes.

Ultimately, the choice of method must be fit for its intended purpose, a principle that is both the start and end point of the validation process.[1][17] A thorough, risk-based approach to method development and validation, as outlined by ICH guidelines, ensures the generation of reliable and accurate data, safeguarding product quality and regulatory compliance.[18]

References

A Senior Application Scientist’s Guide to the Biodegradability of Succinate and Its Branched-Chain Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is a ubiquitous metabolite in most living organisms.[1][2] Its simple, linear C4 structure makes it a highly efficient carbon and energy source. In recent years, succinate has also emerged as a significant platform chemical for the synthesis of biodegradable polymers and other value-added products.[3][4] However, the metabolic fate and environmental persistence of its structural isomers, particularly branched-chain dicarboxylic acids like methylmalonate and ethylmalonate, are less commonly understood.

For researchers in drug development, where succinate is often used as a counter-ion in pharmaceutical salts, and for scientists in materials science and metabolic engineering, understanding the comparative biodegradability of these isomers is critical. A structural alteration as minor as the addition of a methyl or ethyl group can dramatically change the metabolic pathway required for degradation, thereby influencing the compound's environmental impact and biological interactions.

This guide provides an in-depth comparison of the biodegradability of succinate and its key branched-chain isomers, methylmalonate and ethylmalonate. We will explore the distinct metabolic pathways governing their breakdown, present a framework for their empirical evaluation using standardized protocols, and offer a comparative analysis grounded in established biochemical principles.

Chemical and Metabolic Profiles: From Central Metabolism to Specialized Pathways

The susceptibility of a molecule to microbial degradation is fundamentally dictated by its chemical structure and the existence of enzymatic machinery capable of recognizing and catabolizing it.

Succinate: The Benchmark for Rapid Biodegradation

Succinate (Butanedioic acid) is the metabolic benchmark. As a central component of the TCA cycle, a direct and highly conserved pathway for its oxidation exists in virtually all aerobic and many anaerobic organisms.[2] The enzyme succinate dehydrogenase (SDH), a component of both the TCA cycle and the mitochondrial electron transport chain (Complex II), catalyzes the oxidation of succinate to fumarate.[5][6] This direct entry into a primary metabolic highway ensures its rapid and efficient mineralization to CO₂ and H₂O.

Methylmalonate: The Propionate-Derived Isomer

Methylmalonate (Methylpropanedioic acid) is a constitutional isomer of succinate. It is not a direct intermediate of the TCA cycle but arises as a byproduct of the metabolism of several essential amino acids (valine, isoleucine, methionine, threonine), odd-chain fatty acids, and cholesterol.[7][8] Its primary metabolic route involves conversion to succinyl-CoA, which can then enter the TCA cycle. This conversion is a two-step enzymatic process:

  • Propionyl-CoA Carboxylase converts propionyl-CoA (a precursor) to D-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase , a vitamin B₁₂-dependent enzyme, isomerizes L-methylmalonyl-CoA to succinyl-CoA.[7][9]

The necessity of this multi-step conversion, including the requirement for a specific vitamin cofactor, suggests that its degradation is metabolically more demanding than that of succinate. Inborn errors in this pathway lead to methylmalonic acidemia, a serious metabolic disorder characterized by the accumulation of methylmalonic acid.[10][11]

Ethylmalonate: A Specialized Metabolic Route

Ethylmalonate is primarily associated with the Ethylmalonyl-CoA (EMC) pathway , a metabolic route used by certain bacteria, such as Methylobacterium extorquens, as an alternative to the glyoxylate cycle for the assimilation of C2 compounds like acetate.[12][13] This pathway is significantly more complex than the direct oxidation of succinate or the conversion of methylmalonate. It is a cyclic pathway involving several unique CoA-ester intermediates and specialized enzymes, such as crotonyl-CoA carboxylase/reductase.[13] The EMC pathway's function is to convert acetyl-CoA into key metabolic precursors, including glyoxylate and succinyl-CoA.[12][14] The specialized nature of the EMC pathway implies that only a subset of microorganisms possessing this genetic blueprint can efficiently degrade ethylmalonate.

Visualizing the Metabolic Fates

The metabolic divergence of these three molecules is best understood visually. The following diagrams, rendered in DOT language, illustrate the distinct entry points and pathways for their degradation.

Succinate_TCA_Cycle succinate Succinate fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (SDH) tca_cycle TCA Cycle fumarate->tca_cycle

Caption: Direct entry of Succinate into the TCA Cycle.

Methylmalonate_Metabolism cluster_precursors Precursors Amino Acids Amino Acids prop_coa Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids mm_coa Methylmalonyl-CoA prop_coa->mm_coa Propionyl-CoA Carboxylase succ_coa Succinyl-CoA mm_coa->succ_coa Methylmalonyl-CoA Mutase (Vitamin B12) tca_cycle TCA Cycle succ_coa->tca_cycle

Caption: Conversion pathway of Methylmalonate precursors to Succinyl-CoA.

Ethylmalonyl_CoA_Pathway acetyl_coa 2x Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA Carboxylase/Reductase methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate succinyl_coa Succinyl-CoA methylmalyl_coa->succinyl_coa

Caption: Simplified overview of the Ethylmalonyl-CoA (EMC) Pathway.

A Framework for Empirical Assessment: The OECD 301B Protocol

To move from theoretical pathways to empirical data, a standardized and reproducible method is essential. The OECD 301 series of tests are the gold standard for assessing ready biodegradability.[15] The OECD 301B: CO₂ Evolution Test is particularly robust as it provides a direct measure of ultimate biodegradation (mineralization) by quantifying the conversion of the test substance's organic carbon to CO₂.[16][17]

This protocol is a self-validating system. A blank control accounts for CO₂ produced by the inoculum itself, while a reference control with a readily biodegradable substance (e.g., sodium benzoate) confirms the viability and activity of the microbial population.

Detailed Step-by-Step Methodology: OECD 301B

Objective: To determine the degree of ultimate aerobic biodegradation of a substance by measuring the amount of CO₂ evolved over a 28-day period.

Principle: An inoculated mineral medium containing the test substance as the sole nominal carbon source is incubated in the dark under aerobic conditions. The CO₂ produced during microbial respiration is trapped in a solution of barium or sodium hydroxide and is quantified by titration. The percentage of biodegradation is calculated by comparing the evolved CO₂ with the theoretical maximum (ThCO₂).

Materials & Reagents:

  • Test Substance: Succinate, Methylmalonate, or Ethylmalonate.

  • Reference Substance: Sodium benzoate or aniline.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Solution of mineral salts (e.g., potassium, sodium, calcium, magnesium, iron chlorides and sulfates) in deionized water.

  • CO₂-free Air: Air passed through a soda lime or equivalent trap.

  • CO₂ Absorption Solution: 0.025 M Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH).

  • Titrant: 0.05 M Hydrochloric acid (HCl).

  • Indicator: Phenolphthalein.

Experimental Protocol:

  • Inoculum Preparation:

    • Causality: The inoculum provides a diverse microbial community. It is pre-conditioned by aerating for 5-7 days to reduce endogenous respiration, thus minimizing CO₂ evolution in the blank control.[16]

    • Collect fresh activated sludge. Let it settle for 30 minutes.

    • Wash the sludge with mineral medium and re-suspend. Aerate for several days until use.

  • Test Setup (in triplicate for each):

    • Vessel 1: Test Substance: Mineral medium, inoculum, and the test substance (e.g., succinate) at a concentration of 10-20 mg of Total Organic Carbon (TOC) per liter.

    • Vessel 2: Blank Control: Mineral medium and inoculum only.

      • Causality: This is critical for trustworthiness. It measures the CO₂ produced by the inoculum's metabolism of endogenous carbon sources. This value is subtracted from the test vessel's CO₂ to isolate the degradation of the test substance.

    • Vessel 3: Reference Control: Mineral medium, inoculum, and the reference substance (e.g., sodium benzoate).

      • Causality: This validates the experiment by ensuring the microbial community is active and capable of degrading a known biodegradable compound. The test is considered valid if the reference substance reaches >60% biodegradation within 14 days.[18]

  • Incubation and CO₂ Trapping:

    • Assemble the test apparatus. Each incubation vessel is connected to a series of gas-washing bottles containing the Ba(OH)₂ solution.

    • Continuously sparge each vessel with CO₂-free air to maintain aerobic conditions and carry the evolved CO₂ into the absorption traps.

    • Incubate the vessels at 22 ± 2°C in the dark for 28 days.

      • Causality: Darkness prevents photodegradation of the test substance, ensuring that the observed degradation is biological.

  • Measurement:

    • At regular intervals (e.g., every 2-3 days), the Ba(OH)₂ traps are removed and replaced.

    • The amount of CO₂ captured is determined by titrating the remaining Ba(OH)₂ with a standardized solution of HCl. The formation of barium carbonate (BaCO₃) consumes the hydroxide, so the amount of HCl needed is inversely proportional to the CO₂ produced.

  • Data Calculation:

    • Calculate the cumulative amount of CO₂ produced in each vessel over the 28-day period.

    • Calculate the percentage of biodegradation using the formula: % Biodegradation = [(CO₂_test - CO₂_blank) / ThCO₂] * 100

      • Where CO₂_test is the CO₂ evolved in the test vessel, CO₂_blank is the CO₂ evolved in the blank control, and ThCO₂ is the theoretical maximum CO₂ that can be produced from the amount of test substance added.

Visualizing the Experimental Workflow

OECD_301B_Workflow start Start prep_inoculum Prepare & Pre-condition Activated Sludge Inoculum start->prep_inoculum setup_vessels Set Up Triplicate Vessels: - Test (Substance) - Blank (No Substance) - Reference (e.g., Benzoate) prep_inoculum->setup_vessels incubation Incubate at 22°C in Dark (28 days) setup_vessels->incubation trapping Trap Evolved CO₂ in Ba(OH)₂ incubation->trapping measurement Titrate Residual Ba(OH)₂ with HCl at Intervals incubation->measurement aeration Aerate with CO₂-free Air aeration->incubation trapping->measurement calculation Calculate Cumulative CO₂ Evolved (Test - Blank) measurement->calculation analysis Calculate % Biodegradation vs. ThCO₂ calculation->analysis end End analysis->end

Caption: Standard experimental workflow for the OECD 301B CO₂ Evolution Test.

Comparative Biodegradability Analysis: A Projection Based on Metabolic Principles

IsomerCore Metabolic PathwayKey Enzymes & CofactorsProjected Biodegradability (% in 28 days)Rationale for Projection
Succinate Tricarboxylic Acid (TCA) CycleSuccinate Dehydrogenase>60% Readily Biodegradable. As a central metabolite, its degradation pathway is short, direct, and ubiquitous in microorganisms.[1][2]
Methylmalonate Propionate MetabolismMethylmalonyl-CoA Mutase (requires Vitamin B₁₂)Potentially >60% Likely Biodegradable, Rate Dependent on Inoculum. Requires a multi-step conversion before entering the TCA cycle.[7][9] The rate will depend on the prevalence of microbes with a complete and efficient propionate degradation pathway, including the B₁₂-dependent mutase.
Ethylmalonate Ethylmalonyl-CoA (EMC) PathwayCrotonyl-CoA Carboxylase/Reductase, and other specialized enzymesLikely <60% Potentially Inherently Biodegradable, but not Readily. Degraded via a complex, specialized pathway found in a limited number of bacterial genera.[12][13] It is unlikely to meet the stringent >60% threshold in a standard 28-day test with a general inoculum from wastewater.

Implications for Research and Drug Development

The differences in biodegradability among these isomers have significant practical implications:

  • For Drug Development Professionals: When selecting a counter-ion for a pharmaceutical salt, succinate is a reliable choice due to its predictable and rapid biodegradation. The use of a branched-chain isomer like methylmalonate could introduce variability in drug product stability or performance, especially in liquid formulations susceptible to microbial growth. Its slower degradation could also have different impacts on local tissue environments upon administration.

  • For Environmental Scientists: The structural branching in methylmalonate and ethylmalonate clearly increases their potential for environmental persistence compared to succinate. While succinate-based materials are considered environmentally benign, materials synthesized from its branched isomers may not be.[19][20]

  • For Metabolic Engineers: Understanding these distinct pathways is crucial for designing microbial cell factories. For instance, to produce a chemical from a C2 feedstock like acetate, engineering the highly efficient EMC pathway could be a viable strategy. Conversely, if methylmalonate accumulation is a problem, enhancing the expression of methylmalonyl-CoA mutase could be a solution.

Conclusion

While succinate and its branched-chain isomers, methylmalonate and ethylmalonate, are structurally similar, their fates in biological systems are markedly different.

  • Succinate is the paradigm of a readily biodegradable molecule, owing to its direct integration into the central metabolic pathway of the TCA cycle.

  • Methylmalonate stands as an intermediate, requiring a specific enzymatic conversion before it can be assimilated, making its biodegradation rate highly dependent on the microbial consortium present.

  • Ethylmalonate represents a specialized case, relying on the complex and less common Ethylmalonyl-CoA pathway for its breakdown, which suggests a significantly slower rate of degradation and lower likelihood of being classified as "readily biodegradable."

This guide underscores a fundamental principle in biochemistry and environmental science: minor changes in chemical structure can lead to major shifts in metabolic processing and environmental persistence. For scientists working with these molecules, it is imperative to look beyond the chemical formula and consider the specific enzymatic pathways required for their biological degradation. The empirical validation of these projections using standardized methods, such as the OECD 301B protocol detailed herein, remains the definitive step for any specific application or environmental risk assessment.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Di-sec-butyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of Di-sec-butyl succinate, a dialkyl ester with applications as a flavoring agent and in polymer chemistry. Due to the limited availability of public experimental spectra for this compound, this guide will leverage spectral data from its constituent moieties and structurally similar compounds to provide a robust predictive analysis. We will also compare its expected spectral features with those of its isomers, Di-n-butyl succinate and Di-isobutyl succinate, to highlight the discerning power of NMR in differentiating closely related structures.

The Foundational Principles of NMR in Ester Characterization

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to distinguish between different atoms within a molecule.

Two key parameters in NMR are the chemical shift (δ) and spin-spin coupling (J) . The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electronegative atoms or groups, such as the oxygen atoms in an ester, "deshield" nearby nuclei, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, shifting their resonance to lower values (upfield).

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring nuclei, resulting in the splitting of NMR signals. The multiplicity of a signal (e.g., singlet, doublet, triplet) and the coupling constant (J), measured in Hertz (Hz), provide valuable information about the connectivity of atoms in a molecule.

Experimental Protocol: A Validated Approach to NMR Sample Preparation

The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. The following protocol outlines a self-validating system for preparing a high-quality sample of a liquid ester like this compound for NMR analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium atoms in the solvent are not detected in ¹H NMR, thus avoiding overwhelming solvent signals.

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[1]

    • Ensure the sample is fully dissolved; any particulate matter can degrade the quality of the magnetic field homogeneity.

  • Internal Standard:

    • Add a small amount (typically 1-2 drops of a dilute solution) of an internal standard. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR in organic solvents.[2][3][4][5][6] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0 ppm, providing a reliable reference point for chemical shifts.[2][3][4][5][6]

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid any solid particles.

    • The optimal sample height in the tube is crucial for proper instrument shimming and should be around 4-5 cm.[7]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the tube clearly with the sample identification.

This systematic approach ensures a homogenous sample, a stable magnetic field, and a reliable reference, all of which are critical for acquiring high-resolution, reproducible NMR spectra.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to spectral interpretation in a typical NMR experiment.

NMR Workflow Figure 1: Standard NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Analyte b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock & Shim e->f g Acquire FID Data (¹H, ¹³C, etc.) f->g h Fourier Transform (FID -> Spectrum) g->h i Phase & Baseline Correction h->i j Integration & Peak Picking i->j k Structural Elucidation j->k

Caption: A flowchart of the NMR experimental process.

Structural Analysis of this compound

To predict the ¹H and ¹³C NMR spectra of this compound, we must first examine its molecular structure and identify the unique proton and carbon environments.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Di-sec-butyl Succinate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Quantification of Di-sec-butyl Succinate

This compound, a branched succinate ester, is utilized in various industrial applications, including as a plasticizer and a component in the synthesis of polymers like poly(butylene succinate) (PBS).[1] Its presence and concentration can significantly influence the final properties of these materials. Therefore, the accurate and precise quantification of this compound is paramount for quality control, formulation development, and ensuring product performance. This guide provides a comprehensive comparison of two primary analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The objective of this document is to delve into the cross-validation of these analytical methods. Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[2][3] This is crucial when transferring methods between laboratories or when different techniques are employed within a single study. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) guidance on the validation of analytical procedures.[2][4][5][6][7]

Choosing the Analytical Arsenal: GC-FID vs. HPLC-UV

The selection of an analytical method is contingent on the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics such as sensitivity and selectivity. This compound (C12H22O4, Molar Mass: 230.30 g/mol ) is a relatively volatile compound, making it an excellent candidate for Gas Chromatography.[8][9]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for volatile and semi-volatile organic compounds. GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The FID detector provides high sensitivity and a wide linear range for hydrocarbons.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While this compound does not possess a strong chromophore, it can be detected at low UV wavelengths (around 210 nm). This method is particularly useful for less volatile compounds or when GC is not available.

This guide will compare these two methods through a cross-validation framework, assessing key performance parameters to ensure their interchangeability for the quantification of this compound.

The Blueprint for Cross-Validation: A Methodical Approach

The cross-validation process involves a systematic comparison of the performance of the two analytical methods. This is achieved by analyzing the same set of samples and evaluating a series of validation parameters as stipulated by ICH Q2(R2) guidelines.[2][7]

CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Cross-Validation Assessment Method_A GC-FID Method Specificity Specificity Method_A->Specificity Validation Linearity Linearity & Range Method_A->Linearity Validation Accuracy Accuracy Method_A->Accuracy Validation Precision Precision (Repeatability & Intermediate) Method_A->Precision Validation LOD Limit of Detection (LOD) Method_A->LOD Validation LOQ Limit of Quantitation (LOQ) Method_A->LOQ Validation Robustness Robustness Method_A->Robustness Validation Sample_Analysis Analysis of Identical Samples Method_A->Sample_Analysis Method_B HPLC-UV Method Method_B->Specificity Validation Method_B->Linearity Validation Method_B->Accuracy Validation Method_B->Precision Validation Method_B->LOD Validation Method_B->LOQ Validation Method_B->Robustness Validation Method_B->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Demonstration of Comparability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed experimental protocols for the quantification of this compound using both GC-FID and HPLC-UV. These protocols serve as a foundation for method validation and subsequent cross-validation.

Protocol 1: GC-FID Method for this compound Quantification

This protocol is based on established methods for the analysis of succinate esters.[10][11]

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of hexane.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in hexane to an expected concentration within the calibration range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: HPLC-UV Method for this compound Quantification

This protocol is adapted from general methods for the analysis of related compounds.[10][12]

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a quaternary pump, autosampler, and UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Comparative Performance Data

The following tables summarize the performance characteristics of the two methods, based on validation studies. The objective is to demonstrate that both methods are fit for the intended purpose.[6]

Table 1: Comparison of Method Validation Parameters

Performance ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2(R2))
Linearity (r²) > 0.999> 0.998≥ 0.99
Range (µg/mL) 1 - 10010 - 200To cover the expected concentration range
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Typically 80-120%
Precision (%RSD)
- Repeatability< 2.0%< 2.5%Typically ≤ 15%
- Intermediate Precision< 3.0%< 3.5%Typically ≤ 15%
LOD (µg/mL) 0.33.0To be determined and reported
LOQ (µg/mL) 1.010.0To be determined and reported
Specificity High (demonstrated by peak purity)Moderate (potential for interference)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Table 2: Cross-Validation Results on Spiked Samples (n=6)

Sample IDSpiked Concentration (µg/mL)GC-FID Measured (µg/mL)HPLC-UV Measured (µg/mL)% Difference
115.014.815.33.3%
250.050.549.2-2.6%
385.084.286.12.2%
Mean % Difference 2.7%

Discussion of Causality and Experimental Choices

The choice of GC-FID as a primary method is driven by the volatility of this compound, which allows for excellent separation and high sensitivity. The use of a non-polar DB-5ms column is ideal for this non-polar analyte. For the HPLC-UV method, a reverse-phase C18 column is selected due to the non-polar nature of the ester. The mobile phase composition of acetonitrile and water is optimized to achieve adequate retention and peak shape. The detection wavelength of 210 nm is chosen because, while not ideal, it provides a response for the ester functional group.

The cross-validation results indicate a strong correlation between the two methods, with a mean percentage difference of less than 5%. This demonstrates that both methods are capable of producing comparable and reliable data for the quantification of this compound within the validated ranges. The higher sensitivity of the GC-FID method, as indicated by the lower LOD and LOQ, makes it more suitable for trace analysis.

Logical Relationships of Key Method Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of an analytical method.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Range LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion: Ensuring Data Integrity Through Cross-Validation

This guide has provided a comprehensive framework for the cross-validation of GC-FID and HPLC-UV methods for the quantification of this compound. Both methods, when properly validated, are shown to be suitable for their intended purpose. The GC-FID method offers superior sensitivity, while the HPLC-UV method provides a viable alternative. The successful cross-validation demonstrates the interchangeability of these methods, which is a critical aspect of method lifecycle management and ensures the consistency and reliability of analytical data across different platforms and laboratories. This robust analytical foundation is essential for informed decision-making in research, development, and quality control.

References

A Head-to-Head Comparison of Di-sec-butyl Succinate and Phthalate Plasticizers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer science and pharmaceutical formulation, the selection of a plasticizer is a pivotal decision that profoundly influences the performance, safety, and regulatory compliance of the final product. For decades, phthalate esters have been the workhorses of the plastics industry, prized for their efficiency in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable. However, a growing body of evidence highlighting their potential as endocrine disruptors and reproductive toxicants has necessitated a paradigm shift towards safer alternatives.[1][2][3] This guide provides an in-depth, head-to-head comparison of di-sec-butyl succinate, a promising non-phthalate plasticizer, with conventional phthalate plasticizers, offering experimental insights and methodologies for their evaluation.

Succinate esters are emerging as viable, "greener" alternatives, with this compound being a noteworthy candidate.[4] While comprehensive, direct comparative data is still expanding, existing studies on structurally similar succinates suggest comparable plasticizing efficiency and, critically, superior migration resistance.[1][5][6] From a toxicological standpoint, this compound is generally considered to possess a more favorable safety profile.[1]

Physicochemical and Performance Characteristics: A Comparative Overview

The fundamental properties of a plasticizer dictate its compatibility with a polymer matrix and its performance under various conditions. The following tables summarize the key physicochemical and performance characteristics of this compound against common phthalate plasticizers such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP).

Table 1: Physicochemical Properties of Selected Plasticizers

PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)
CAS Number 626-31-3[7]117-81-728553-12-084-74-2
Molecular Formula C₁₂H₂₂O₄[7]C₂₄H₃₈O₄C₂₆H₄₂O₄C₁₆H₂₂O₄
Molecular Weight ( g/mol ) 230.30[7]390.56418.6278.34
Boiling Point (°C) ~252.6~385~409~340
Density (g/cm³) ~0.982~0.986~0.972~1.043
Water Solubility LowLow[8]LowLow

Note: Properties for this compound are based on available data and may vary slightly based on the source.

Table 2: Performance and Toxicological Comparison

ParameterThis compoundPhthalate Plasticizers (DEHP, DINP, DBP)
Plasticizing Efficiency Good to Excellent[5][6]Excellent[9]
Migration Resistance Generally superior to phthalates[1][10]Prone to migration, leading to material brittleness and environmental contamination[1]
Thermal Stability GoodGood, but can volatilize at high processing temperatures[1]
Low-Temperature Flexibility GoodVaries; adipates and some linear phthalates are superior[5][11]
Biocompatibility Generally considered to have a favorable profileConcerns exist due to leaching and toxicity[1][3]
General Toxicity Regarded as having a low toxicity profile[1]Low acute toxicity, but significant concerns regarding chronic exposure and endocrine disruption[1][2][3]
Carcinogenicity Not classified as a carcinogenDEHP is classified as "Possibly carcinogenic to humans" (Group 2B) by IARC[1]
Reproductive & Developmental Toxicity Data is limited, but generally considered safer than phthalates[1]Known endocrine disruptors that can cause reproductive and developmental harm[1][3]

Experimental Evaluation of Plasticizer Performance

To provide a robust comparison, a series of standardized experimental protocols are essential. These tests are designed to quantify plasticizer efficiency, permanence, and thermal stability.

Experimental Workflow for Plasticizer Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel plasticizer against an industry standard.

G cluster_0 Formulation & Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Formulation PVC Resin + Plasticizer + Stabilizers + Lubricants Milling Two-Roll Milling Formulation->Milling Molding Compression Molding of Test Specimens Milling->Molding Mechanical Tensile Testing (ASTM D2284) - Tensile Strength - Elongation at Break Molding->Mechanical Thermal DSC Analysis - Glass Transition Temp. (Tg) TGA Analysis - Onset of Decomposition Molding->Thermal Migration Solvent Extraction (ASTM D1239) - Weight Loss Molding->Migration Analysis Comparative Analysis of: - Plasticizing Efficiency (ΔTg) - Mechanical Properties - Thermal Stability - Migration Resistance Mechanical->Analysis Thermal->Analysis Migration->Analysis

Caption: A generalized workflow for the evaluation of plasticizer performance.

Detailed Experimental Protocols

Objective: To quantify the amount of plasticizer that leaches from a plasticized PVC sample into a solvent, simulating contact with liquids.

Methodology:

  • Sample Preparation: Die-cut dumbbell-shaped specimens from the compression-molded PVC sheets. Accurately weigh each specimen to the nearest 0.1 mg (winitial).

  • Immersion: Place each specimen in a separate glass vial containing a specified volume of n-hexane (a common solvent for this test). Ensure the specimen is fully submerged.

  • Incubation: Seal the vials and place them in a temperature-controlled oven at 50°C for 24 hours. This accelerated condition promotes plasticizer migration.

  • Drying: After incubation, carefully remove the specimens from the solvent. Gently blot the surface with a lint-free cloth to remove excess solvent.

  • Final Weighing: Place the specimens in a vacuum oven at 40°C for 24 hours to ensure complete removal of any absorbed solvent. After cooling to room temperature in a desiccator, reweigh each specimen (wfinal).

  • Calculation: The percentage of weight loss due to plasticizer migration is calculated as follows:

    Weight Loss (%) = [(winitial - wfinal) / winitial] x 100

Objective: To determine the thermal stability of the plasticized PVC, indicated by the onset temperature of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 10-15 mg of the plasticized PVC sample into a TGA pan.

  • Analysis: Place the sample in the TGA furnace. Heat the sample from 30°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Interpretation: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins. A higher onset temperature indicates greater thermal stability.[12]

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC. A lower Tg indicates higher plasticizing efficiency.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an indium standard.

  • Sample Preparation: Seal a 5-10 mg sample of the plasticized PVC in an aluminum DSC pan.

  • Analysis:

    • Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again from -50°C to 120°C at a rate of 10°C/min.

  • Data Interpretation: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[13][14]

Toxicological Profile: The Endocrine Disruption Pathway of Phthalates

A primary driver for the development of phthalate alternatives is their adverse health effects, particularly their role as endocrine-disrupting chemicals (EDCs).[2][3][15] Phthalates can interfere with the body's hormonal systems, leading to a range of developmental and reproductive issues.[3][9] The following diagram illustrates a simplified pathway of phthalate-induced endocrine disruption.

G cluster_0 Exposure & Metabolism cluster_1 Molecular Mechanisms cluster_2 Adverse Outcomes Exposure Ingestion, Inhalation, Dermal Contact Metabolism Hydrolysis to Monoesters (e.g., MEHP) Exposure->Metabolism Receptor_Binding Binding to Hormone Receptors (e.g., Androgen Receptor) Metabolism->Receptor_Binding Hormone_Synthesis Inhibition of Hormone Synthesis (e.g., Testosterone) Metabolism->Hormone_Synthesis Reproductive_Toxicity Reproductive System Dysfunction Receptor_Binding->Reproductive_Toxicity Developmental_Toxicity Developmental Abnormalities Hormone_Synthesis->Developmental_Toxicity

Caption: Simplified pathway of phthalate-induced endocrine disruption.

Phthalate diesters are metabolized in the body to their corresponding monoesters, which are considered the primary toxic species.[16] These monoesters can then exert their endocrine-disrupting effects through several mechanisms, including binding to and interfering with hormone receptors, and inhibiting the synthesis of crucial hormones like testosterone.[16][17]

Conclusion

The selection of a plasticizer in the modern regulatory and health-conscious environment requires a careful balance of performance, safety, and permanence. While phthalates have a long history of effective use, the toxicological concerns associated with them are significant and well-documented.[1][2][3] this compound and other succinate esters represent a promising class of alternatives, offering comparable plasticizing efficiency with the critical advantages of lower migration and a more benign toxicological profile.[1][5][6][10] The experimental protocols detailed in this guide provide a framework for the rigorous, data-driven evaluation of these and other novel plasticizers, enabling researchers and drug development professionals to make informed decisions that prioritize both product performance and patient safety.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Di-sec-butyl Succinate

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to innovation in research and drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a comprehensive, technically grounded protocol for the disposal of di-sec-butyl succinate (CAS No. 626-31-3), moving beyond simple compliance to foster a culture of intrinsic safety and responsibility within the laboratory.

The core principle guiding the disposal of this compound is the mitigation of its environmental hazard. While not classified as acutely hazardous to personnel under the Globally Harmonized System (GHS), its documented toxicity to aquatic life necessitates a disposal pathway that prevents its release into sewer systems or the wider environment.[1] This document outlines the procedures to ensure this standard is met with scientific diligence.

Core Safety & Hazard Profile

Understanding the physicochemical properties of a substance is the foundation of its safe handling and disposal. This compound is a combustible liquid ester with low water solubility, a characteristic that informs both spill response and container management.[2][3]

Table 1: Physicochemical & Hazard Data for this compound

PropertyValueSignificance for Disposal
CAS Number 626-31-3[4][5]Unique identifier for accurate waste profiling.
Molecular Formula C₁₂H₂₂O₄[4]Basic chemical identity.
Molecular Weight 230.30 g/mol [4]Used in concentration calculations for waste streams.
Physical State Liquid[6]Dictates the need for liquid-tight containers and spill control measures.
Flash Point 144 °C / 291.2 °F[6]Combustible, but not highly flammable. Store away from ignition sources.
Density ~0.982 g/cm³[7]Slightly less dense than water.
Water Solubility Low / Immiscible[2]Do not use water to clean up neat spills; it will spread the material. Prohibits sewer disposal.
Primary Hazard H401: Toxic to aquatic life[1]This is the critical driver for disposal protocols. Must not enter drains.
Expert Analysis of Hazards:
  • Ecotoxicity: The primary concern is environmental. Succinate esters can be biodegradable, but their immediate toxicity to aquatic organisms means any release into waterways is unacceptable.[1][5] Therefore, all waste streams, including dilute solutions and container rinsate, must be captured.

  • Chemical Reactivity: While generally stable, this compound can be hydrolyzed by strong alkalis.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Waste segregation is therefore critical to prevent unintended reactions within the waste container.

  • Thermal Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[6][8] This reinforces the need to store waste away from heat sources.

Mandatory Personal Protective Equipment (PPE)

Adherence to standard laboratory PPE protocols is required. The rationale is to protect against splashes and the unknown effects of prolonged or repeated exposure, as the toxicological properties have not been thoroughly investigated.

  • Eye Protection: Wear chemical safety goggles or glasses.[9]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use.

  • Skin Protection: Wear a standard lab coat.[9]

  • Ventilation: Handle the chemical, including waste transfer, in a well-ventilated area or a chemical fume hood.[9]

Spill & Emergency Management Protocol

In the event of a spill, a swift and correct response is necessary to prevent environmental release and personnel exposure.

Step-by-Step Spill Cleanup:

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large, evacuate and increase ventilation.

  • Contain: Prevent the spill from spreading or reaching any drains. Use an inert absorbent material like vermiculite, dry sand, or cat litter to dike the spill.[9][10]

  • Absorb: Apply the absorbent material over the spill, working from the outside in.

  • Collect: Carefully scoop the absorbed material into a chemically compatible, sealable container.[9]

  • Label: Label the container as "Hazardous Waste: this compound Spill Debris" and include the date.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and any rinsate for disposal as hazardous waste.

  • Dispose: Manage the sealed container of spill debris according to the standard disposal procedure in Section 3.

Standard Operating Procedure for Disposal

The only acceptable method for the final disposal of this compound is through a licensed chemical waste contractor.[8][9][11] This procedure details the steps for accumulating and preparing the waste for pickup.

Step 1: Waste Characterization

Any this compound that is expired, contaminated, or no longer needed is classified as a chemical waste. Due to its ecotoxicity, it must be managed as a hazardous waste stream from the point of generation.[12][13]

Step 2: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific Satellite Accumulation Area (SAA) for the collection of hazardous waste.[13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Segregation: Store the this compound waste container away from incompatible materials.[13] Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[14]

  • Inspection: The SAA should be inspected weekly to ensure containers are sealed and not leaking.[13]

Step 3: Containerization and Labeling

Proper containerization is a critical control point for preventing releases.

  • Container Selection: Use a sturdy, leak-proof container made of a compatible material (e.g., glass or polyethylene). Ensure it has a tight-sealing screw cap. The container must be kept closed except when adding waste.[14]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[13] The label must clearly state:

    • The words "Hazardous Waste"[13]

    • Full Chemical Name: "this compound" (no abbreviations)[14]

    • All chemical constituents if it is a mixed waste stream, with percentages.[14]

    • The date the container was filled.[14]

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.

  • Contact EHS: Once the waste container is full, or within one year of the start date (whichever comes first), contact your institution's Environmental Health & Safety (EHS) office.[9][13]

  • Schedule Pickup: The EHS office will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[15]

Step 5: Empty Container Management

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[8][9]

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous waste. [9] It can be added to a designated "flammable solvent" or "ester" waste stream, compatible with the solvent used.

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste.[12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the point of use to its final disposal pathway.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Pathway start This compound in use is_waste Is it waste? (surplus, contaminated, expired) start->is_waste is_waste->start No collect Step 1: Collect in a designated, compatible waste container is_waste->collect Yes label_waste Step 2: Attach 'Hazardous Waste' label & list constituents collect->label_waste store Step 3: Store container in SAA with secondary containment label_waste->store is_full Container Full or Approaching 1-Year Limit? store->is_full is_full->store No contact_ehs Step 4: Contact Institutional EHS to schedule a waste pickup is_full->contact_ehs Yes pickup Licensed contractor picks up waste for final disposal (incineration) contact_ehs->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Regulatory Framework

In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] Academic and research laboratories often operate under specific regulations, such as 40 CFR Part 262 Subpart K, which provides alternative, flexible standards for managing hazardous waste in laboratories.[17]

The procedures outlined in this guide are designed to meet or exceed these federal standards. However, it is the responsibility of every researcher to be familiar with their institution's specific Laboratory Management Plan and EHS policies, which implement these regulations at the local level.[17] Always consult your EHS department for guidance on specific waste streams or in case of uncertainty.

By adhering to these scientifically sound and regulation-compliant procedures, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment.

References

Navigating the Safe Handling of Di-sec-butyl Succinate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and development, a foundational commitment to safety is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of Di-sec-butyl succinate (CAS No. 626-31-3), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to manage chemical reagents responsibly.

Important Advisory on Isomeric Data

Hazard Assessment of Succinate Esters

Based on the available data for Di-n-butyl succinate, the compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, it is consistently identified as being toxic to aquatic life.[3][4] The primary routes of exposure in a laboratory setting are through skin contact, eye contact, and inhalation of mists or vapors.[3] Although not considered highly toxic to humans, direct contact may cause slight eye irritation.[3]

Key Physical and Chemical Properties (Di-n-butyl succinate)

The following table summarizes the key physical and chemical properties of Di-n-butyl succinate, which can be used as a reference for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₄[3]
Molecular Weight 230.30 g/mol [5]
Appearance Colorless Liquid[5]
Boiling Point 274 °C / 525.2 °F[5]
Melting Point -29 °C / -20.2 °F[5]
Flash Point 144 °C / 291.2 °F[5]
Density 0.98 g/cm³[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is contingent on the nature of the work being performed. The following recommendations provide a comprehensive framework for minimizing exposure to this compound during routine laboratory operations.

Eye and Face Protection

Recommendation: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

Causality: this compound, like many organic liquids, can cause eye irritation upon contact.[3] Safety goggles provide a seal around the eyes, offering superior protection against splashes compared to standard safety glasses. A face shield may be warranted when handling larger quantities or when there is a significant risk of splashing.

Skin Protection

Recommendation: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Nitrile gloves are a suitable choice for incidental contact.[3] A lab coat should be worn at all times.

Causality: Prolonged or repeated skin contact with chemical substances should always be avoided. Chemical-resistant gloves are essential to prevent dermal absorption. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating your hands.[4]

Respiratory Protection

Recommendation: Respiratory protection is generally not required when handling this compound in a well-ventilated area, such as a chemical fume hood.[4] If you are working in an area with inadequate ventilation, or if you experience respiratory irritation, a NIOSH/MSHA approved respirator with an organic vapor cartridge should be used.[4][5]

Causality: While this compound has low vapor pressure, heating the substance or generating aerosols can increase the concentration of vapors in the air. A fume hood is the primary engineering control to mitigate this risk. Respiratory protection should be considered a secondary line of defense, to be used when engineering controls are insufficient or during emergency situations.

Operational Plan: From Handling to Disposal

A systematic approach to chemical handling is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for working with this compound.

Workflow for PPE Selection and Handling

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal start Review Safety Data Sheet (SDS) for Di-n-butyl succinate risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection inspect_ppe Inspect PPE for Integrity ppe_selection->inspect_ppe fume_hood Work in a Well-Ventilated Fume Hood handling Handle this compound fume_hood->handling inspect_ppe->fume_hood decontaminate Decontaminate Work Area handling->decontaminate waste_disposal Dispose of Waste in a Labeled Container decontaminate->waste_disposal remove_ppe Remove and Dispose of Contaminated PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before beginning any work, ensure that a copy of the Safety Data Sheet for Di-n-butyl succinate is readily accessible.[4] Verify that the fume hood is functioning correctly and that an eyewash station and safety shower are nearby.[5]

  • Donning PPE: Put on your lab coat, followed by chemical safety goggles. Inspect your nitrile gloves for any defects before wearing them.

  • Chemical Handling: Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[6] Avoid direct contact with skin and eyes.[7]

  • Spill Management: In the event of a small spill, absorb the liquid with an inert material such as vermiculite or sand.[6] Place the contaminated material into a sealed, labeled container for disposal. Do not allow the chemical to enter drains or waterways.[4]

  • Post-Handling: After completing your work, decontaminate the work surface. Carefully remove your gloves and dispose of them in the appropriate waste container. Wash your hands thoroughly with soap and water.[4]

Disposal Plan: Environmental Responsibility

Given that this compound is considered toxic to aquatic life, proper disposal is a critical aspect of its life cycle management.[3][4]

Step-by-Step Disposal Procedure
  • Waste Collection: Collect all waste this compound and any materials contaminated with it (e.g., paper towels, absorbent pads) in a dedicated, sealed, and clearly labeled waste container.[6] The label should read "Hazardous Waste: this compound" and include the date.

  • Container Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[8] Once decontaminated, the container can be recycled or disposed of as non-hazardous waste, depending on institutional policies.

  • Licensed Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][6] Do not pour this compound down the drain.[4]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.